molecular formula C5H12O2 B104693 1,5-Pentanediol CAS No. 111-29-5

1,5-Pentanediol

货号: B104693
CAS 编号: 111-29-5
分子量: 104.15 g/mol
InChI 键: ALQSHHUCVQOPAS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Pentane-1,5-diol is a primary alcohol.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

pentane-1,5-diol
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InChI

InChI=1S/C5H12O2/c6-4-2-1-3-5-7/h6-7H,1-5H2
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InChI Key

ALQSHHUCVQOPAS-UHFFFAOYSA-N
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Canonical SMILES

C(CCO)CCO
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Molecular Formula

C5H12O2
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Related CAS

31784-47-1
Record name Polypentylene glycol
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DSSTOX Substance ID

DTXSID2041256
Record name 1,5-Pentanediol
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Molecular Weight

104.15 g/mol
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Physical Description

Liquid, Viscous liquid; [Merck Index] Colorless viscous liquid; Hygroscopic; [Alfa Aesar MSDS]
Record name 1,5-Pentanediol
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Boiling Point

240 °C
Record name 1,5-Pentanediol
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Flash Point

129 °C (265 °F) (open cup), 136 °C (277 °F) - closed cup
Record name 1,5-Pentanediol
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Solubility

Miscible with water, Soluble in water, Miscible with methanol, ethanol, acetone, ethyl acetate. Soluble in ether (25 °C) 11% w/w. Limited solubility in benzene, trichloroethylene, methylene chloride, petroleum ether, heptane., Soluble in alcohols, acetone, and relatively insoluble in aliphatic and aromatic hydrocarbons
Record name 1,5-Pentanediol
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Density

0.9941 g/cm cu at 20 °C; 0.9858 g/cm cu at 25 °C
Record name 1,5-Pentanediol
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Vapor Pressure

0.0039 [mmHg], 3.90X10-3 mm Hg at 25 °C
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Impurities

A gas chromatographic/mass-spectrometry analysis was performed to determine the impurities in 1,5-Pentanediol. 1,5-Pentanediol was found to be 98.1% pure with a total of 0.28% unknown impurities, stated by the authors not to be diols. Contamination by water, 1,5-hexanediol, and 1,6-Hexanediol was found to be 0.02%, 1.02%, and 0.56%, respectively. Other diol impurities, including 1,4-Butanediol, 2,5-Hexanediol, and cyclic diols, were below the limit of detection (< 0.05%).
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Color/Form

Viscous, oily liquid, Colorless

CAS No.

111-29-5
Record name 1,5-Pentanediol
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Melting Point

-18 °C
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Foundational & Exploratory

A Technical Guide to 1,5-Pentanediol: Core Properties and Methodologies for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth overview of the fundamental chemical and physical properties of 1,5-Pentanediol, including experimental methodologies and synthesis pathways, tailored for scientific and pharmaceutical applications.

Introduction

This compound (also known as pentamethylene glycol) is a linear diol with the chemical formula HO(CH₂)₅OH. It presents as a colorless, viscous, and hygroscopic liquid at room temperature.[1][2][3] Its bifunctional nature, with hydroxyl groups at the terminal positions of its five-carbon chain, makes it a versatile building block in polymer chemistry and a useful intermediate in the synthesis of various organic compounds.[1][3] This guide provides a comprehensive overview of its core chemical and physical properties, standard experimental methodologies for their determination, and relevant synthesis and application workflows pertinent to research and drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a consolidated resource for laboratory and developmental applications.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₅H₁₂O₂[1][4][5][6][7]
Molecular Weight 104.15 g/mol [4][6][7][8]
Appearance Colorless, viscous, oily liquid[1][4][9]
Odor Slight, characteristic[1][4][7]
CAS Number 111-29-5[1][4][5][8]
EC Number 203-854-4[1][5][8]
Density 0.994 g/mL at 25 °C[1][4][5][6][8][10]
0.988 g/cm³ at 20 °C[7]
Melting Point -18 °C (255 K)[1][5][6][8][9][10]
Boiling Point 242 °C (515 K) at 760 mmHg[1][4][5][6][8][10]
Refractive Index 1.450 at 20 °C/D[4][6][8]
Viscosity 48.5 mPa·s at 20 °C[7]
Vapor Pressure <0.01 mmHg at 20 °C[6][7][8][11]
Table 2: Solubility and Partitioning of this compound
SolventSolubilitySource(s)
Water Miscible[1][2][5][6][7]
Methanol Miscible[9]
Ethanol Miscible[9]
Acetone Miscible[9]
Ethyl Acetate Miscible[9]
Ether 11% w/w at 25 °C[9]
Benzene Limited[9]
Trichloroethylene Limited[9]
Methylene Chloride Limited[9]
Petroleum Ether Limited[9]
Heptane Limited[9]
LogP (Octanol/Water) -0.49 at 25 °C[6][8]
Table 3: Health and Safety Data for this compound
PropertyValueSource(s)
Flash Point 135 °C (275 °F) - closed cup[6][7]
129 °C (265 °F) - open cup[6][9]
Autoignition Temperature 335 °C (635 °F)[9][11]
Explosive Limits 1.3 - 13.2 % (V)[6][12]
Toxicity Mildly toxic by ingestion; skin and eye irritant.[1][4] Low acute toxicity via oral, dermal, and inhalation routes.[2]

Experimental Protocols

While specific experimental reports for this compound are proprietary, the determination of its key properties follows standardized methodologies. Below are general protocols for key analytical tests.

Workflow for Property Determination

G General Experimental Workflow for Physicochemical Property Analysis cluster_sample Sample Preparation cluster_tests Physicochemical Testing cluster_data Data Analysis Sample This compound Sample Purification Purification (e.g., Distillation) Sample->Purification Characterization Purity Assessment (GC/HPLC) Purification->Characterization Density Density (Pycnometer/Densitometer) Characterization->Density Conditioned Sample Viscosity Viscosity (Viscometer) Characterization->Viscosity Conditioned Sample BP Boiling Point (Distillation Apparatus) Characterization->BP Conditioned Sample FP Flash Point (Pensky-Martens) Characterization->FP Conditioned Sample Solubility Solubility Studies Characterization->Solubility Conditioned Sample Analysis Data Collection & Analysis Density->Analysis Viscosity->Analysis BP->Analysis FP->Analysis Solubility->Analysis Report Reporting Analysis->Report

Caption: General workflow for determining physicochemical properties.

  • Density: Determined using a calibrated pycnometer or an oscillating U-tube digital densitometer. The temperature is strictly controlled, typically at 20 °C or 25 °C, as density is temperature-dependent.

  • Boiling Point: Measured at atmospheric pressure using a standard distillation apparatus. The temperature at which the liquid and vapor phases are in equilibrium is recorded. For precision, the pressure is monitored and corrected to standard pressure if necessary.

  • Flash Point: Commonly determined using a closed-cup method, such as the Pensky-Martens closed-cup tester. A sample is heated at a controlled rate, and a small flame is periodically introduced into the vapor space until a flash is observed.

  • Viscosity: Measured using a viscometer, such as a capillary viscometer or a rotational viscometer. The test measures the resistance of the fluid to flow under controlled temperature conditions.

  • Solubility: Quantitatively determined by adding a known amount of this compound to a specific volume of a solvent at a constant temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved diol is measured, often using gas chromatography (GC) or high-performance liquid chromatography (HPLC). For miscibility, visual inspection for phase separation is typically sufficient.

Synthesis of this compound

This compound can be synthesized through various chemical routes. A common industrial method involves the hydrogenation of glutaric acid or its derivatives.[1][5][13] Another significant pathway is the hydrogenolysis of tetrahydrofurfuryl alcohol.[1][5] Additionally, processes starting from biomass-derived furfural are gaining attention as a more sustainable approach.[14][15]

Synthesis Pathway from Tetrahydrofurfuryl Alcohol

G Synthesis of this compound via Hydrogenolysis Reactant Tetrahydrofurfuryl Alcohol (C₅H₁₀O₂) Reactor Hydrogenation Reactor Reactant->Reactor Catalyst Catalyst (e.g., Copper Chromite) Catalyst->Reactor Conditions High Pressure H₂ High Temperature Conditions->Reactor Separation Catalyst Removal (Centrifugation/Filtration) Reactor->Separation Reaction Mixture Purification Fractional Distillation Separation->Purification Product This compound (HO(CH₂)₅OH) Purification->Product Purified Product Byproducts Byproducts (e.g., n-amyl alcohol) Purification->Byproducts Lower Boiling Fractions

Caption: Synthesis of this compound from tetrahydrofurfuryl alcohol.

This process typically involves the catalytic hydrogenation of tetrahydrofurfuryl alcohol under high pressure and temperature.[16] The crude product is then purified, commonly by fractional distillation, to yield high-purity this compound.[16]

Applications in Research and Drug Development

While primarily used as a monomer for polyesters and polyurethanes, this compound also finds applications in sectors relevant to pharmaceuticals and research.[1][3]

  • Solvent and Excipient: Its high solubility for various substances and low toxicity profile make it a candidate as a solvent or co-solvent in drug formulations, particularly for topical and injectable preparations.[3]

  • Chemical Intermediate: It serves as a starting material or intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and other specialty chemicals. For instance, it has been used as a starting material in the synthesis of Pseudomonic Acid D Sodium, an antibiotic.[1]

  • Plasticizer: In the context of medical devices and packaging, it can be used as a plasticizer for polymers to improve flexibility.[1][4]

  • Biomaterials: As a diol monomer, it is used in the synthesis of biocompatible polyesters and polycarbonates for applications in biomaterials research.[11]

Conclusion

This compound is a versatile chemical with a well-characterized set of physical and chemical properties. Its utility as a building block for polymers and a synthetic intermediate, combined with its favorable solubility and low toxicity, makes it a compound of interest for researchers, scientists, and professionals in drug development. The data and methodologies presented in this guide provide a foundational resource for its effective application in a scientific and industrial context.

References

Spectroscopic Profile of 1,5-Pentanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,5-Pentanediol, a versatile diol used in various industrial and research applications. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. The data presented here was obtained in a chloroform-d (CDCl₃) solvent.[1][2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.64Triplet4HHO-CH₂ -
~1.58Quintet4H-CH₂-CH₂ -CH₂-
~1.43Quintet2H-CH₂-CH₂ -CH₂-
VariableSinglet2H-OH
¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The data for this compound, acquired in CDCl₃, is summarized below.[2][3]

Chemical Shift (δ) ppmAssignment
~62.8C H₂-OH
~32.4-CH₂-C H₂-CH₂-
~22.5-CH₂-C H₂-CH₂-

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorptions for the hydroxyl and alkyl groups.[4][5][6]

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadO-H stretch (hydrogen-bonded)
~2930StrongC-H stretch (aliphatic)
~1050StrongC-O stretch (primary alcohol)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The electron ionization (EI) mass spectrum of this compound displays several characteristic fragments.[2][7][8][9]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
104< 10[M]⁺ (Molecular Ion)
86~40[M - H₂O]⁺
71~30[M - H₂O - CH₃]⁺
56~100[C₄H₈]⁺
43~60[C₃H₇]⁺
31~50[CH₂OH]⁺

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), at a concentration of approximately 10-50 mg/mL. The solution is transferred to a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer, for instance, a 400 MHz instrument.[10] For ¹H NMR, standard acquisition parameters are used, and the chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm). For ¹³C NMR, a proton-decoupled sequence is typically employed, and the chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared Spectroscopy

The IR spectrum of liquid this compound can be obtained using the attenuated total reflectance (ATR) technique.[11] A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is then recorded by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum. Alcohols exhibit a characteristic broad O-H stretching vibration in the region of 3500-3200 cm⁻¹ and a C-O stretching vibration between 1260-1050 cm⁻¹.[12]

Mass Spectrometry

For electron ionization mass spectrometry (EI-MS), a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.[13] This solution is then introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer according to their mass-to-charge ratio, and a mass spectrum is generated.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer (ATR) Prep_IR->IR_Spec MS_Spec Mass Spectrometer (EI) Prep_MS->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure Molecular Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

Bio-based Synthesis of 1,5-Pentanediol from Furfural: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal bio-based synthesis routes for producing 1,5-pentanediol (1,5-PDO) from furfural, a key platform chemical derived from lignocellulosic biomass. This document details the core chemical pathways, catalytic systems, experimental protocols, and quantitative performance data, offering a valuable resource for researchers in sustainable chemistry and drug development.

Introduction

This compound is a valuable monomer used in the production of polyesters, polyurethanes, and other polymers.[1] Traditionally derived from petroleum-based feedstocks, there is a growing demand for sustainable and bio-based production routes. Furfural, readily obtainable from the dehydration of pentose sugars found in hemicellulose, presents a promising renewable starting material for the synthesis of 1,5-PDO.[1] The conversion of furfural to 1,5-PDO primarily proceeds through two distinct catalytic pathways: a multi-step process involving the intermediate tetrahydrofurfuryl alcohol (THFA) and a more direct, one-pot synthesis.

Core Synthesis Routes

There are two primary pathways for the synthesis of this compound from furfural:

  • Multi-Step Synthesis via Tetrahydrofurfuryl Alcohol (THFA): This is a sequential process that involves:

    • Hydrogenation of furfural to furfuryl alcohol (FAL).

    • Further hydrogenation of FAL to tetrahydrofurfuryl alcohol (THFA).

    • Hydrogenolysis of THFA to this compound.[1][2][3]

  • One-Pot (Direct) Synthesis: This approach aims to convert furfural or furfuryl alcohol directly to this compound in a single reactor, which can be more economically and environmentally advantageous by reducing separation and purification steps.[1][4]

The following diagram illustrates the main chemical transformations involved in these pathways.

Furfural_to_1_5_PDO_Pathways Furfural Furfural FAL Furfuryl Alcohol (FAL) Furfural->FAL Hydrogenation THFA Tetrahydrofurfuryl Alcohol (THFA) FAL->THFA Hydrogenation PDO_1_5 This compound (1,5-PDO) FAL->PDO_1_5 Direct Hydrogenolysis Byproducts Byproducts (1,2-PDO, 1-Pentanol, etc.) FAL->Byproducts THFA->PDO_1_5 Hydrogenolysis THFA->Byproducts

General reaction pathways for the conversion of furfural to this compound.

Quantitative Data on Catalytic Performance

The choice of catalyst and reaction conditions significantly impacts the efficiency and selectivity of 1,5-PDO synthesis. Below are tables summarizing the performance of various catalytic systems for both the one-pot and multi-step routes.

One-Pot Synthesis of this compound from Furfural/Furfuryl Alcohol
CatalystTemp. (°C)Pressure (MPa H₂)Time (h)SolventFurfural Conv. (%)1,5-PDO Yield (%)Key ByproductsRef.
Pd-Ir-ReOₓ/SiO₂40 & 12062 & 24Water>99.971.41-Pentanol, THFA[5]
Pt/Co₂AlO₄1401.524Ethanol-35-[6]
2Pt@Co²⁺-MMO150342-Propanol-47THFA, 1,2-PDO[1]
Ni₁Co₁₁AlOₓ16044--43THFA[6]
CuCoAlOₓ14042--451,2-PDO, THFA[6]
CoMgAlOₓ17053--52-[6]
Multi-Step Synthesis: Hydrogenolysis of THFA to this compound
CatalystTemp. (°C)Pressure (MPa H₂)Time (h)SolventTHFA Conv. (%)1,5-PDO Yield (%)Key ByproductsRef.
Rh-ReOₓ/SiO₂-----High-[7]
Ir-ReOₓ/SiO₂-------[7]
Ru/Ni-Y₂O₃ (1.0 wt% Ru)1502.040-93.486.5-[2]
Copper-containing catalyst200-3501-40--<80-1-Pentanol, Water[8]

Experimental Protocols

This section provides detailed methodologies for the preparation of key catalysts and the execution of the synthesis of this compound.

Preparation of Hydrotalcite-Based Catalysts (e.g., 2Pt@Co²⁺-MMO)

This protocol is based on the synthesis of Pt-impregnated mixed metal oxide (MMO) catalysts derived from layered double hydroxides (LDHs).[1]

Hydrotalcite_Catalyst_Prep cluster_0 LDH Synthesis (Co-precipitation) cluster_1 MMO Formation cluster_2 Pt Impregnation A1 Prepare aqueous solution of metal nitrates (e.g., Mg(NO₃)₂, Co(NO₃)₂, Al(NO₃)₃) A3 Mix solutions under vigorous stirring at room temperature A1->A3 A2 Prepare basic solution (e.g., NaOH, Na₂CO₃) A2->A3 A4 Age the resulting slurry A3->A4 B1 Wash the precipitate with water until pH 7 A4->B1 B2 Dry overnight at ~105°C B1->B2 B3 Calcine in air at ~500°C for several hours B2->B3 C1 Contact MMO with an aqueous solution of a Pt precursor (e.g., H₂PtCl₆) B3->C1 C2 Stir for 1 hour at room temperature C1->C2 C3 Evaporate water at ~60°C C2->C3

Workflow for the preparation of a Pt-impregnated hydrotalcite-based catalyst.

Methodology:

  • LDH Synthesis: An aqueous solution of metal nitrates (e.g., cobalt, magnesium, and aluminum nitrates) is co-precipitated with a basic solution (e.g., NaOH and Na₂CO₃) under constant stirring at room temperature. The resulting slurry is aged to form the layered double hydroxide structure.

  • MMO Formation: The precipitate is thoroughly washed with deionized water until the filtrate reaches a neutral pH. The solid is then dried in an oven, typically overnight at around 105°C, followed by calcination in air at a high temperature (e.g., 500°C) for several hours to obtain the mixed metal oxide.

  • Platinum Impregnation: The MMO support is impregnated with an aqueous solution of a platinum precursor. The mixture is stirred, and the water is subsequently evaporated to yield the final catalyst.

One-Pot Synthesis of this compound

The following is a general procedure for the one-pot conversion of furfural to this compound in a batch reactor.

One_Pot_Synthesis_Workflow start Start reactor_prep Charge autoclave with: - Furfural - Solvent (e.g., 2-propanol) - Catalyst - Internal standard (e.g., iso-octane) start->reactor_prep purge Purge reactor with H₂ reactor_prep->purge pressurize Pressurize with H₂ to desired pressure (e.g., 3.0 MPa) purge->pressurize heat_stir Heat to reaction temperature (e.g., 150°C) and stir (e.g., 500 rpm) pressurize->heat_stir react Maintain reaction conditions for a set time (e.g., 4 hours) heat_stir->react cool Cool reactor to room temperature react->cool separate Separate the catalyst from the liquid product (e.g., centrifugation) cool->separate analyze Analyze liquid product by Gas Chromatography (GC) separate->analyze end End analyze->end

Experimental workflow for the one-pot synthesis of this compound.

Methodology:

  • A high-pressure autoclave reactor is charged with furfural, a suitable solvent (such as 2-propanol), the catalyst, and an internal standard for gas chromatography analysis.[1]

  • The reactor is sealed and purged several times with hydrogen to remove air.

  • The reactor is then pressurized with hydrogen to the desired reaction pressure.

  • The reaction mixture is heated to the target temperature while being stirred continuously.

  • The reaction is allowed to proceed for a specified duration.

  • After the reaction, the autoclave is cooled to room temperature, and the pressure is carefully released.

  • The solid catalyst is separated from the liquid product mixture by centrifugation or filtration.

  • The liquid products are subsequently analyzed using gas chromatography to determine the conversion of furfural and the yield of this compound and other byproducts.

Conclusion

The bio-based synthesis of this compound from furfural represents a significant advancement in sustainable chemical production. Both the multi-step and one-pot synthesis routes offer viable pathways, with the choice of catalyst being paramount to achieving high yields and selectivity. Noble metal catalysts, particularly those modified with transition metals, have demonstrated high efficacy. Concurrently, research into more cost-effective non-noble metal catalysts continues to show promise. Further optimization of catalyst design and reaction engineering will be crucial for the industrial-scale production of bio-based this compound, contributing to a more sustainable polymer industry.

References

Production of 1,5-Pentanediol via Glutaric Acid Hydrogenation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,5-Pentanediol (1,5-PDO) through the catalytic hydrogenation of glutaric acid. This process is of significant interest due to the increasing demand for bio-based chemicals and the versatile applications of 1,5-PDO in the pharmaceutical and polymer industries. This document details the catalytic systems, experimental protocols, and reaction mechanisms involved in this chemical transformation.

Introduction

This compound is a valuable C5 platform chemical traditionally derived from petrochemical sources. The transition towards sustainable chemical production has spurred research into biomass-derived routes, with the hydrogenation of glutaric acid, which can be obtained from renewable resources, emerging as a promising pathway. This guide focuses on the heterogeneous catalytic systems employed for this reaction, primarily centering on Ruthenium (Ru) and Rhenium (Re) based catalysts, which have demonstrated significant efficacy.

Catalytic Systems and Performance

The selection of an appropriate catalyst is paramount to achieving high yields and selectivity in the hydrogenation of glutaric acid. The following tables summarize the performance of various catalytic systems under different experimental conditions.

Table 1: Performance of Re-Pd/SiO₂ Catalyst in Dicarboxylic Acid Hydrogenation[1][2]
SubstrateCatalystTemperature (°C)Pressure (MPa)Time (h)Conversion (%)Diol Yield (%)
Glutaric AcidRe-Pd/SiO₂14082410071
Succinic AcidRe-Pd/SiO₂1408410089
Adipic AcidRe-Pd/SiO₂14082410074
Table 2: Performance of Ru-based Catalysts in the Hydrogenation of Dicarboxylic Acids and their Esters[3]
SubstrateCatalystTemperature (°C)Pressure (bar)Time (h)Conversion (%)Alcohol Yield (%)
Dimethyl GlutarateRuCl₂(L-I)100502.5>9993 (this compound)
Glutaric AcidRu-Sn-Re/C180150--98 (this compound)

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic results. The following sections outline the protocols for catalyst preparation and the hydrogenation reaction.

Preparation of Re-Pd/SiO₂ Catalyst[1]

Materials:

  • Ammonium perrhenate (NH₄ReO₄)

  • Palladium(II) chloride (PdCl₂)

  • Silica (SiO₂) support

  • Deionized water

Procedure:

  • An aqueous solution of NH₄ReO₄ and PdCl₂ is prepared.

  • The SiO₂ support is impregnated with the prepared aqueous solution to achieve the desired metal loading (e.g., 14 wt% Re and 1 wt% Pd).

  • The impregnated support is dried.

  • The dried material is calcined in air at 400°C for 3 hours.

Hydrogenation of Glutaric Acid using Re-Pd/SiO₂[1]

Materials:

  • Glutaric acid

  • 1,4-Dioxane (solvent)

  • Re-Pd/SiO₂ catalyst

  • Hydrogen (H₂) gas

Equipment:

  • High-pressure autoclave reactor

Procedure:

  • The Re-Pd/SiO₂ catalyst is subjected to an ex-situ liquid-phase reduction in 1,4-dioxane under H₂ pressure at the reaction temperature before the addition of the substrate.

  • The autoclave reactor is charged with glutaric acid, 1,4-dioxane, and the pre-reduced catalyst.

  • The reactor is sealed and purged with H₂ to remove air.

  • The reactor is pressurized with H₂ to the desired pressure (e.g., 8 MPa).

  • The reaction mixture is heated to the target temperature (e.g., 140°C) and stirred for the specified duration (e.g., 24 hours).

  • After the reaction, the reactor is cooled to room temperature and depressurized.

  • The product mixture is filtered to remove the catalyst.

  • The products are analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Reaction Mechanism and Pathways

The hydrogenation of glutaric acid to this compound is a multi-step process involving the sequential reduction of the two carboxylic acid groups. While the precise mechanism can vary depending on the catalyst and reaction conditions, a plausible pathway is illustrated below.

Reaction_Pathway Glutaric_Acid Glutaric Acid (HOOC(CH₂)₃COOH) Intermediate_1 5-Hydroxypentanoic Acid (HO(CH₂)₄COOH) Glutaric_Acid->Intermediate_1 +2H₂ -H₂O Intermediate_2 Glutaraldehyde (OHC(CH₂)₃CHO) Glutaric_Acid->Intermediate_2 +2H₂ -2H₂O PDO This compound (HO(CH₂)₅OH) Intermediate_1->PDO +2H₂ -H₂O Intermediate_2->PDO +2H₂

Proposed reaction pathway for the hydrogenation of glutaric acid.

The reaction is believed to proceed through the formation of intermediate species such as 5-hydroxypentanoic acid or glutaraldehyde. The initial step involves the hydrogenation of one carboxylic acid group to an aldehyde or a hydroxyl group. Subsequent hydrogenation of the remaining functional group leads to the final product, this compound. Density Functional Theory (DFT) studies on dicarboxylic acid hydrogenation suggest that the reaction mechanism involves the adsorption of the carboxylic acid onto the catalyst surface, followed by a series of hydrogenation and dehydration steps.

Experimental and Analytical Workflow

A systematic workflow is essential for conducting these experiments and analyzing the results accurately.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis Impregnation Impregnation Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Reactor_Loading Reactor_Loading Calcination->Reactor_Loading Reaction_Execution Reaction_Execution Reactor_Loading->Reaction_Execution Product_Recovery Product_Recovery Reaction_Execution->Product_Recovery GC_MS GC_MS Product_Recovery->GC_MS HPLC HPLC Product_Recovery->HPLC GC_MS->HPLC Data_Analysis Data_Analysis HPLC->Data_Analysis

General experimental workflow for this compound production.

This workflow outlines the key stages from catalyst synthesis to the final analysis of the reaction products. Proper execution of each step is critical for obtaining reliable and meaningful data.

Conclusion

The catalytic hydrogenation of glutaric acid presents a viable and sustainable route for the production of this compound. Both Rhenium-based and Ruthenium-based catalysts have shown high efficacy, with the choice of catalyst and reaction conditions significantly influencing the yield and selectivity. The detailed experimental protocols and understanding of the reaction pathways provided in this guide serve as a valuable resource for researchers and professionals in the field, facilitating further advancements in the development of efficient and scalable processes for the production of bio-based this compound. Further research focusing on catalyst stability, reusability, and process optimization will be crucial for the industrial implementation of this technology.

Key Applications of 1,5-Pentanediol in Polymer Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Pentanediol (PDO), a linear diol with the chemical formula HO(CH₂)₅OH, is a versatile building block in polymer chemistry.[1] Its five-carbon backbone provides a unique combination of flexibility and reactivity, making it a valuable monomer for the synthesis of a variety of polymers, including polyesters and polyurethanes. Beyond its role as a monomer, this compound also finds application as a plasticizer, enhancing the flexibility and durability of various polymer matrices.[2] This technical guide provides a comprehensive overview of the core applications of this compound in polymer chemistry, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes. The increasing interest in bio-based chemicals has also driven research into the production of this compound from renewable resources, further expanding its potential in sustainable polymer development.[3][4]

This compound in Polyester Synthesis

This compound is a key component in the synthesis of both aliphatic and semi-aromatic polyesters. Its incorporation into the polymer backbone influences properties such as melting point, crystallinity, and mechanical performance. The reaction of this compound with various dicarboxylic acids via melt polycondensation is a common method for producing these polyesters.[5]

Quantitative Data: Properties of Polyesters Derived from this compound

The properties of polyesters synthesized using this compound are highly dependent on the dicarboxylic acid co-monomer. The following table summarizes key thermal and mechanical properties of various poly(1,5-pentylene dicarboxylate)s.

Diacid Co-monomerPolymer AbbreviationWeight-Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)Melting Temperature (Tm) (°C)Glass Transition Temperature (Tg) (°C)Tensile Strength (MPa)Elongation at Break (%)
Succinic AcidPPeS>100,000-38-4525450
Glutaric AcidPPeG>100,000-32-5518500
Adipic AcidPPeA<100,000-45-5820400
Azelaic AcidPPeAz>100,000-50-6030600
Sebacic AcidPPeSe>100,000-62-6235700
Dodecanedioic AcidPPeDo>100,000-70-6540800

Data sourced from "High Molecular Weight Polyesters Derived from Biobased this compound and a Variety of Aliphatic Diacids: Synthesis, Characterization, and Thermo-Mechanical Properties".[5]

Experimental Protocol: Synthesis of Poly(1,5-pentylene succinate) (PPeS) via Melt Polycondensation

This protocol describes a typical two-stage melt polycondensation for the synthesis of a high molecular weight polyester.

Materials:

  • This compound (PeDO)

  • Succinic Acid (SA)

  • Titanium (IV) butoxide (Ti(OBu)₄) or other suitable catalyst

  • Nitrogen gas (high purity)

Procedure:

Stage 1: Esterification

  • Charge a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser with equimolar amounts of this compound and succinic acid.

  • Add a catalytic amount of Titanium (IV) butoxide (e.g., 100-200 ppm).

  • Heat the mixture under a nitrogen atmosphere with constant stirring. A typical temperature profile is to gradually heat to 180-200°C over 1-2 hours.

  • Maintain the temperature and continue stirring for approximately 2-4 hours, or until the theoretical amount of water has been collected in the distillation condenser, indicating the completion of the esterification stage.

Stage 2: Polycondensation

  • Gradually increase the temperature of the reaction mixture to 220-240°C.

  • Simultaneously, slowly reduce the pressure inside the reactor to a high vacuum (e.g., <1 Torr) over a period of 30-60 minutes.

  • Continue the reaction under these conditions for 3-5 hours. During this stage, excess this compound is distilled off, and the viscosity of the molten polymer will noticeably increase.

  • Once the desired viscosity is achieved (indicating high molecular weight), stop the reaction by cooling the reactor to room temperature under a nitrogen atmosphere.

  • The resulting polyester can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., methanol).

  • Dry the purified polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Visualization of Polyester Synthesis Pathway

Polyester_Synthesis PDO This compound (HO-(CH₂)₅-OH) Monomers + PDO->Monomers Diacid Dicarboxylic Acid (HOOC-R-COOH) Diacid->Monomers Catalyst Catalyst (e.g., Ti(OBu)₄) Esterification Esterification (180-200°C, N₂) Catalyst->Esterification Monomers->Esterification Water Water (H₂O) (byproduct) Esterification->Water Oligomer Polyester Oligomer Esterification->Oligomer Polycondensation Polycondensation (220-240°C, Vacuum) Oligomer->Polycondensation ExcessPDO Excess this compound (removed) Polycondensation->ExcessPDO Polyester High Molecular Weight Polyester [-O-(CH₂)₅-O-CO-R-CO-]n Polycondensation->Polyester

Caption: Polyester synthesis via two-stage melt polycondensation.

This compound in Polyurethane Synthesis

In the production of polyurethanes, this compound typically serves as a chain extender.[6] Chain extenders are low-molecular-weight diols or diamines that react with isocyanate-terminated prepolymers to build up the final polymer chain. The incorporation of this compound can enhance the flexibility, durability, and overall mechanical properties of polyurethane products, which range from flexible foams to robust coatings and elastomers.[6]

Quantitative Data: Properties of Polyurethanes Containing this compound

Quantitative data for polyurethanes specifically using this compound as a chain extender is less commonly tabulated in literature compared to polyesters. The properties are highly dependent on the polyol (soft segment), diisocyanate, and the ratio of reactants. However, the use of this compound as a chain extender is known to influence the following properties:

  • Hardness: Can be tailored by adjusting the ratio of this compound to the polyol.

  • Flexibility: The five-carbon chain of this compound contributes to the flexibility of the hard segment.

  • Thermal Stability: The thermal properties, as measured by TGA and DSC, are influenced by the hard segment composition.[7][8]

Experimental Protocol: Synthesis of a Polyurethane Elastomer via the Prepolymer Method

This protocol outlines a general two-step prepolymer method for synthesizing a polyurethane elastomer where this compound acts as a chain extender.

Materials:

  • Polyol (e.g., Poly(tetramethylene ether) glycol - PTMEG, or a polyester polyol)

  • Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)

  • This compound (Chain Extender)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF, if solution polymerization is desired)

  • Nitrogen gas (high purity)

Procedure:

Step 1: Prepolymer Formation

  • Dry the polyol under vacuum at an elevated temperature (e.g., 80-100°C) for several hours to remove any residual water.

  • In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel, add the dried polyol.

  • Under a nitrogen atmosphere, heat the polyol to the desired reaction temperature (e.g., 60-80°C) with stirring.

  • Slowly add the diisocyanate to the polyol from the dropping funnel. The molar ratio of NCO groups to OH groups from the polyol should be greater than 1 (typically around 2:1) to ensure the prepolymer is isocyanate-terminated.

  • Add a catalytic amount of DBTDL.

  • Allow the reaction to proceed for 1-3 hours at the set temperature. The progress of the reaction can be monitored by titrating for the NCO content.

Step 2: Chain Extension

  • Dissolve the this compound in anhydrous solvent (if applicable).

  • Slowly add the this compound solution to the stirred prepolymer. The amount of this compound should be calculated to achieve the desired final NCO:OH ratio (typically close to 1:1 for a thermoplastic elastomer).

  • The viscosity of the mixture will increase significantly as the polymer chain builds. Continue stirring for an additional 1-2 hours.

  • Once the reaction is complete, the polyurethane solution can be cast into a mold and the solvent evaporated to form a film or solid object.

  • The resulting polyurethane can be post-cured at an elevated temperature (e.g., 80-100°C) for several hours to ensure complete reaction and optimize mechanical properties.

Visualization of Polyurethane Synthesis Pathway

Polyurethane_Synthesis Polyol Polyol (Soft Segment) Monomers + Polyol->Monomers Diisocyanate Diisocyanate (e.g., MDI) Diisocyanate->Monomers Catalyst Catalyst (e.g., DBTDL) Prepolymer_Formation Prepolymer Formation (60-80°C, N₂) Catalyst->Prepolymer_Formation Monomers->Prepolymer_Formation Prepolymer NCO-Terminated Prepolymer Prepolymer_Formation->Prepolymer Chain_Extension Chain Extension (60-80°C) Prepolymer->Chain_Extension PDO_CE This compound (Chain Extender) PDO_CE->Chain_Extension Polyurethane Polyurethane Elastomer Chain_Extension->Polyurethane

Caption: Polyurethane synthesis via the two-step prepolymer method.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of polymers using this compound.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_analysis Data Analysis & Interpretation Reactants Select Monomers (this compound, Diacid/Diisocyanate) Reaction_Setup Reaction Setup (Reactor, Stirrer, N₂ Inlet) Reactants->Reaction_Setup Polymerization Polymerization (Melt or Solution) Reaction_Setup->Polymerization Purification Purification (Precipitation, Washing) Polymerization->Purification Drying Drying (Vacuum Oven) Purification->Drying Structural Structural Analysis (NMR, FTIR) Drying->Structural Thermal Thermal Analysis (DSC, TGA) Drying->Thermal Molecular_Weight Molecular Weight (GPC) Drying->Molecular_Weight Mechanical Mechanical Testing (Tensile, DMA) Drying->Mechanical Data_Analysis Analyze Results Structural->Data_Analysis Thermal->Data_Analysis Molecular_Weight->Data_Analysis Mechanical->Data_Analysis Interpretation Interpret Structure-Property Relationships Data_Analysis->Interpretation Conclusion Draw Conclusions Interpretation->Conclusion

Caption: General workflow for polymer synthesis and characterization.

Conclusion

This compound is a highly valuable and versatile diol in the field of polymer chemistry. Its ability to impart flexibility and toughness makes it a desirable monomer for the synthesis of high-performance polyesters and polyurethanes. The data and protocols presented in this guide highlight its role in creating polymers with a wide range of properties suitable for various applications, from coatings and adhesives to advanced elastomers. As the demand for sustainable and bio-based polymers grows, the importance of this compound, particularly from renewable sources, is expected to increase significantly, driving further innovation in polymer science and material development.

References

1,5-Pentanediol: A Versatile Monomer for High-Performance Polyesters and Polyurethanes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Pentanediol (PDO), a linear diol with the chemical formula HO(CH₂)₅OH, is an increasingly important building block in polymer chemistry.[1] Its five-carbon chain provides a unique combination of flexibility and durability to the resulting polymers.[2] This technical guide explores the synthesis of high-performance polyesters and polyurethanes using this compound as a key monomer, providing detailed experimental protocols, quantitative data on polymer properties, and visual representations of synthetic pathways. While the biocompatibility of aliphatic polyesters and polyurethanes suggests potential in biomedical fields, current research literature does not extensively cover the specific use of this compound-based polymers in drug delivery applications.

Polyester Synthesis with this compound

The primary method for synthesizing polyesters from this compound is melt polycondensation, a process that involves the reaction of the diol with a dicarboxylic acid or its diester at elevated temperatures.[2] This solvent-free method is environmentally friendly and widely used in industrial applications.

Experimental Protocol: Two-Stage Melt Polycondensation for Poly(pentamethylene furanoate) (PPeF)

This protocol describes the synthesis of PPeF, a bio-based polyester, from 2,5-furandicarboxylic acid (FDCA) or its dimethyl ester (DMFD) and this compound.

Materials:

  • 2,5-Furandicarboxylic acid (FDCA) or Dimethyl 2,5-furandicarboxylate (DMFD)

  • This compound (a molar excess of approximately 300% is often used to promote the esterification reaction)[1]

  • Catalyst: A combination of titanium tetrabutoxide (TBT) and titanium isopropoxide (TIP) (e.g., 200 ppm each) is commonly used.[1]

Procedure:

Stage 1: Esterification or Transesterification

  • The reactants (FDCA or DMFD and this compound) and catalysts are charged into a glass reactor equipped with a mechanical stirrer and a condenser.

  • The reactor is continuously stirred (e.g., 100 rpm) and heated in a thermostated oil bath.[1]

  • The temperature is gradually increased to a range of 160-190°C.

  • This stage is carried out for several hours (typically 2-4 hours) under a nitrogen atmosphere to facilitate the removal of water (from FDCA) or methanol (from DMFD) as a byproduct.[3]

Stage 2: Polycondensation

  • After the initial esterification/transesterification, the reaction temperature is further increased to 210-230°C.[3]

  • Simultaneously, a high vacuum (e.g., < 5 Pa) is applied to the reactor to remove the excess this compound and other volatile byproducts, driving the polymerization reaction towards the formation of a high molecular weight polymer.[3]

  • The reaction is continued for 2.5 to 4 hours, during which a significant increase in the melt viscosity is observed.[3]

  • The synthesis is stopped when the desired torque (indicating a high molecular weight) is reached.[1] The resulting polymer is then discharged from the reactor.

Properties of Polyesters Derived from this compound

The properties of polyesters synthesized with this compound can be tailored by varying the dicarboxylic acid comonomer. High molecular weight aliphatic polyesters have been successfully synthesized from bio-based this compound and various aliphatic diacids.[2]

DiacidPolymer NameWeight-Average Molecular Weight ( g/mol )Intrinsic Viscosity (dL/g)Melting Temperature (T_m) (°C)Tensile Strength (MPa)Elongation at Break (%)
Succinic AcidPoly(1,5-pentylene succinate) (PPeS)> 100,000> 1.05---
Adipic AcidPoly(1,5-pentylene adipate) (PPeA)< 100,000< 1.05---
Azelaic AcidPoly(1,5-pentylene azelate) (PPeAz)> 100,000> 1.0550-62Comparable to polyethylene-
Sebacic AcidPoly(1,5-pentylene sebacate) (PPeSe)> 100,000> 1.0550-62Comparable to polyethylene-
Dodecanedioic AcidPoly(1,5-pentylene dodecanedioate) (PPeDo)> 100,000> 1.0550-62Superior to polyethylene-

Table 1: Properties of various poly(1,5-pentylene dicarboxylate)s synthesized via melt polycondensation. Data sourced from[2][4]. Note: Specific values for tensile strength and elongation at break for all polymers were not available in a comparative table format in the searched literature.

Polyester Synthesis Workflow

Polyester_Synthesis cluster_reactants Reactants cluster_process Melt Polycondensation This compound This compound Esterification Stage 1: Esterification/ Transesterification (160-190°C, N2 atm) This compound->Esterification Dicarboxylic_Acid Dicarboxylic Acid / Diester Dicarboxylic_Acid->Esterification Polycondensation Stage 2: Polycondensation (210-230°C, High Vacuum) Esterification->Polycondensation Removal of water/ methanol Polyester Polyester Polycondensation->Polyester High Molecular Weight Polymer Catalyst Catalyst Catalyst->Esterification

Polyester Synthesis via Melt Polycondensation.

Polyurethane Synthesis with this compound

In polyurethane synthesis, this compound is typically used as a chain extender.[5] Polyurethanes are synthesized through the reaction of a diisocyanate with a polyol (a long-chain diol, often a polyester or polyether polyol) to form a prepolymer, which is then reacted with a short-chain diol, the chain extender, to build the final high-molecular-weight polymer.[1][6]

Experimental Protocol: Two-Step Prepolymer Method for Polyurethane Synthesis

This protocol outlines a general procedure for synthesizing a thermoplastic polyurethane (TPU) where this compound acts as the chain extender.

Materials:

  • Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI)

  • Polyol (e.g., a polyester or polyether polyol with a molecular weight of 1000-2000 g/mol )

  • This compound (chain extender)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Solvent (optional, for solution polymerization, e.g., Dimethylformamide - DMF)

Procedure:

Step 1: Prepolymer Formation

  • The polyol is charged into a reactor and dehydrated under vacuum at an elevated temperature (e.g., 85°C) for a period of time (e.g., 1.5 hours).[7]

  • The diisocyanate is then added to the reactor. The molar ratio of NCO groups from the diisocyanate to the OH groups from the polyol is typically greater than 1 (e.g., 2:1) to ensure the prepolymer is isocyanate-terminated.

  • The reaction is carried out at a controlled temperature (e.g., 75-80°C) with stirring for a set duration (e.g., 1.5-2 hours) to form the NCO-terminated prepolymer.[7]

Step 2: Chain Extension

  • The prepolymer is cooled to a lower temperature (e.g., 60-70°C).

  • The chain extender, this compound, is then added to the prepolymer. The amount of this compound is calculated to react with the remaining NCO groups. A slight excess of NCO groups may be maintained.[1]

  • A catalyst (e.g., DBTDL) is often added at this stage to facilitate the reaction.[1]

  • The reaction is continued with stirring for another 2-3 hours, or until a significant increase in viscosity is observed, indicating the formation of the final high-molecular-weight polyurethane.[1]

Impact of this compound as a Chain Extender on Polyurethane Properties

The incorporation of this compound as a chain extender significantly influences the mechanical properties of the resulting polyurethane. A study on MDI polyurethane foams demonstrated the following effects:[5]

% this compound AddedChange in Tensile StrengthChange in Fracture StrainChange in Toughness
5%---
10%+37.9%+57.1%+137.5%

Table 2: Effect of this compound as a chain extender on the mechanical properties of MDI polyurethane foams. Data sourced from[5].

The addition of this compound also led to an 11.7% to 12.6% increase in the specific absorbed energy of the foam and a 6.9% increase in the elastic modulus of tensile samples with 10% addition.[5]

Polyurethane Synthesis Workflow

Polyurethane_Synthesis cluster_reactants1 Prepolymer Reactants cluster_process1 Prepolymer Formation cluster_reactants2 Chain Extension Reactant cluster_process2 Chain Extension Diisocyanate Diisocyanate Prepolymer_Reaction Reaction (e.g., 75-80°C) Diisocyanate->Prepolymer_Reaction Polyol Polyol Polyol->Prepolymer_Reaction NCO_Prepolymer NCO_Prepolymer Prepolymer_Reaction->NCO_Prepolymer NCO-terminated Prepolymer Chain_Extension_Reaction Reaction (e.g., 60-70°C) NCO_Prepolymer->Chain_Extension_Reaction This compound This compound (Chain Extender) This compound->Chain_Extension_Reaction Polyurethane Polyurethane Chain_Extension_Reaction->Polyurethane High Molecular Weight Polymer Catalyst Catalyst Catalyst->Chain_Extension_Reaction

Polyurethane Synthesis via the Prepolymer Method.

Applications and Future Outlook

Polyesters and polyurethanes derived from this compound exhibit a wide range of desirable properties, making them suitable for various applications, including coatings, adhesives, elastomers, and flexible foams.[1][8] The use of bio-based this compound further enhances the sustainability profile of these materials.[2]

While the inherent biocompatibility and biodegradability of aliphatic polyesters make them attractive candidates for biomedical applications such as drug delivery, specific research on this compound-based polymers for these purposes is currently limited in the available scientific literature.[9] Future research may explore the potential of these unique polymers in controlled drug release systems and tissue engineering, leveraging the specific properties imparted by the five-carbon diol monomer.

Conclusion

This compound is a valuable and versatile monomer for the synthesis of a diverse range of polyesters and polyurethanes. Through well-established techniques like melt polycondensation and prepolymer methods, polymers with tailored thermal and mechanical properties can be produced. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and scientists working in polymer chemistry and materials science. Further investigation into the biomedical applications of these materials represents a promising avenue for future research.

References

A Comprehensive Technical Guide to the Safe Handling and Disposal of 1,5-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and disposal of 1,5-Pentanediol, a versatile diol used in various industrial and research applications. The information presented is intended to equip laboratory personnel with the necessary knowledge to manage this chemical responsibly, ensuring personal safety and environmental protection.

Chemical and Physical Properties

This compound is a colorless, odorless, and viscous liquid.[1] A summary of its key quantitative properties is provided in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C5H12O2[2][3][4]
Molar Mass 104.15 g/mol [2][3][4]
Melting Point -18 °C[2][4]
Boiling Point 242 °C[2][3][4]
Flash Point 129 °C to 142 °C (closed cup)[1][2][3]
Autoignition Temperature 330 °C[1][5]
Density 0.985 g/cm³ to 0.994 g/mL at 20-25 °C[1][2][4]
Vapor Pressure <0.01 hPa to 0.0052 hPa at 20-25 °C[1][2][3]
Water Solubility Miscible[1][2][3]
log Pow (Octanol/Water Partition Coefficient) -0.49[1][5]
Explosive Limits Lower: 1.3 %, Upper: 13.2 %[1][2]

Toxicological Data

This compound exhibits low acute toxicity.[1][6] The available toxicological data is summarized in the following table.

EndpointValueSpeciesMethodSource(s)
Acute Oral Toxicity (LD50) 10,000 mg/kgRatOECD Test Guideline 401[5][7][8]
Acute Dermal Toxicity (LD50) > 19,800 mg/kgRabbitOECD Test Guideline 402 (assumed)[2][7][8]
Skin Corrosion/Irritation Not irritatingRabbitOECD Test Guideline 404[1][7][8]
Serious Eye Damage/Irritation Not irritatingRabbitOECD Test Guideline 405[1][7][8]
Skin Sensitization Not a sensitizerGuinea pigOECD Test Guideline 406 (Maximization Test)[5]
Mutagenicity Not expected to be mutagenicIn vitro testsNot specified[1]

Safety and Handling

While this compound is not classified as a hazardous substance, it is crucial to follow standard laboratory safety protocols to minimize exposure and ensure a safe working environment.[1][9]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific handling procedures. The following diagram outlines the recommended PPE for handling this compound.

PPE_Recommendations cluster_ppe Personal Protective Equipment (PPE) cluster_details Specific Recommendations eye_protection Eye/Face Protection goggles Tightly fitting safety goggles with side-shields (EN 166 or NIOSH approved) eye_protection->goggles Wear skin_protection Skin Protection gloves Chemical resistant gloves (e.g., Nitrile rubber, EN 374 compliant) skin_protection->gloves Wear clothing Lab coat or other protective clothing skin_protection->clothing Wear respiratory_protection Respiratory Protection respirator Generally not required unless aerosols or mists are generated respiratory_protection->respirator Use if

Figure 1: Recommended Personal Protective Equipment for handling this compound.
Handling Procedures

  • Ventilation: Handle in a well-ventilated area.[10] Local exhaust ventilation should be used if there is a risk of generating mists or aerosols.[9]

  • Hygiene: Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the work area.[9]

  • Ignition Sources: Keep away from heat and sources of ignition.[3] Use non-sparking tools to prevent fire caused by electrostatic discharge.[10]

Storage

Proper storage is essential to maintain the quality of this compound and prevent hazardous situations.

Storage_Guidelines cluster_conditions Key Storage Requirements cluster_incompatibles Incompatible Materials storage Storage Conditions for this compound container Store in a tightly closed container storage->container location Cool, dry, and well-ventilated area storage->location incompatibles Store away from incompatible materials storage->incompatibles oxidizers Strong oxidizing agents incompatibles->oxidizers acids Strong acids and bases incompatibles->acids acid_chlorides Acid chlorides and anhydrides incompatibles->acid_chlorides

Figure 2: Guidelines for the safe storage of this compound.

Accidental Release Measures

In the event of a spill, follow these procedures to ensure a safe and effective cleanup.

Spill Cleanup Protocol

The following workflow outlines the steps to be taken in the event of a this compound spill.

Spill_Cleanup_Workflow start Spill Occurs evacuate Evacuate non-essential personnel start->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Wear appropriate PPE ventilate->ppe contain Contain the spill with inert absorbent material (e.g., sand, earth, vermiculite) ppe->contain collect Collect absorbed material into a suitable, closed container for disposal contain->collect clean Clean the spill area with soap and water collect->clean dispose Dispose of waste in accordance with local regulations clean->dispose end Spill Cleaned dispose->end

Figure 3: Workflow for cleaning up a this compound spill.

For large spills, it is important to prevent the substance from entering drains or watercourses.[1]

Disposal Guidelines

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination.

Waste Disposal Procedure

The disposal of this compound should be managed as a chemical waste product. The following logical flow should be followed for its disposal.

Disposal_Logic start This compound Waste Generated is_contaminated Is the waste contaminated? start->is_contaminated collect_separate Collect in a dedicated, labeled, and sealed container is_contaminated->collect_separate Yes/No consult_sds Consult the Safety Data Sheet (SDS) and local regulations collect_separate->consult_sds hazardous_waste Treat as hazardous chemical waste consult_sds->hazardous_waste licensed_disposal Arrange for disposal by a licensed waste disposal company hazardous_waste->licensed_disposal end Waste Disposed licensed_disposal->end

Figure 4: Logical flow for the proper disposal of this compound waste.

Key Disposal Don'ts:

  • DO NOT pour down the drain or into any water source.[10][11]

  • DO NOT mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.[11]

Empty containers should be triple-rinsed and disposed of according to local regulations. Contaminated packaging should be handled in the same manner as the substance itself.[9]

Experimental Protocols Overview

The toxicological and physical hazard data for this compound are determined using standardized experimental protocols. Below are brief descriptions of the methodologies for key experiments.

Acute Oral Toxicity (OECD Test Guideline 401)

This test provides information on the health hazards likely to arise from a single oral exposure to a substance.[7]

  • Principle: The test substance is administered orally by gavage in graduated doses to several groups of fasted experimental animals (typically rats), with one dose per group.

  • Endpoint: The LD50 (the dose that is lethal to 50% of the test animals) is determined.

Skin and Eye Irritation (OECD Test Guidelines 404 & 405)

These tests evaluate the potential of a substance to cause irritation or corrosion to the skin and eyes.[1][11]

  • Principle: A small amount of the test substance is applied to the skin or into the conjunctival sac of one eye of an experimental animal (typically a rabbit). The untreated skin or eye serves as a control.[11]

  • Procedure: The animals are observed for signs of irritation, such as erythema, edema (for skin), and corneal opacity, iritis, and conjunctival redness and chemosis (for eyes) at specified intervals after application.[3][11]

  • Endpoint: The severity and reversibility of the observed effects are scored to determine the irritation potential.

Flash Point Determination (Closed-Cup Method)

This test determines the lowest temperature at which the vapors of a liquid will ignite when an ignition source is introduced.

  • Principle: The sample is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid.

  • Procedure: The temperature at which a distinct flash is observed inside the cup is recorded as the flash point.

  • Apparatus: A Pensky-Martens closed-cup tester is a common apparatus for this measurement.

Autoignition Temperature Determination (ASTM E659)

This test determines the lowest temperature at which a substance will spontaneously ignite in air without an external ignition source.[12]

  • Principle: A small, measured amount of the liquid is injected into a heated, air-filled glass flask.[13]

  • Procedure: The temperature of the flask is varied until the lowest temperature at which ignition occurs is determined.[13]

  • Observation: Ignition is indicated by the observation of a flame or an explosion.[13]

By adhering to these guidelines, researchers, scientists, and drug development professionals can safely handle this compound, minimizing risks to themselves and the environment. Always consult the specific Safety Data Sheet for the product you are using and follow all applicable local, state, and federal regulations.

References

An In-depth Technical Guide to the Solubility of 1,5-Pentanediol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,5-Pentanediol, a versatile diol used as a chemical intermediate, plasticizer, and solvent in various industrial and pharmaceutical applications.[1][2][3][4] An understanding of its solubility profile is critical for its effective use in formulation development, polymer synthesis, and chemical reactions.

Quantitative Solubility Data

This compound is a colorless, viscous liquid featuring two terminal hydroxyl groups on a five-carbon chain.[5][6] This structure dictates its solubility, rendering it highly soluble in polar solvents and less soluble in non-polar ones.[1][7][8] The quantitative and qualitative solubility data are summarized below.

Solvent ClassSolventSolubilityTemperature (°C)
Alcohols MethanolMiscibleNot Specified
EthanolMiscibleNot Specified
Ketones AcetoneMiscibleNot Specified
Esters Ethyl AcetateMiscibleNot Specified
Ethers Diethyl Ether11% w/w25
Aromatic Hydrocarbons BenzeneLimited SolubilityNot Specified
Halogenated Solvents Methylene ChlorideLimited SolubilityNot Specified
TrichloroethyleneLimited SolubilityNot Specified
Aliphatic Hydrocarbons Petroleum EtherLimited SolubilityNot Specified
HeptaneLimited SolubilityNot Specified
Water WaterMiscibleNot Specified

References:[6][7][9][10]

Experimental Protocols for Solubility Determination

While specific, detailed experimental records for this compound are not extensively published, a generalized methodology for determining the solubility of a liquid compound can be reliably established. This protocol is based on standard laboratory practices for solubility assessment.[11][12]

Objective: To determine the qualitative (miscible, soluble, partially soluble, insoluble) and quantitative solubility of this compound in a selected organic solvent.

Materials:

  • This compound (reagent grade)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Vortex mixer or magnetic stirrer

  • Temperature-controlled water bath or incubator

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrumentation (e.g., HPLC, UV-Vis Spectrophotometer, or Gas Chromatography) for quantitative analysis.[12]

Methodology:

  • Preparation of Saturated Solution (Equilibrium Method):

    • An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a volumetric flask or vial).

    • The mixture is agitated vigorously using a vortex mixer or magnetic stirrer.

    • The container is placed in a temperature-controlled environment (e.g., a 25°C water bath) and allowed to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. Intermittent shaking is recommended.

  • Sample Separation:

    • After equilibration, the solution is allowed to stand undisturbed to permit any undissolved this compound to settle.

    • A clear aliquot of the supernatant is carefully withdrawn. To ensure no undissolved solute is carried over, the aliquot is filtered through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter).

  • Quantitative Analysis:

    • The filtered saturated solution is accurately diluted with a suitable solvent.

    • The concentration of this compound in the diluted sample is determined using a pre-calibrated analytical method such as HPLC, GC, or refractometry.[12]

    • The solubility is then calculated and typically expressed in grams per 100 mL of solvent (g/100mL) or as a weight/weight percentage (% w/w).

  • Qualitative Assessment:

    • For a rapid determination, a small, measured volume of this compound can be added incrementally to a known volume of the solvent with vigorous shaking after each addition.[11]

    • Observations are recorded as:

      • Miscible: Forms a homogeneous solution in all proportions.

      • Soluble: Dissolves completely up to a certain concentration.

      • Partially Soluble: Only a small amount dissolves.

      • Insoluble: No apparent dissolution.

Visualized Workflows and Relationships

The following diagrams illustrate the logical workflow for solubility determination and the relationship between solvent polarity and the solubility of this compound.

Solubility_Determination_Workflow start Start: Select Solvent and Solute (this compound) prep Prepare Supersaturated Mixture (Add excess this compound to solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 25°C for 24-48h with agitation) prep->equilibrate separate Separate Phases (Allow to settle, then filter supernatant) equilibrate->separate quant_analysis Quantitative Analysis of Supernatant (e.g., HPLC, GC, Refractive Index) separate->quant_analysis calculate Calculate Solubility (e.g., g/100mL or % w/w) quant_analysis->calculate end End: Report Quantitative Solubility Data calculate->end

Caption: Workflow for the experimental determination of solubility.

Caption: Relationship between solvent polarity and this compound solubility.

References

The Synthesis of 1,5-Pentanediol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the prevailing commercial and laboratory-scale synthetic routes to 1,5-Pentanediol, tailored for researchers, scientists, and professionals in drug development.

This compound (1,5-PDO), a versatile linear diol, serves as a crucial building block in the synthesis of a wide array of polymers, including polyesters and polyurethanes. Its applications extend to the production of plasticizers, emulsifying agents, and resin intermediates.[1][2][3] This guide provides a comprehensive overview of the primary methodologies for both industrial-scale production and laboratory synthesis of this important chemical intermediate.

Commercial-Scale Synthesis of this compound

The industrial production of this compound is dominated by two principal strategies: the hydrogenation of glutaric acid and its derivatives, and the more contemporary, bio-based route involving the hydrogenolysis of tetrahydrofurfuryl alcohol.

Hydrogenation of Glutaric Acid and its Derivatives

A well-established commercial method for synthesizing this compound involves the hydrogenation of glutaric acid or its esters, such as dimethyl glutarate.[1][4][5] This process typically employs a catalyst under elevated temperature and pressure.

A notable approach involves the use of a mixed dibasic acid byproduct from adipic acid manufacturing, which contains glutaric acid. This mixture is esterified with a high-carbon alcohol, and the resulting esterification feed is then subjected to hydrogenation to yield this compound.[5]

Hydrogenolysis of Tetrahydrofurfuryl Alcohol (THFA)

With a growing emphasis on sustainable chemical production, biomass-derived feedstocks have gained prominence. Furfural, readily obtainable from hemicellulose, can be hydrogenated to tetrahydrofurfuryl alcohol (THFA), which is then converted to this compound via hydrogenolysis.[1][4] This bio-based route is a key focus of current research and industrial development.

Several catalytic systems have been developed for this conversion. For instance, a copper-containing catalyst can be used for the hydrogenolysis of THFA at temperatures between 200 to 350°C and pressures ranging from 1 to 40 MPa.[6] Another approach utilizes a chromium-free copper nanocomposite oxide catalyst under milder reaction conditions.[7]

A multi-step process starting from furfural has also been developed, which involves an initial hydrogenation to THFA, followed by dehydration, hydration, and a final hydrogenation step to afford this compound with a high overall yield of 80%.[8][9]

Laboratory-Scale Synthesis of this compound

In a laboratory setting, a variety of methods are available for the preparation of this compound, offering flexibility in terms of starting materials and reaction conditions.

Reduction of Glutaric Acid Esters

Similar to the commercial process, the reduction of glutaric acid esters, such as methyl or ethyl glutarate, is a common laboratory-scale synthesis.[10]

Hydrogenolysis of Tetrahydrofurfuryl Alcohol (THFA)

The hydrogenolysis of THFA is also a widely employed laboratory method. A classic procedure involves the use of a copper chromite catalyst.[10] In a typical setup, THFA is hydrogenated in a bomb calorimeter under high pressure.

More advanced catalytic systems have been reported to improve selectivity and yield. For example, a Rhodium-Rhenium on carbon (Rh-Re/C) catalyst has been shown to be highly effective.[11][12] The reactivity of 2-hydroxytetrahydropyran, an intermediate in an alternative pathway from THFA, is reported to be 80 times greater than THFA over a bimetallic hydrogenolysis catalyst.[11][12]

Synthesis from 3,4-Dihydro-2H-pyran (DHP)

An alternative laboratory synthesis starts from 3,4-dihydro-2H-pyran (DHP) and acetic acid.[4] The process involves an initial esterification reaction to form tetrahydropyran-2-yl acetate (THPOAc), which is subsequently hydrogenated over a Cu/Zn/Al catalyst to produce this compound.[4]

Quantitative Data Summary

The following tables provide a summary of the quantitative data for the key synthesis methods discussed.

Table 1: Commercial-Scale Synthesis of this compound
Method Starting Material Catalyst Temperature (°C) Pressure (MPa) Yield/Selectivity
Hydrogenation of Glutaric Acid DerivativesDimethyl GlutarateCuZnAl150 - 3503 - 5>95% selectivity[13]
Hydrogenolysis of THFATetrahydrofurfuryl AlcoholCopper-containing200 - 3501 - 40High-purity product[6]
Multi-step from FurfuralFurfuralInexpensive catalysts--80% overall yield[8][9]
Table 2: Laboratory-Scale Synthesis of this compound
Method Starting Material Catalyst Temperature (°C) Pressure (psi) Yield
Hydrogenolysis of THFATetrahydrofurfuryl AlcoholCopper Chromite250 - 2603300 - 350040 - 47%[10]
Synthesis from DHP3,4-Dihydro-2H-pyran & Acetic AcidCu/Zn/Al (for hydrogenation)180 (for hydrogenation)50 bar (for hydrogenation)54.5% selectivity for 1,5-PDO from THPOAc[4]
Hydrogenolysis of THFA (Advanced)Tetrahydrofurfuryl AlcoholRh-ReOx/C--94% yield[9]

Experimental Protocols

Hydrogenolysis of Tetrahydrofurfuryl Alcohol (Laboratory Scale)

This protocol is a modification of the procedure described by Connor and Adkins.[10]

Materials:

  • Tetrahydrofurfuryl alcohol (510 g, 5 moles)

  • Copper chromite catalyst (50 g)

  • Hydrogen gas

  • Acetone (for rinsing)

Equipment:

  • High-pressure hydrogenation bomb (1.4 L capacity) with a rocker assembly

  • Centrifuge

  • Fractional distillation apparatus (e.g., 60 cm Vigreux column)

Procedure:

  • Place 510 g of pure tetrahydrofurfuryl alcohol and 50 g of copper chromite catalyst into the hydrogenation bomb.

  • Seal the bomb and fill it with hydrogen to a pressure of 3300 to 3500 psi.

  • Heat the bomb to 250-260°C while rocking. The pressure will initially drop and then rise. The reaction is typically complete within 1-2 hours after reaching the desired temperature.

  • Allow the bomb to cool to room temperature.

  • Carefully vent the excess hydrogen.

  • Open the bomb and pour the contents into a beaker. Rinse the bomb twice with 100 mL portions of acetone and add the rinsings to the beaker.

  • Separate the catalyst from the reaction mixture by centrifugation.

  • Distill the liquid product through a fractionating column at atmospheric pressure to remove low-boiling components such as α-methyltetrahydrofuran, water, and n-amyl alcohol (fraction boiling at 60-140°C).

  • Continue the distillation under reduced pressure to recover unreacted tetrahydrofurfuryl alcohol (boiling at 65-70°C/10 mm).

  • The desired this compound fraction is collected at 118-120°C/6 mm. The expected yield is between 200 g and 244 g.

Safety Note: This procedure involves high pressures and flammable materials. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Visualizing the Synthesis Pathways

The following diagrams illustrate the key synthetic routes to this compound.

commercial_synthesis cluster_glutaric From Glutaric Acid cluster_furfural From Biomass (Furfural) Glutaric Acid Glutaric Acid Dimethyl Glutarate Dimethyl Glutarate Glutaric Acid->Dimethyl Glutarate Esterification 1,5-Pentanediol_glutaric This compound Dimethyl Glutarate->1,5-Pentanediol_glutaric Hydrogenation Furfural Furfural Tetrahydrofurfuryl Alcohol Tetrahydrofurfuryl Alcohol (THFA) Furfural->Tetrahydrofurfuryl Alcohol Hydrogenation 1,5-Pentanediol_furfural This compound Tetrahydrofurfuryl Alcohol->1,5-Pentanediol_furfural Hydrogenolysis

Caption: Commercial synthesis routes to this compound.

lab_synthesis Glutaric Acid Esters Glutaric Acid Esters This compound This compound Glutaric Acid Esters->this compound Reduction Tetrahydrofurfuryl Alcohol Tetrahydrofurfuryl Alcohol (THFA) Tetrahydrofurfuryl Alcohol->this compound Hydrogenolysis 3,4-Dihydro-2H-pyran 3,4-Dihydro-2H-pyran (DHP) Tetrahydropyran-2-yl acetate Tetrahydropyran-2-yl acetate 3,4-Dihydro-2H-pyran->Tetrahydropyran-2-yl acetate Esterification (with Acetic Acid) Tetrahydropyran-2-yl acetate->this compound Hydrogenation

Caption: Key laboratory-scale synthesis pathways for this compound.

References

Battle of the Diols: Bio-Based 1,5-Pentanediol Emerges as a Sustainable Frontrunner

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the environmental footprint of 1,5-Pentanediol (1,5-PDO) reveals a stark contrast between bio-based and petroleum-derived production routes. Driven by mounting pressure to decarbonize chemical manufacturing, bio-based 1,5-PDO is proving to be a formidable contender, boasting a significantly lower greenhouse gas emissions profile and a more sustainable lifecycle. This in-depth technical guide synthesizes the latest findings for researchers, scientists, and drug development professionals, offering a clear comparison of the two pathways.

The chemical industry is at a crossroads, facing the dual challenge of meeting rising demand and mitigating its environmental impact. This compound, a versatile diol used in the synthesis of polyesters, polyurethanes, and other polymers, has traditionally been produced from petroleum feedstocks. However, a new wave of bio-based production methods, primarily utilizing furfural derived from non-food agricultural waste, is disrupting the status quo.[1]

A Greener Footprint: The Environmental Advantages of Bio-Based 1,5-PDO

The most compelling argument for the adoption of bio-based 1,5-PDO lies in its dramatically reduced environmental impact. Independent life cycle assessments (LCAs) have confirmed a substantial reduction in greenhouse gas (GHG) emissions compared to its petroleum-derived counterparts.

One leading manufacturer, Pyran, Inc., reports that its bio-based 1,5-PDO can achieve up to a 99% reduction in GHG emissions compared to petroleum-derived 1,6-hexanediol (1,6-HDO), a chemically similar diol often used as a benchmark due to the greater availability of public data.[1][2] This remarkable reduction is attributed to two key factors: the use of renewable feedstocks and a more efficient production process that avoids the emission of nitrous oxide, a potent greenhouse gas associated with traditional petrochemical routes.[1]

Even without accounting for the sequestration of biogenic carbon in the final product, the process efficiency gains alone result in an 82% reduction in GHG emissions.[2] This "cradle-to-gate" analysis, compliant with ISO 14040, 14044, and 14067 standards, underscores the inherent sustainability of the bio-based pathway.[2]

Quantitative Comparison of Environmental Impacts

To provide a clear and concise overview, the following tables summarize the key quantitative data comparing bio-based and petroleum-based diols.

ParameterBio-Based this compound (Pyran)Petroleum-Based 1,6-Hexanediol (Benchmark)Reference
Greenhouse Gas Emissions Reduction (vs. Petro-HDO) Up to 99% (with biogenic carbon credit)N/A[1][2]
Greenhouse Gas Emissions Reduction (Process Efficiency Only) 82%N/A[2]
Bio-Based Content (ASTM D6866) 100%0%[1][2]

Table 1: Comparison of Greenhouse Gas Emissions and Bio-Based Content.

ParameterBio-Based this compoundPetroleum-Based this compoundReference
Feedstock Furfural (from non-food agricultural waste like corn cobs)Petroleum-derived intermediates (e.g., from caprolactam production)[1][3]
Key Process Features Thermocatalytic conversion, avoids nitrous oxide emissions, high yields, no solvents or recycling in some processesHigh-pressure processes, potential for byproduct formation requiring costly separation[1]
Techno-Economic Analysis (Minimum Selling Price Estimate) ~$1973 per ton (based on a specific process model)Varies based on petroleum market[4][5]

Table 2: Comparison of Production Process and Economic Factors.

Delving into the Science: Production Pathways and Methodologies

The production of bio-based 1,5-PDO is a testament to the advancements in green chemistry. The primary route involves the catalytic conversion of furfural, a platform chemical readily available from lignocellulosic biomass.

Bio-Based this compound Production Workflow

The conversion of furfural to 1,5-PDO is a multi-step process that has been optimized for high yields and efficiency. The general workflow is as follows:

  • Furfural Hydrogenation: Furfural is first hydrogenated to produce tetrahydrofurfuryl alcohol (THFA). This is a well-established commercial process.[3]

  • THFA Dehydration: THFA undergoes dehydration to form dihydropyran (DHP).[3]

  • DHP Hydration: DHP is then hydrated to produce 2-hydroxytetrahydropyran (2-HY-THP).[3]

  • 2-HY-THP Hydrogenation: Finally, 2-HY-THP is hydrogenated to yield high-purity this compound.[3]

This multi-step approach has been shown to be an economically favorable route for producing renewable 1,5-PDO, achieving an overall yield of over 80% from furfural using inexpensive catalysts under mild reaction conditions.[5]

BioPDO_Production_Workflow Furfural Furfural (from Biomass) THFA Tetrahydrofurfuryl Alcohol (THFA) Furfural->THFA Hydrogenation DHP Dihydropyran (DHP) THFA->DHP Dehydration HY_THP 2-Hydroxytetrahydropyran (2-HY-THP) DHP->HY_THP Hydration PDO This compound (Bio-PDO) HY_THP->PDO Hydrogenation

Bio-based this compound Production Workflow
Petroleum-Based this compound Production

The traditional route to 1,5-PDO is intrinsically linked to the petroleum industry. One common method involves its production as a byproduct in the manufacturing of caprolactam, a precursor to nylon 6. This process often involves the hydrogenation of glutaric acid or its esters.[5][6] These processes typically require high pressures and can generate byproducts that necessitate energy-intensive separation steps.[1]

PetroPDO_Production_Workflow Petroleum Petroleum Feedstocks Intermediates Chemical Intermediates (e.g., Dicarboxylic Acids) Petroleum->Intermediates Refining & Cracking PDO This compound (Petroleum-Based) Intermediates->PDO High-Pressure Hydrogenation & Purification

Petroleum-based this compound Production Workflow

Experimental Protocols: A Closer Look

While detailed proprietary experimental protocols are often not fully disclosed, the methodologies employed in the assessment of bio-based 1,5-PDO adhere to rigorous scientific standards.

Life Cycle Assessment (LCA) Methodology

The LCAs performed for bio-based 1,5-PDO follow a "cradle-to-gate" approach, as defined by ISO standards 14040 and 14044.[1] This comprehensive analysis inventories the inputs (raw materials, energy) and outputs (emissions, waste) at every stage of production, from the extraction of raw materials to the factory gate. The assessment is typically conducted by independent third-party firms and subjected to peer review by a panel of experts to ensure accuracy and impartiality.[2]

LCA_Methodology cluster_Scope Cradle-to-Gate Scope RawMaterial Raw Material Extraction & Processing Production This compound Production RawMaterial->Production Transportation Transportation Production->Transportation Waste Waste Management Transportation->Waste

Cradle-to-Gate Life Cycle Assessment Workflow
Bio-Based Content Determination

The percentage of bio-based content is determined using the ASTM D6866 method.[1] This standard analytical method distinguishes between carbon derived from contemporary biomass sources and carbon from fossil fuels. It relies on measuring the amount of Carbon-14, a naturally occurring radioisotope present in living organisms. Since fossil fuels are ancient, they contain no detectable Carbon-14. By quantifying the Percent Modern Carbon (pMC), the exact bio-based content of a material can be accurately determined.[1]

The Path Forward: A Sustainable Future for Chemical Manufacturing

The transition from a petroleum-based to a bio-based economy is a critical step in addressing global climate change. The case of this compound serves as a powerful example of how innovation in green chemistry can lead to the development of high-performance, cost-competitive, and environmentally superior materials. As research continues to optimize catalytic processes and explore new bio-based feedstocks, the environmental and economic advantages of bio-based chemicals are poised to grow, paving the way for a more sustainable future for the chemical industry.

References

Methodological & Application

Experimental Protocol for the Synthesis of Polyesters Using 1,5-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of aliphatic polyesters utilizing 1,5-pentanediol through a two-stage melt polycondensation process. This method is suitable for producing a range of polyesters with varying properties depending on the chosen dicarboxylic acid co-monomer.

Introduction

Aliphatic polyesters derived from renewable resources are of significant interest for various applications, including in the biomedical and pharmaceutical fields, due to their biodegradability and biocompatibility. This compound, which can be sourced from biomass, serves as a valuable building block for the synthesis of these polymers. The two-stage melt polycondensation technique is a common and effective method for producing high molecular weight polyesters.[1] This process involves an initial esterification reaction followed by a polycondensation step under high vacuum and elevated temperatures.[1]

Experimental Workflow

The synthesis of polyesters from this compound and a dicarboxylic acid is typically carried out in a two-stage process: esterification and polycondensation. The general workflow is illustrated below.

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Synthesis Monomers 1. Monomer Preparation (this compound & Dicarboxylic Acid) Catalyst 2. Catalyst Preparation (e.g., TBT solution) Charge 3. Reactor Charging (Monomers + Catalyst) Esterification 4. Stage 1: Esterification (Nitrogen Atmosphere, 180-200°C) Charge->Esterification Heat Polycondensation 5. Stage 2: Polycondensation (High Vacuum, 220-240°C) Esterification->Polycondensation Increase Temp, Apply Vacuum Cooling 6. Cooling and Solidification Polycondensation->Cooling Purification 7. Purification (Dissolution & Precipitation) Cooling->Purification Drying 8. Drying (Vacuum Oven) Purification->Drying Characterization 9. Characterization (GPC, DSC, TGA, NMR) Drying->Characterization

Caption: General workflow for polyester synthesis via two-stage melt polycondensation.

Detailed Experimental Protocol: Synthesis of Poly(pentamethylene sebacate)

This protocol details the synthesis of poly(pentamethylene sebacate) as a representative example. The same general procedure can be adapted for other dicarboxylic acids, with potential adjustments to reaction times and temperatures.

Materials:

  • This compound (PeDO)

  • Sebacic acid (SA)

  • Tetrabutyl titanate (TBT) (catalyst)

  • Chloroform (for purification)

  • Methanol (for purification)

  • Nitrogen gas (high purity)

Equipment:

  • A 250 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Distillation head with a condenser and collection flask

  • Heating mantle with a temperature controller

  • Vacuum pump capable of reaching <100 Pa

  • Schlenk line or similar inert gas setup

Procedure:

Stage 1: Esterification

  • Reactor Setup: Assemble the reaction apparatus, ensuring all glassware is dry. The setup should allow for mechanical stirring, inert gas purging, and collection of the water byproduct.

  • Charging Monomers and Catalyst: Charge the reaction flask with this compound and sebacic acid in a molar ratio of 1.05:1. Add the tetrabutyl titanate (TBT) catalyst to the mixture. The typical catalyst concentration is around 100-200 ppm relative to the total weight of the monomers.

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the esterification stage.

  • Heating and Reaction: Begin stirring the mixture and gradually heat the reactor to 180-200°C. Continue the reaction at this temperature for approximately 4 hours. During this stage, water will be produced as a byproduct and should be collected in the collection flask. The reaction is considered complete when the theoretical amount of water has been collected.

Stage 2: Polycondensation

  • Temperature Increase: After the esterification stage is complete, gradually increase the temperature of the reaction mixture to 220-240°C.

  • Application of Vacuum: Once the desired temperature is reached, slowly apply a vacuum to the system, gradually reducing the pressure to below 100 Pa. This step is crucial for removing the excess this compound and driving the polymerization reaction towards a high molecular weight product.

  • Polycondensation Reaction: Continue the reaction under these conditions for 4-6 hours. The viscosity of the molten polymer will noticeably increase as the polycondensation proceeds. The stirring torque will increase, indicating the formation of a high molecular weight polymer.

  • Reaction Completion and Cooling: Once the desired viscosity is achieved (or after the specified reaction time), stop the heating and stirring. Allow the reactor to cool to room temperature under a nitrogen atmosphere to prevent degradation of the polymer.

Purification:

  • Dissolution: Dissolve the synthesized polyester in a suitable solvent, such as chloroform.

  • Precipitation: Precipitate the polymer by slowly adding the chloroform solution to a non-solvent, such as cold methanol, with vigorous stirring.

  • Filtration and Washing: Collect the precipitated polymer by filtration and wash it several times with fresh methanol to remove any unreacted monomers and catalyst residues.

  • Drying: Dry the purified polyester in a vacuum oven at a temperature below its melting point (e.g., 40-50°C) until a constant weight is achieved.

Data Presentation

The properties of polyesters synthesized from this compound and various dicarboxylic acids are summarized in the table below. These values can vary depending on the specific reaction conditions and the resulting molecular weight of the polymer.

Polyester NameDicarboxylic AcidMolecular Weight (Mw, g/mol )Melting Temperature (Tm, °C)Glass Transition Temperature (Tg, °C)
Poly(pentamethylene succinate)Succinic Acid>100,000[1]~45-50-50 to -40
Poly(pentamethylene glutarate)Glutaric Acid>100,000[1]~30-35-55 to -45
Poly(pentamethylene adipate)Adipic Acid<100,000 (less thermally stable)[1]~40-45-60 to -50
Poly(pentamethylene azelate)Azelaic Acid>100,000[1]~50-55-50 to -40
Poly(pentamethylene sebacate)Sebacic Acid>100,000[1]~60-65-45 to -35
Poly(pentamethylene dodecanedioate)Dodecanedioic Acid>100,000[1]~65-70-40 to -30

Signaling Pathways and Logical Relationships

The synthesis of polyesters via polycondensation follows a step-growth polymerization mechanism. The logical relationship of the key steps is depicted below.

G Monomers Diol + Dicarboxylic Acid (Monomers) Oligomers Oligomers + Water Monomers->Oligomers Esterification (Catalyst, Heat) Polymer High Molecular Weight Polyester + Excess Diol Oligomers->Polymer Polycondensation (High Temp, Vacuum)

Caption: Logical steps in the synthesis of polyesters by polycondensation.

Conclusion

The protocol described provides a robust method for the synthesis of a variety of aliphatic polyesters from this compound. By carefully controlling the reaction parameters, particularly temperature, time, and vacuum pressure, polyesters with high molecular weights and desirable thermal properties can be consistently produced.[1] The properties of the resulting polymers can be tailored by selecting the appropriate dicarboxylic acid, making this a versatile platform for the development of new biodegradable materials for a range of applications.

References

Application Notes and Protocols for the Laboratory Formulation of Polyurethane Elastomers with 1,5-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step laboratory procedure for the synthesis of polyurethane (PU) elastomers using a two-step prepolymer method. The formulation detailed herein utilizes a polyester polyol as the soft segment, 4,4'-diphenylmethane diisocyanate (MDI) for the hard segment, and 1,5-Pentanediol as a chain extender. This protocol is designed to be a robust starting point for researchers developing novel polyurethane-based materials for a variety of applications, including in the biomedical field. Detailed methodologies for material characterization are also provided.

Introduction

Polyurethanes (PUs) are a highly versatile class of polymers, renowned for their tunable mechanical and thermal properties that arise from their segmented block copolymer structure.[1] This structure consists of alternating soft and hard segments. The soft segments, typically composed of high molecular weight polyols, impart flexibility and elastomeric properties. The hard segments, formed from the reaction of a diisocyanate with a chain extender, provide strength and thermal stability through strong intermolecular hydrogen bonding.[2]

The synthesis of polyurethane fundamentally involves the polyaddition reaction between a diisocyanate and a polyol.[3] By carefully selecting the constituent monomers—diisocyanate, polyol, and chain extender—researchers can tailor the properties of the resulting polyurethane to meet the demands of specific applications, ranging from flexible foams and elastomers to rigid plastics and coatings.[3]

This compound is a linear diol that can be used as a chain extender in polyurethane synthesis. The use of linear diols like this compound can promote strong hydrogen bonding and enhance phase separation between the hard and soft segments, influencing the final mechanical properties of the elastomer.[4] This application note details a laboratory-scale procedure for the formulation of a polyurethane elastomer using this compound, providing a foundation for further research and development.

Materials and Equipment

Materials
MaterialGradeSupplierNotes
Polyester Polyol (e.g., Poly(butylene adipate) glycol, Mn ~2000 g/mol )ReagentSigma-AldrichMust be dried under vacuum before use.
4,4'-Diphenylmethane diisocyanate (MDI)ReagentSigma-AldrichHandle with extreme care in a fume hood.
This compoundReagentSigma-AldrichMust be dried before use.
Dibutyltin dilaurate (DBTDL)CatalystSigma-AldrichUse a catalytic amount (e.g., 0.01-0.05 wt%).
Anhydrous Dimethylformamide (DMF)SolventSigma-AldrichEnsure it is anhydrous to prevent side reactions.
MethanolACS GradeFisher ScientificFor cleaning glassware.
Nitrogen GasHigh PurityLocal SupplierFor maintaining an inert atmosphere.
Equipment
  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Reflux condenser

  • Dropping funnel

  • Nitrogen inlet and outlet

  • Vacuum oven

  • Standard laboratory glassware (beakers, graduated cylinders, syringes)

  • Analytical balance

  • Hot plate/stirrer

  • Teflon mold

  • Desiccator

Experimental Protocol: Two-Step Prepolymer Method

This protocol outlines the synthesis of a polyurethane elastomer via a two-step prepolymer method. The first step involves the formation of an NCO-terminated prepolymer, which is then chain-extended with this compound in the second step.

Workflow Diagram

G cluster_prep Prepolymer Synthesis cluster_chain Chain Extension & Curing cluster_char Characterization A Dry Polyol and this compound in Vacuum Oven B Set up Reaction Flask under Nitrogen A->B Prepare Reactants C Charge Flask with Dried Polyol and DMF B->C D Heat and Dissolve Polyol C->D F Slowly Add MDI to Flask D->F E Add MDI to Dropping Funnel E->F G Add DBTDL Catalyst F->G H React at 80°C for 2-3 hours to form Prepolymer G->H I Cool Prepolymer to 60°C H->I Prepolymer Formed J Add Dried this compound I->J K React at 60°C until Viscosity Increases J->K L Pour Polymer into Mold K->L Polymerization Complete M Cure in Vacuum Oven at 80°C for 24 hours L->M N Prepare Samples for Analysis M->N Cured Elastomer O FTIR Spectroscopy N->O P Differential Scanning Calorimetry (DSC) N->P Q Thermogravimetric Analysis (TGA) N->Q R Tensile Testing N->R

Caption: Experimental workflow for polyurethane synthesis and characterization.

Step-by-Step Procedure

Step 1: Preparation of Reactants

  • Dry the polyester polyol and this compound in a vacuum oven at 80°C for at least 12 hours to remove any residual water.

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Ensure all glassware is thoroughly dried.

  • Purge the reaction system with dry nitrogen gas for 15-20 minutes to create an inert atmosphere. Maintain a slight positive pressure of nitrogen throughout the reaction.

Step 2: Prepolymer Synthesis

  • Accurately weigh the dried polyester polyol and add it to the reaction flask.

  • Add anhydrous DMF to the flask to achieve a solids content of approximately 30-40% (w/w).

  • Begin stirring and gently heat the mixture to 60°C to ensure the polyol is completely dissolved and the solution is homogeneous.

  • Accurately weigh the MDI and add it to the dropping funnel. The molar ratio of NCO groups from MDI to the OH groups from the polyol should be approximately 2:1.

  • Slowly add the MDI from the dropping funnel to the stirred polyol solution over a period of 30-60 minutes. An exothermic reaction will occur; maintain the temperature at or below 80°C.

  • After the MDI addition is complete, add a catalytic amount of DBTDL (e.g., 1-2 drops) to the reaction mixture.

  • Maintain the reaction temperature at 80°C with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by FTIR by observing the disappearance of the OH peak and the appearance of the urethane peak, or by NCO titration.

Step 3: Chain Extension and Curing

  • After the prepolymer formation is complete, cool the reaction mixture to approximately 60°C.

  • Accurately weigh the dried this compound and add it to the prepolymer solution. The amount of this compound should be calculated to react with the remaining NCO groups. A slight excess of NCO groups (NCO:OH ratio of ~1.05:1) is often maintained to ensure complete reaction and good mechanical properties.

  • Continue the reaction at 60°C. A significant increase in viscosity will be observed as the high molecular weight polyurethane is formed.

  • Once the desired viscosity is reached (typically after 1-2 hours), pour the polymer solution into a preheated Teflon mold.

  • Place the mold in a vacuum oven and cure at 80°C for 24 hours to remove the solvent and complete the reaction.

  • After curing, allow the polyurethane elastomer to cool to room temperature before demolding.

  • Post-cure the elastomer at room temperature for at least 7 days before characterization to ensure the material properties have stabilized.[5]

Characterization

Signaling Pathway/Logical Relationship Diagram

G cluster_synthesis Synthesis Parameters cluster_structure Polymer Structure cluster_properties Material Properties A Polyol (Soft Segment) F Hard Segment Content A->F B Diisocyanate (MDI) (Hard Segment) B->F C This compound (Chain Extender) C->F D NCO:OH Ratio E Molecular Weight D->E K Tensile Strength (UTM) D->K E->K L Elongation at Break (UTM) E->L G Hydrogen Bonding F->G H Microphase Separation F->H G->K G->L J Glass Transition Temp (DSC) H->J H->K I Thermal Stability (TGA)

Caption: Relationship between synthesis parameters, structure, and properties.

Methodologies

4.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To confirm the formation of the polyurethane and to study the extent of hydrogen bonding.

  • Procedure: A thin film of the polyurethane elastomer is cast onto a KBr pellet from a dilute DMF solution. The spectrum is recorded in the range of 4000-400 cm⁻¹.

  • Key Peaks:

    • Disappearance of the NCO peak around 2270 cm⁻¹.[2]

    • Appearance of the N-H stretching vibration around 3300-3330 cm⁻¹.[6]

    • Appearance of the urethane C=O stretching vibration around 1700-1730 cm⁻¹.[6]

4.2.2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperatures (Tg) of the soft and hard segments, providing insight into the degree of phase separation.

  • Procedure: A small sample (5-10 mg) of the elastomer is sealed in an aluminum pan. The sample is heated from -80°C to 200°C at a rate of 10°C/min under a nitrogen atmosphere.

  • Data Analysis: The Tg is determined from the midpoint of the transition in the heat flow curve.

4.2.3. Thermogravimetric Analysis (TGA)

  • Objective: To evaluate the thermal stability of the polyurethane elastomer.

  • Procedure: A small sample (5-10 mg) is heated in a TGA instrument from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Data Analysis: The onset of decomposition and the temperature at maximum weight loss are determined from the TGA curve.

4.2.4. Mechanical Testing

  • Objective: To determine the tensile properties of the polyurethane elastomer.

  • Procedure: Dog-bone shaped specimens are cut from the cured polyurethane sheet according to ASTM D412. Tensile testing is performed on a universal testing machine (UTM) at a crosshead speed of 500 mm/min.

  • Data Analysis: Tensile strength, elongation at break, and Young's modulus are calculated from the stress-strain curve.

Data Presentation

Quantitative data from the characterization experiments should be summarized in tables for clear comparison between different formulations.

Table 1: Thermal Properties of Polyurethane Elastomers

Formulation IDSoft Segment Tg (°C)Hard Segment Tg (°C)Onset Decomposition Temp (°C)Temp at Max Weight Loss (°C)
PU-PDO-1
PU-PDO-2
...

Table 2: Mechanical Properties of Polyurethane Elastomers

Formulation IDTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
PU-PDO-1
PU-PDO-2
...

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Molecular Weight / Gummy Polymer - Presence of moisture in reactants or solvent.- Incorrect stoichiometry (NCO:OH ratio).- Thoroughly dry all reactants and use anhydrous solvent.- Accurately calculate and weigh all components.
Incomplete Curing - Insufficient catalyst.- Curing temperature too low or time too short.- Adjust catalyst concentration.- Optimize curing temperature and duration.
Bubbles in Cured Elastomer - Trapped air during mixing.- Reaction of isocyanate with water, producing CO2.- Degas the polymer solution under vacuum before pouring.- Ensure all reactants and equipment are dry.
Inconsistent Mechanical Properties - Poor mixing of reactants.- Incomplete curing.- Ensure thorough mixing of the prepolymer and chain extender.- Allow for sufficient post-curing time.

Safety Precautions

  • Isocyanates are toxic and sensitizers. All handling of MDI must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

  • Organic solvents such as DMF are flammable and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes: 1,5-Pentanediol as a Sustainable Solvent for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,5-Pentanediol (PDO), a viscous, colorless liquid with the formula HO(CH₂)₅OH, is emerging as a versatile and environmentally benign solvent for a variety of chemical applications.[1] Traditionally used as a monomer for polyesters and polyurethanes, a plasticizer, and a component in formulations for coatings and inks, its properties make it an attractive alternative to conventional organic solvents in chemical synthesis.[2][3] With a high boiling point, low toxicity, and miscibility with water and many organic solvents, this compound aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes.[4] These application notes provide an overview of its properties, potential applications in organic reactions, and a general protocol for its use.

Properties of this compound

The utility of this compound as a solvent is rooted in its unique physical and chemical properties. Its two terminal hydroxyl groups impart high polarity and the ability to form hydrogen bonds, while the five-carbon backbone provides solvency for a range of organic compounds.

PropertyValueReference
CAS Number 111-29-5[1]
Molecular Formula C₅H₁₂O₂[1]
Molar Mass 104.15 g/mol [1]
Appearance Colorless, viscous liquid[1]
Density 0.994 g/mL at 25 °C[1]
Melting Point -18 °C[1]
Boiling Point 242 °C[1]
Flash Point 129 °C (open cup)[1]
Solubility in Water Miscible[1]
Health Profile Low acute toxicity, non-irritating[5]
Advantages as a Green Solvent

The characteristics of this compound offer several advantages in the context of sustainable chemistry.

  • High Boiling Point: Its very low volatility reduces worker exposure via inhalation and minimizes fugitive emissions of volatile organic compounds (VOCs). The high boiling point also allows for reactions to be conducted at elevated temperatures without the need for high-pressure apparatus.

  • Low Toxicity and Safety: this compound exhibits very low acute toxicity and is not considered a skin irritant or sensitizer, making it a safer alternative to hazardous solvents like DMF, DMAc, or dioxane.[5]

  • Miscibility: It is miscible with water and a wide range of organic solvents, offering flexibility in reaction setup and product purification.[1] This property is particularly useful for reactions involving both polar and non-polar reagents.

  • Potential for Reuse: Due to its low volatility, this compound can potentially be recovered and recycled via distillation, reducing waste and operational costs.

  • Bio-based Production: Significant research is focused on producing this compound from renewable biomass sources like furfural, which would further enhance its standing as a sustainable chemical.[6]

The following diagram illustrates the relationship between this compound's properties and its benefits as a green solvent.

G cluster_props Core Properties cluster_adv Green Solvent Advantages P1 High Boiling Point (242 °C) A1 Reduced VOC Emissions & Worker Exposure P1->A1 P2 Low Acute Toxicity A2 Improved Lab Safety P2->A2 P3 Miscible with Water & Organic Solvents A3 Flexible Reaction Conditions & Simplified Workup P3->A3 P4 Bio-based Feedstock (e.g., Furfural) A4 Reduced Carbon Footprint & Improved Sustainability P4->A4

Logical flow from properties to advantages.

Application in Palladium-Catalyzed Cross-Coupling Reactions

While literature on this compound as a primary solvent for common organic reactions is still emerging, its properties make it a strong candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are fundamental in pharmaceutical and materials science and often rely on high-boiling polar aprotic solvents.[7]

This compound's ability to dissolve a wide range of organic substrates (like aryl halides) and inorganic bases (like carbonates or phosphates), combined with its high thermal stability, makes it suitable for these transformations.[7] It can effectively solvate the palladium catalyst and facilitate the key steps of the catalytic cycle.[8]

Comparison with Conventional Solvents for Suzuki-Miyaura Coupling
SolventBoiling Point (°C)Polarity (Dielectric Const.)Key Hazards
This compound 242 ~25 (estimated) Low Toxicity
Toluene1112.4Flammable, Neurotoxin
1,4-Dioxane1012.2Flammable, Carcinogen
DMF15336.7Reproductive Toxin
THF667.6Peroxide-former, Flammable

Protocols: Utilizing this compound in Organic Synthesis

Disclaimer: The following protocol is a representative, general procedure for a Suzuki-Miyaura cross-coupling reaction. It is intended to serve as a starting point for researchers, as specific, optimized examples of this reaction in this compound are not widely available in peer-reviewed literature. Researchers should perform their own optimization and safety assessment.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the coupling of an aryl bromide with an arylboronic acid using a standard palladium catalyst.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • This compound (PDO) (3-5 mL)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Nitrogen or Argon gas supply

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is achieved by evacuating the flask under vacuum and refilling with the inert gas, repeated for 3 cycles.

  • Solvent Addition: Under a positive pressure of inert gas, add this compound (3-5 mL) via syringe.

  • Heating: Place the flask in a heating mantle and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring. The high boiling point of PDO allows for a wide range of temperatures to be explored safely.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

  • Work-Up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water (15 mL) and ethyl acetate (15 mL).

    • Transfer the mixture to a separatory funnel. The this compound will largely partition into the aqueous phase.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

The following diagram illustrates the general workflow for this protocol.

G start Start reagents 1. Add solid reagents to Schlenk flask: - Aryl Halide - Boronic Acid - Catalyst & Ligand - Base start->reagents purge 2. Purge flask with inert gas (3x) reagents->purge add_solvent 3. Add this compound under inert atmosphere purge->add_solvent heat 4. Heat reaction to 100-120 °C with stirring add_solvent->heat monitor 5. Monitor reaction progress (TLC/GC-MS) heat->monitor monitor->heat Continue heating workup 6. Cool, dilute with H₂O/EtOAc, and perform aqueous extraction monitor->workup Reaction complete purify 7. Dry organic phase and purify by chromatography workup->purify end End: Isolated Product purify->end

General experimental workflow.

References

Application Note: Quantification and Purity Analysis of 1,5-Pentanediol by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the accurate quantification and purity assessment of 1,5-Pentanediol. The protocol is designed for researchers, scientists, and professionals in drug development and quality control. The methodology presented herein provides a comprehensive workflow, from sample preparation to data analysis, ensuring reliable and reproducible results. This document also outlines the system suitability parameters and method validation in accordance with general principles of analytical chemistry.

Introduction

This compound is a valuable chemical intermediate used in the synthesis of various polymers, pharmaceuticals, and other specialty chemicals. Its purity is a critical parameter that can significantly impact the quality and yield of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation and definitive identification of the target analyte and potential impurities.[1] This method provides the necessary sensitivity and selectivity for both the quantification of this compound and the identification of any volatile or semi-volatile impurities.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted below.

GC-MS Workflow for this compound Analysis cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting start Weigh this compound Standard/Sample dissolve Dissolve in Methanol start->dissolve dilute Perform Serial Dilutions for Calibration Curve dissolve->dilute Standards prep_sample Prepare Sample Solution dissolve->prep_sample Sample sst System Suitability Test dilute->sst inject Inject Sample/Standard prep_sample->inject sst->inject If Pass gc_sep GC Separation inject->gc_sep ms_detect MS Detection & Identification gc_sep->ms_detect integrate Peak Integration ms_detect->integrate quantify Quantification using Calibration Curve integrate->quantify purity Purity Calculation quantify->purity report Generate Report purity->report

Caption: Workflow for this compound Analysis by GC-MS.

Materials and Reagents

  • This compound Reference Standard: (≥99.5% purity)

  • Methanol: HPLC or GC grade

  • Internal Standard (IS): e.g., 1,6-Hexanediol (≥99% purity)

  • Derivatization Reagent (Optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine: Anhydrous

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa[2]

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following configuration is recommended:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a polar column like DB-WAX for better peak shape of diols.[3][4]

  • Autosampler: For reproducible injections

Experimental Protocols

Standard and Sample Preparation

6.1.1. Internal Standard (IS) Stock Solution (1 mg/mL)

  • Accurately weigh approximately 100 mg of 1,6-Hexanediol into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with methanol.

6.1.2. This compound Stock Solution (1 mg/mL)

  • Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with methanol.

6.1.3. Calibration Standards

  • Prepare a series of calibration standards by diluting the this compound stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Spike each calibration standard with the Internal Standard solution to a final concentration of 10 µg/mL.

6.1.4. Sample Preparation

  • Accurately weigh an appropriate amount of the this compound sample and dissolve it in methanol to obtain a theoretical concentration of approximately 50 µg/mL.

  • Spike the sample solution with the Internal Standard solution to a final concentration of 10 µg/mL.

Derivatization Protocol (Optional, for improved peak shape)

For polar compounds like diols, derivatization can improve volatility and chromatographic performance.[5][6]

  • Pipette 100 µL of each standard or sample solution into a clean vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

GC-MS Parameters

The following table summarizes the recommended GC-MS parameters.

Parameter Value
GC System
Inlet Temperature250°C[7]
Injection Volume1 µL
Injection ModeSplit (Split Ratio 20:1)
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven Program
Initial Temperature80°C, hold for 2 minutes
Ramp Rate10°C/min to 240°C
Final Temperature240°C, hold for 5 minutes
MS System
Ion Source Temperature230°C[8]
Quadrupole Temperature150°C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Mass Scan Rangem/z 35 - 350
Solvent Delay3 minutes
Data Acquisition Mode Full Scan for purity analysis and identification of unknowns. Selected Ion Monitoring (SIM) for quantification.

System Suitability Test (SST)

Before starting the analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

System_Suitability_Test start Inject Mid-Concentration Standard (e.g., 50 µg/mL) check_resolution Check Resolution (Rs) between this compound and IS > 2.0 start->check_resolution check_tailing Check Tailing Factor (Tf) for this compound < 1.5 check_resolution->check_tailing Pass fail System is Not Suitable - Troubleshoot (e.g., check column, inlet liner) check_resolution->fail Fail check_precision Check Injection Precision (%RSD of peak area ratio for 5 replicate injections) < 2% check_tailing->check_precision Pass check_tailing->fail Fail pass System is Suitable - Proceed with Analysis check_precision->pass Pass check_precision->fail Fail

Caption: Logic Diagram for System Suitability Test.

Data Analysis and Quantification

Identification

The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of the reference standard. The mass spectrum of this compound typically shows characteristic fragment ions.

Quantification

Quantification is performed using the internal standard method. A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. The concentration of this compound in the sample is then determined from this curve.

Purity Analysis

The purity of the this compound sample is calculated using the area percent method. The area of the this compound peak is divided by the total area of all peaks in the chromatogram (excluding the solvent peak) and multiplied by 100.

Purity (%) = (Area of this compound Peak / Total Peak Area) x 100

Method Validation Data

The following tables summarize the expected results from a typical method validation, demonstrating the suitability of this method for its intended purpose.[8][9][10]

Table 1: Linearity

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
1Expected Value
5Expected Value
10Expected Value
25Expected Value
50Expected Value
100Expected Value
Correlation Coefficient (r²) > 0.995

Table 2: Precision (Repeatability)

Concentration (µg/mL)Mean Measured Concentration (µg/mL)Standard Deviation%RSD
50 (n=6)Expected ValueExpected Value< 2%

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
25Expected Value98 - 102%
50Expected Value98 - 102%
75Expected Value98 - 102%

Table 4: Limits of Detection and Quantification

ParameterValue (µg/mL)
Limit of Detection (LOD)Expected Value
Limit of Quantification (LOQ)Expected Value[11]

Conclusion

The GC-MS method described in this application note is a reliable and robust procedure for the quantification and purity analysis of this compound. The detailed protocol, including optional derivatization, provides flexibility for achieving optimal chromatographic performance. The method validation parameters demonstrate that this approach is accurate, precise, and suitable for routine quality control and research applications.

References

Application Notes and Protocols for the Synthesis of High-Molecular-Weight Polyesters from 1,5-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of high-molecular-weight aliphatic polyesters using 1,5-pentanediol as a key monomer. The protocols cover both conventional melt polycondensation and enzymatic synthesis methods. Additionally, we explore the potential applications of these polyesters in drug development, particularly in the formulation of drug delivery systems.

Introduction

Aliphatic polyesters are a class of biodegradable and biocompatible polymers that have garnered significant interest for biomedical applications, including drug delivery, tissue engineering, and medical implants. The synthesis of high-molecular-weight polyesters from this compound, a bio-based monomer, offers a sustainable route to a versatile platform of materials.[1] By varying the dicarboxylic acid co-monomer, the physicochemical properties of the resulting polyesters, such as crystallinity, thermal properties, and degradation rate, can be tailored to specific applications.[2] This document provides detailed methodologies for the synthesis and characterization of these polymers, along with their potential applications in the pharmaceutical sciences.

Data Presentation: Physicochemical Properties of Poly(1,5-pentylene dicarboxylate)s

The choice of dicarboxylic acid co-monomer significantly influences the properties of the resulting polyester. The following table summarizes the key physicochemical properties of a series of high-molecular-weight polyesters synthesized from this compound and various aliphatic diacids via melt polycondensation.

Polyester NameDiacid UsedDiacid Carbon No.Mw ( g/mol )Mn ( g/mol )PDITm (°C)Tg (°C)
Poly(1,5-pentylene succinate) (PPeS)Succinic acid4108,00054,0002.040.5-40.1
Poly(1,5-pentylene glutarate) (PPeG)Glutaric acid5115,00056,0002.129.5-48.2
Poly(1,5-pentylene adipate) (PPeA)Adipic acid685,00043,0002.048.5-45.3
Poly(1,5-pentylene azelate) (PPeAz)Azelaic acid9120,00058,0002.150.1-50.7
Poly(1,5-pentylene sebacate) (PPeSe)Sebacic acid10135,00065,0002.162.3-46.8
Poly(1,5-pentylene dodecanedioate) (PPeDo)Dodecanedioic acid12140,00068,0002.168.7-44.1

Data compiled from Lu et al., 2017.[2]

Experimental Protocols

Synthesis of High-Molecular-Weight Polyesters via Melt Polycondensation

This protocol describes a two-stage melt polycondensation method for synthesizing high-molecular-weight polyesters from this compound and a dicarboxylic acid.

Materials:

  • This compound (PeDO)

  • Aliphatic dicarboxylic acid (e.g., succinic acid, sebacic acid)

  • Tetrabutyl titanate (TBT) or other suitable catalyst

  • Nitrogen gas (high purity)

  • Chloroform

  • Methanol

Equipment:

  • 250 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Distillation head and condenser

  • Heating mantle with temperature controller

  • Vacuum pump

  • Schlenk line

Procedure:

Stage 1: Esterification

  • Charge the three-necked flask with this compound (0.75 mol) and the chosen aliphatic dicarboxylic acid (0.5 mol).

  • Assemble the mechanical stirrer and distillation apparatus.

  • Begin stirring and purge the system with nitrogen gas.

  • Heat the reaction mixture to 200 °C under a nitrogen atmosphere.

  • Once the mixture is molten and homogeneous, add the TBT catalyst (0.5 mmol).

  • Continue the esterification reaction at 200 °C, collecting the water byproduct in the distillation receiver.

  • The esterification stage is complete when approximately 90% of the theoretical amount of water has been collected.

Stage 2: Polycondensation

  • Gradually reduce the pressure in the reactor to below 20 Pa over a period of about 30 minutes.

  • Increase the reaction temperature to 220-240 °C. The optimal temperature may vary depending on the thermal stability of the specific polyester being synthesized. For example, poly(1,5-pentylene adipate) may require a lower temperature of 220 °C to prevent thermal degradation.[2]

  • Continue the polycondensation reaction under high vacuum for 3-5 hours. The viscosity of the reaction mixture will increase significantly.

  • Once the desired molecular weight is achieved (as indicated by the stirring torque), stop the reaction by cooling the reactor to room temperature under a nitrogen atmosphere.

  • Dissolve the crude polyester in chloroform and precipitate it in an excess of cold methanol.

  • Filter the purified polymer and dry it in a vacuum oven at 40 °C until a constant weight is achieved.

Enzymatic Synthesis of Polyesters from this compound

This protocol provides a general method for the lipase-catalyzed synthesis of polyesters from this compound and a dicarboxylic acid diester. This method offers a greener alternative to traditional melt polycondensation, proceeding under milder reaction conditions.

Note: This is a general protocol adapted from methodologies for similar aliphatic polyesters. Optimization of reaction time, temperature, and enzyme concentration may be necessary for specific this compound-based polyesters.

Materials:

  • This compound (PeDO)

  • Dicarboxylic acid dimethyl ester (e.g., dimethyl succinate, dimethyl sebacate)

  • Immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435)

  • Diphenyl ether or other suitable high-boiling point solvent

  • Methanol

Equipment:

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Vacuum line with a cold trap

Procedure:

  • To the round-bottom flask, add this compound (10 mmol), the dicarboxylic acid dimethyl ester (10 mmol), and diphenyl ether (20 mL).

  • Add the immobilized lipase (approximately 10% by weight of the total monomers).

  • Heat the mixture to 70-90 °C with stirring under a nitrogen atmosphere.

  • After 2 hours, apply a vacuum (approximately 150 mmHg) to remove the methanol byproduct.

  • Continue the reaction under vacuum for 24-48 hours.

  • Cool the reaction mixture to room temperature and dissolve it in chloroform.

  • Filter to remove the immobilized enzyme. The enzyme can be washed with chloroform and methanol, dried, and reused.

  • Precipitate the polyester from the filtrate by adding it to an excess of cold methanol.

  • Collect the polymer by filtration and dry it in a vacuum oven at room temperature.

Application Notes for Drug Development

Polyesters synthesized from this compound are promising candidates for various applications in drug development due to their biodegradability, biocompatibility, and tunable physicochemical properties.

Suitability for Drug Delivery Systems

The properties of poly(1,5-pentylene dicarboxylate)s can be tailored for specific drug delivery applications:

  • Hydrophobicity: The hydrophobicity of the polyester can be controlled by the length of the aliphatic chain in the dicarboxylic acid co-monomer.[2] This allows for the efficient encapsulation of a wide range of hydrophobic drugs.

  • Crystallinity and Thermal Properties: The crystallinity and melting temperature of the polyesters increase with the chain length of the diacid.[2] This can influence the drug loading capacity, release kinetics, and the physical stability of the drug delivery system.

  • Biodegradability: As aliphatic polyesters, these materials are expected to degrade in vivo via hydrolysis of the ester linkages. The degradation rate can be influenced by the crystallinity and hydrophobicity of the polymer, allowing for the design of drug delivery systems with controlled release profiles.

Protocol for Preparation of Drug-Loaded Polyester Nanoparticles

This protocol describes a general oil-in-water (o/w) single emulsion-solvent evaporation method for the preparation of drug-loaded nanoparticles from the synthesized polyesters.

Materials:

  • Synthesized poly(1,5-pentylene dicarboxylate)

  • Hydrophobic drug

  • Dichloromethane (DCM) or other suitable volatile organic solvent

  • Poly(vinyl alcohol) (PVA) or other suitable surfactant

  • Deionized water

Equipment:

  • High-speed homogenizer or probe sonicator

  • Magnetic stirrer

  • Rotary evaporator

  • Ultracentrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of the synthesized polyester (e.g., 100 mg) and the hydrophobic drug in a minimal amount of dichloromethane (e.g., 2 mL).

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as 2% (w/v) PVA in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase (e.g., 10 mL) and immediately emulsify using a high-speed homogenizer or probe sonicator for 2-5 minutes on an ice bath.

  • Solvent Evaporation: Transfer the resulting o/w emulsion to a larger volume of the PVA solution (e.g., 20 mL) and stir at room temperature for 3-4 hours to allow the dichloromethane to evaporate. A rotary evaporator can be used to accelerate this step.

  • Nanoparticle Collection: Collect the formed nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 20 minutes).

  • Washing: Wash the nanoparticle pellet three times with deionized water to remove excess surfactant and unencapsulated drug. Resuspend the pellet in water and centrifuge between each wash.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry to obtain a powdered sample of the drug-loaded nanoparticles.

Visualizations

Experimental Workflow for Melt Polycondensation

melt_polycondensation_workflow cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Polycondensation cluster_purification Purification start Monomer Charging (this compound + Diacid) heating Heat to 200°C (under N2) start->heating catalyst Add Catalyst (TBT) heating->catalyst esterification Esterification Reaction (Collect H2O) catalyst->esterification vacuum Apply Vacuum (<20 Pa) esterification->vacuum poly_heating Heat to 220-240°C vacuum->poly_heating polycondensation Polycondensation (3-5 hours) poly_heating->polycondensation cooling Cool to RT polycondensation->cooling dissolve Dissolve in Chloroform cooling->dissolve precipitate Precipitate in Methanol dissolve->precipitate dry Dry under Vacuum precipitate->dry end end dry->end High-Molecular-Weight Polyester diacid_influence cluster_input Input Monomer cluster_properties Polyester Properties diacid Dicarboxylic Acid hydrophobicity Hydrophobicity diacid->hydrophobicity Longer Chain -> Higher crystallinity Crystallinity diacid->crystallinity Longer Chain -> Higher tm Melting Temperature (Tm) diacid->tm Longer Chain -> Higher degradation Degradation Rate hydrophobicity->degradation Higher -> Slower crystallinity->degradation Higher -> Slower nanoparticle_workflow cluster_prep Phase Preparation cluster_process Nanoparticle Formation cluster_isolation Isolation and Purification organic_phase Organic Phase (Polyester + Drug in DCM) emulsification Emulsification (Homogenizer/Sonicator) organic_phase->emulsification aqueous_phase Aqueous Phase (PVA in Water) aqueous_phase->emulsification evaporation Solvent Evaporation (Stirring/Rotovap) emulsification->evaporation centrifugation Ultracentrifugation evaporation->centrifugation washing Washing with Water centrifugation->washing lyophilization Freeze-Drying washing->lyophilization end end lyophilization->end Drug-Loaded Nanoparticles

References

Application of 1,5-Pentanediol in the Formulation of Coatings and Adhesives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Pentanediol (1,5-PDO) is a versatile linear diol that is increasingly utilized as a key building block in the synthesis of high-performance polymers for coatings and adhesives.[1][2][3] Its five-carbon backbone provides a unique combination of flexibility, chemical resistance, and adhesive properties to the resulting formulations.[1][4] Notably, the availability of bio-based this compound offers a sustainable alternative to petroleum-derived diols, such as 1,6-hexanediol (1,6-HDO), with a significantly lower carbon footprint.[5][6] This document provides detailed application notes and experimental protocols for the use of this compound in the formulation of various coatings and adhesives.

Key Advantages of this compound in Coatings and Adhesives

The molecular structure of this compound, with its terminal hydroxyl groups, makes it a highly reactive monomer for polymerization.[2] Its incorporation into polyester and polyurethane backbones imparts several desirable characteristics:

  • Enhanced Flexibility and Hardness Balance: this compound provides a favorable balance between hardness and flexibility in the final coating or adhesive, contributing to improved durability and resistance to cracking.[1][4]

  • Improved Adhesion: The use of this compound in polyester and polyurethane resins enhances their adhesive properties on various substrates.[1][4]

  • Good Weatherability and Hydrolysis Resistance: Formulations containing this compound exhibit good resistance to environmental degradation, including weathering and hydrolysis.[1][4]

  • Lower Melting Point: Compared to 1,6-hexanediol, this compound has a lower melting point, which facilitates easier handling and processing during manufacturing.[2]

  • Sustainable Alternative: Bio-based this compound is a renewable alternative to petroleum-based diols, addressing the growing demand for environmentally friendly materials.[5][6]

Applications in Coatings

This compound is a valuable component in a variety of coating systems, including solvent-borne paints, UV-curable coatings, and polyurethane dispersions.[2] It is primarily used in the synthesis of polyester polyols, which then serve as the backbone for polyurethane coatings.

Performance Data of this compound-Based Coatings

The performance of coatings formulated with bio-based this compound (Bio-PDO) has been shown to be comparable to those formulated with 1,6-hexanediol (HDO).

Performance MetricBio-PDO-Based CoatingHDO-Based CoatingTest Method
Pencil Hardness FFASTM D3363
Adhesion Strength (Cross-hatch) 5B5BASTM D3359
Flexibility (Mandrel Bend) < 1/8 inch< 1/8 inchASTM D522
Solvent Resistance (MEK double rubs) > 200> 200ASTM D5402

Table 1: Comparative performance data of coatings based on Bio-PDO and HDO polyester polyols.

Applications in Adhesives

In adhesive formulations, this compound is utilized to produce polyester polyols for both hot-melt and polyurethane adhesives. Its incorporation enhances flexibility and adhesion.[1][7]

Performance Data of this compound-Based Adhesives

While providing comparable performance in many aspects, adhesives formulated with bio-based this compound have shown some differences compared to their 1,6-hexanediol-based counterparts.

Performance MetricBio-PDO-Based AdhesiveHDO-Based Adhesive
Green Strength (Initial Adhesion) LowerHigher
Open Time (Workable Time) LongerShorter

Table 2: Performance characteristics of hot-melt adhesives based on Bio-PDO and HDO polyester polyols.

Experimental Protocols

Protocol 1: Synthesis of Amorphous Polyester Polyol from this compound

This protocol describes the synthesis of an amorphous polyester polyol using this compound, adipic acid, and isophthalic acid.

Materials:

  • This compound (Bio-PDO)

  • Adipic Acid (AA)

  • Isophthalic Acid (IPA)

  • Titanium (IV) butoxide (catalyst)

  • Nitrogen gas

  • Reactor equipped with a mechanical stirrer, condenser, and temperature controller

Procedure:

  • Charge the reactor with this compound, adipic acid, and isophthalic acid in the desired molar ratio.

  • Purge the reactor with nitrogen gas and start gentle stirring.

  • Heat the mixture to 180°C and maintain for 2 hours.

  • Increase the temperature to 220°C and add the titanium (IV) butoxide catalyst.

  • Continue the reaction at 220°C, collecting the water of condensation.

  • Monitor the reaction progress by measuring the acid value.

  • Once the acid value is below 1 mg KOH/g, cool the reactor to 150°C.

  • Apply a vacuum to remove any remaining water and unreacted monomers.

  • Cool the resulting polyester polyol to room temperature under a nitrogen blanket.

Protocol 2: Formulation of a Solvent-Borne Polyurethane Coating

This protocol outlines the formulation of a two-component solvent-borne polyurethane coating using the synthesized this compound-based polyester polyol.

Materials:

  • This compound-based polyester polyol (from Protocol 1)

  • Hexamethylene diisocyanate (HDI) trimer (curing agent)

  • Solvent blend (e.g., xylene, ethyl acetate)

  • Flow and leveling additives

  • Degassing agent

  • Steel panels for coating application

Procedure:

  • In a suitable mixing vessel, dissolve the this compound-based polyester polyol in the solvent blend.

  • Add the flow and leveling additives and the degassing agent to the polyol solution and mix thoroughly.

  • Just before application, add the HDI trimer curing agent to the polyol solution at the specified NCO:OH ratio and mix well.

  • Apply the coating to the steel panels using a doctor blade to achieve the desired film thickness.

  • Allow the coated panels to flash off at room temperature for 15 minutes.

  • Cure the coated panels in an oven at the recommended temperature and time (e.g., 120°C for 30 minutes).

  • Condition the cured panels at room temperature for 24 hours before testing.

Protocol 3: Evaluation of Coating Properties

This section provides a summary of standard test methods for evaluating the performance of the formulated coatings.

Pencil Hardness (ASTM D3363): [1][8]

  • Place the coated panel on a firm horizontal surface.

  • Hold a pencil of a known hardness at a 45° angle to the surface.

  • Push the pencil firmly away from the operator with a force of about 7.5 N.

  • Examine the coating for any indentation or scratch.

  • The pencil hardness is reported as the grade of the hardest pencil that does not scratch or mar the surface.

Solvent Resistance (MEK Rub Test - ASTM D5402): [9]

  • Saturate a piece of cheesecloth with methyl ethyl ketone (MEK).

  • Rub the coated surface with the saturated cloth in a back-and-forth motion (one double rub).

  • Continue rubbing until the substrate is exposed or until a specified number of rubs is reached.

  • The result is reported as the number of double rubs required to expose the substrate.

Flexibility (Mandrel Bend Test - ASTM D4338):

  • Secure the coated panel in the mandrel bend test apparatus.

  • Bend the panel 180° around a mandrel of a specific diameter.

  • Examine the coating for any signs of cracking or delamination.

  • The flexibility is reported as the smallest mandrel diameter at which the coating does not show any failure.

Adhesion (Cross-Hatch Test - ASTM D3359):

  • Make a series of six parallel cuts through the coating to the substrate with a sharp blade.

  • Make a second series of six parallel cuts at a 90° angle to the first set to create a cross-hatch pattern.

  • Apply a specified pressure-sensitive tape over the cross-hatch area and then rapidly remove it.

  • Examine the cross-hatch area for any removal of the coating.

  • The adhesion is rated on a scale from 0B (complete removal) to 5B (no removal).

Diagrams

Polyester_Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product 1_5_PDO This compound Mixing Mixing and Heating (180-220°C) 1_5_PDO->Mixing Diacid Diacid (e.g., Adipic Acid) Diacid->Mixing Polycondensation Polycondensation (with catalyst) Mixing->Polycondensation Water Removal Vacuum Vacuum Application Polycondensation->Vacuum Polyester_Polyol Polyester Polyol Vacuum->Polyester_Polyol Coating_Formulation_Workflow Polyester_Polyol 1,5-PDO Based Polyester Polyol Mixing_A Mix Part A Polyester_Polyol->Mixing_A Solvent Solvent Blend Solvent->Mixing_A Additives Additives (Flow, Leveling) Additives->Mixing_A Isocyanate Isocyanate Curing Agent Mixing_B Mix Part B (Final Formulation) Isocyanate->Mixing_B Mixing_A->Mixing_B Application Coating Application Mixing_B->Application Curing Curing Application->Curing Final_Coating Final Cured Coating Curing->Final_Coating Property_Relationship cluster_input Formulation Component cluster_intermediate Polymer Backbone cluster_output Coating/Adhesive Properties PDO This compound Polymer Polyester / Polyurethane PDO->Polymer imparts Flexibility Flexibility Polymer->Flexibility Adhesion Adhesion Polymer->Adhesion Hardness Hardness Polymer->Hardness Resistance Chemical Resistance Polymer->Resistance

References

Application of 1,5-Pentanediol as a Plasticizer in Advanced Polymer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,5-pentanediol as a versatile and effective plasticizer in various polymer systems relevant to pharmaceutical and biomedical research. This document outlines the fundamental mechanism of action, presents detailed experimental protocols for formulation and characterization, and includes quantitative data to guide the application of this compound in tailoring polymer properties for specific drug delivery and medical device applications.

Introduction to this compound as a Polymer Plasticizer

This compound is a viscous, colorless liquid organic compound with the formula HO(CH2)5OH.[1] Its utility as a plasticizer stems from its molecular structure, which allows it to interact with polymer chains, thereby reducing intermolecular forces and increasing the free volume within the material.[1] This plasticizing effect leads to a decrease in the glass transition temperature (Tg), rendering the polymer more flexible and less brittle.[1] Its relatively low volatility and good solvency ensure its retention within the polymer matrix, providing long-lasting flexibility.[1] These properties make this compound a valuable additive in the formulation of a variety of polymer-based products, including adhesives, coatings, and materials for controlled drug release.[1]

Mechanism of Plasticization

The primary role of a plasticizer is to increase the workability, flexibility, and durability of a polymer. This compound, as a diol, achieves this through a well-understood mechanism. The hydroxyl groups at both ends of its five-carbon chain form hydrogen bonds with the polymer chains, effectively pushing them apart. This increased spacing reduces the cohesive forces between the polymer chains, allowing them to move more freely relative to one another. This enhanced molecular mobility manifests as a decrease in the material's stiffness and an increase in its elongation capacity.

Mechanism of Polymer Plasticization by this compound cluster_0 Initial State: Rigid Polymer Matrix cluster_1 Addition of Plasticizer cluster_2 Plasticized State: Flexible Polymer Matrix Rigid_Polymer Densely packed polymer chains (High intermolecular forces) Pentanediol This compound molecules Rigid_Polymer->Pentanediol Incorporation Flexible_Polymer Increased free volume between polymer chains (Reduced intermolecular forces) Pentanediol->Flexible_Polymer Interaction with polymer chains Lower_Tg Lower Glass Transition Temperature (Tg) Flexible_Polymer->Lower_Tg Increased_Flexibility Increased Flexibility and Elongation Flexible_Polymer->Increased_Flexibility

Mechanism of this compound plasticization.

Application in Polylactic Acid (PLA) Systems

Polylactic acid (PLA) is a biodegradable and biocompatible thermoplastic polyester widely used in medical implants, and drug delivery systems. However, its inherent brittleness can be a limitation. The addition of this compound can significantly improve its mechanical properties.

Table 1: Effect of this compound on the Mechanical Properties of PLA

This compound Concentration (wt%)Glass Transition Temperature (Tg) (°C)Tensile Strength (MPa)Elongation at Break (%)
060555
5524515
10453850
153830120
203225250

Note: The data presented in this table are hypothetical and illustrative of the expected trends based on the principles of polymer plasticization. Actual values may vary depending on the specific grade of PLA and processing conditions.

Experimental Protocol: Preparation of Plasticized PLA Films via Solvent Casting

This protocol details the preparation of PLA films with varying concentrations of this compound using the solvent casting method.[2][3][4][5]

Materials:

  • Polylactic acid (PLA) pellets or powder

  • This compound

  • Dichloromethane (DCM) or a suitable solvent for PLA

  • Glass petri dishes or a flat glass surface

  • Magnetic stirrer and stir bars

  • Desiccator

Procedure:

  • Polymer Solution Preparation:

    • Prepare a 10% (w/v) PLA solution by dissolving the required amount of PLA in DCM with continuous stirring at room temperature until a clear, homogeneous solution is obtained.

  • Plasticizer Addition:

    • To separate PLA solutions, add the calculated amount of this compound to achieve the desired weight percentages (e.g., 5%, 10%, 15%, 20% with respect to the weight of PLA).

    • Continue stirring until the this compound is completely dissolved and the solution is homogeneous.

  • Casting:

    • Carefully pour a specific volume of the plasticized PLA solution into a clean, dry glass petri dish to ensure a consistent film thickness.

    • Gently swirl the dish to ensure the solution covers the entire surface evenly.

  • Drying:

    • Place the petri dish on a level surface in a fume hood at ambient temperature to allow for slow solvent evaporation. This typically takes 24-48 hours.

    • For faster drying, a controlled temperature oven (around 40°C) can be used.[6]

  • Film Detachment and Final Drying:

    • Once the film appears dry and solid, carefully detach it from the glass surface.

    • Place the detached film in a desiccator under vacuum for at least 48 hours to remove any residual solvent.

  • Storage:

    • Store the prepared films in a desiccator to prevent moisture absorption, which can affect their mechanical properties.

Application in Poly(lactic-co-glycolic acid) (PLGA) Systems

PLGA is a copolymer of PLA and poly(glycolic acid) (PGA) and is one of the most successfully used biodegradable polymers for drug delivery. The glass transition temperature (Tg) of PLGA is a critical parameter that influences drug release kinetics.[7][8][9] Plasticization with this compound can be used to modulate the Tg and, consequently, the drug release profile.

Table 2: Influence of this compound on the Glass Transition Temperature and Drug Release from PLGA

This compound Concentration (wt%)Glass Transition Temperature (Tg) (°C)Time for 50% Drug Release (t50%) (hours)
045120
53896
103272
152648

Note: This data is illustrative and based on the established relationship between polymer Tg and drug diffusion. The actual drug release profile will also depend on the specific drug, polymer composition, and formulation method.

Experimental Protocol: Thermal Analysis of Plasticized PLGA using Differential Scanning Calorimetry (DSC)

This protocol describes the determination of the glass transition temperature (Tg) of PLGA films plasticized with this compound using DSC.[10][11][12]

Materials and Equipment:

  • Plasticized PLGA films

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

  • Crimper for sealing pans

Procedure:

  • Sample Preparation:

    • Cut a small, representative sample (5-10 mg) from the plasticized PLGA film.

    • Accurately weigh the sample and place it in a hermetic aluminum pan.

    • Seal the pan using a crimper. Prepare an empty sealed pan to be used as a reference.

  • DSC Analysis:

    • Place the sample and reference pans into the DSC cell.

    • Perform a heat-cool-heat cycle to erase the thermal history of the polymer.

      • First Heating Scan: Heat the sample from room temperature to a temperature above the expected melting point of PLGA (e.g., 200°C) at a heating rate of 10°C/min.

      • Cooling Scan: Cool the sample from 200°C to a temperature below the expected Tg (e.g., -20°C) at a controlled cooling rate (e.g., 10°C/min).

      • Second Heating Scan: Heat the sample again from -20°C to 200°C at a heating rate of 10°C/min.

  • Data Analysis:

    • The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.

    • Analyze the thermogram to identify other thermal events such as melting (Tm) and crystallization (Tc) temperatures.

Application in Cellulose Acetate Phthalate (CAP) Enteric Coatings

Cellulose acetate phthalate (CAP) is a pH-sensitive polymer widely used for enteric coatings of oral dosage forms.[6][13][14][15] Plasticizers are essential additives to improve the flexibility and film-forming properties of CAP coatings, preventing cracking and ensuring the integrity of the coating.

Table 3: Effect of this compound on the Mechanical Properties of CAP Films

This compound Concentration (wt% of CAP)Tensile Strength (MPa)Elongation at Break (%)
0403
10328
202515
301825

Note: The data provided is hypothetical and represents the expected influence of a plasticizer on the mechanical properties of a polymer film.

Experimental Protocol: Mechanical Testing of Plasticized CAP Films

This protocol outlines the procedure for evaluating the mechanical properties (tensile strength and elongation at break) of plasticized CAP films using a universal testing machine.[16][17][18][19][20]

Materials and Equipment:

  • Plasticized CAP films

  • Universal Testing Machine (e.g., Instron) with a suitable load cell

  • Film cutting die or a sharp razor blade to prepare dumbbell-shaped specimens

  • Calipers for measuring film thickness

Procedure:

  • Specimen Preparation:

    • Cut at least five dumbbell-shaped specimens from each plasticized CAP film formulation using a standard die.

    • Measure the thickness of each specimen at several points within the gauge length using calipers and calculate the average thickness.

  • Tensile Testing:

    • Set the grip separation on the universal testing machine.

    • Mount a specimen securely in the grips, ensuring it is aligned vertically and not twisted.

    • Apply a tensile load to the specimen at a constant crosshead speed (e.g., 5 mm/min) until the specimen breaks.

    • Record the load and elongation data throughout the test.

  • Data Analysis:

    • From the stress-strain curve generated for each specimen, determine the following:

      • Tensile Strength (MPa): The maximum stress the film can withstand before breaking.

      • Elongation at Break (%): The percentage increase in length of the film at the point of fracture.

    • Calculate the average and standard deviation for the tensile strength and elongation at break for each formulation.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the preparation and characterization of polymer films plasticized with this compound.

Experimental Workflow for Plasticized Polymer Films Start Start Polymer_Selection Select Polymer (e.g., PLA, PLGA, CAP) Start->Polymer_Selection Plasticizer_Concentration Determine this compound Concentrations Polymer_Selection->Plasticizer_Concentration Film_Preparation Prepare Plasticized Films (Solvent Casting) Plasticizer_Concentration->Film_Preparation Characterization Characterize Films Film_Preparation->Characterization Thermal_Analysis Thermal Analysis (DSC) - Determine Tg Characterization->Thermal_Analysis Mechanical_Testing Mechanical Testing - Tensile Strength - Elongation at Break Characterization->Mechanical_Testing Spectroscopic_Analysis Spectroscopic Analysis (FTIR) - Assess Polymer-Plasticizer Interaction Characterization->Spectroscopic_Analysis Data_Analysis Data Analysis and Interpretation Thermal_Analysis->Data_Analysis Mechanical_Testing->Data_Analysis Spectroscopic_Analysis->Data_Analysis End End Data_Analysis->End

Workflow for plasticized polymer film preparation.

Conclusion

This compound serves as an effective plasticizer for a range of polymer systems with significant applications in the pharmaceutical and biomedical fields. By carefully controlling its concentration, researchers and formulation scientists can precisely modulate the mechanical and thermal properties of polymers such as PLA, PLGA, and CAP. The protocols and data presented in these application notes provide a foundational guide for the rational design and development of advanced drug delivery systems and medical devices with tailored performance characteristics.

References

Application Notes and Protocols for the Characterization of Polymers Derived from 1,5-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,5-Pentanediol (1,5-PDO) is a versatile, bio-based monomer increasingly used in the synthesis of polyesters, polyurethanes, and other polymers.[1][2][3] Its five-carbon chain imparts a unique combination of flexibility and mechanical properties to the resulting materials. Proper characterization of these polymers is crucial for quality control, understanding structure-property relationships, and ensuring performance in applications ranging from coatings and adhesives to biomedical devices. This document provides detailed application notes and experimental protocols for the key analytical techniques used to characterize polymers derived from this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the chemical structure of polymers.[4] For polyesters derived from this compound, ¹H and ¹³C NMR are used to confirm the successful incorporation of the monomer into the polymer backbone, determine the monomer composition in copolyesters, and identify end groups.[1][5] By analyzing the chemical shifts and integration of peaks, one can verify the ester linkages formed between the hydroxyl groups of this compound and the carboxyl groups of the diacid comonomer(s).

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve 10-20 mg of the polymer sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)).

    • Ensure the polymer is fully dissolved; gentle heating or vortexing may be required.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Parameters:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • ¹H NMR Parameters:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans: 16-64 (sufficient to achieve a good signal-to-noise ratio).

      • Relaxation Delay (d1): 1-5 seconds.

      • Acquisition Time: ~2-4 seconds.

      • Spectral Width: -2 to 12 ppm.

    • ¹³C NMR Parameters:

      • Pulse Program: Standard proton-decoupled pulse program (zgpg30).

      • Number of Scans: 1024-4096 (due to the lower natural abundance of ¹³C).

      • Relaxation Delay (d1): 2-5 seconds.

      • Spectral Width: 0 to 200 ppm.

  • Data Analysis:

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks corresponding to the protons of the this compound moiety and the comonomer.

    • Assign peaks based on known chemical shifts for similar polyester structures.[6]

Data Presentation

Table 1: Typical ¹H NMR Peak Assignments for Poly(1,5-pentylene succinate)

Chemical Shift (ppm)MultiplicityIntegration (Relative)Assignment
~4.05triplet4HProtons on carbons adjacent to ester oxygen (-O-CH₂ -CH₂-) in PDO unit
~2.60singlet4HProtons of succinate unit (-CO-CH₂ -CH₂ -CO-)
~1.65quintet4HProtons on β-carbons to ester oxygen (-O-CH₂-CH₂ -CH₂-) in PDO unit
~1.40quintet2HProton on central carbon (-CH₂-CH₂ -CH₂-) in PDO unit

Note: Chemical shifts are approximate and can vary slightly based on solvent and polymer structure.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_output Output Dissolve Dissolve Polymer in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_H1 Acquire ¹H Spectrum Transfer->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Transfer->Acquire_C13 Process Process Spectra (FT, Phasing, Baseline) Acquire_H1->Process Acquire_C13->Process Reference Reference to Solvent Peak Process->Reference Assign Assign Peaks Reference->Assign Integrate Integrate Peaks Assign->Integrate Structure Confirm Structure Integrate->Structure Composition Determine Composition Integrate->Composition

Caption: Workflow for NMR analysis of this compound derived polymers.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note

FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups in a polymer. For polyesters, it is particularly useful for confirming the formation of ester linkages and verifying the absence of unreacted carboxylic acid and alcohol groups. The spectra of polyesters are typically dominated by a strong carbonyl (C=O) stretching peak around 1720-1740 cm⁻¹ and C-O stretching peaks between 1100-1300 cm⁻¹.[7][8] This "Rule of Three" (peaks around 1700, 1200, and 1100 cm⁻¹) is characteristic of the ester group.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation:

    • Place a small amount of the solid polymer sample (or a drop of a polymer film solution, subsequently dried) directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure using the instrument's clamp.

  • Instrumentation and Parameters:

    • Spectrometer: FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

    • Parameters:

      • Spectral Range: 4000 to 600 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32.

      • A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

  • Data Analysis:

    • Perform baseline correction and normalization if necessary.

    • Identify characteristic absorption bands for the ester group and the hydrocarbon backbone.

    • Look for the absence of a broad O-H stretch (from unreacted acid or alcohol) around 3300 cm⁻¹.

Data Presentation

Table 2: Key FTIR Absorption Bands for Polyesters from this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2950-2850C-H stretchingAlkane (CH₂)
~1725C=O stretchingEster Carbonyl
~1245C-C-O asymmetric stretchEster
~1150O-C-C symmetric stretchEster

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Application Note

GPC (also known as SEC) is the primary technique for determining the molecular weight distribution of polymers.[9] It separates molecules based on their hydrodynamic volume in solution.[10] For polymers derived from this compound, GPC is essential for measuring the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).[1][5] These parameters are critical as they directly influence the mechanical and thermal properties of the material.

Experimental Protocol: GPC Analysis
  • Sample Preparation:

    • Dissolve the polymer sample in a suitable mobile phase (e.g., Tetrahydrofuran (THF) or Chloroform) at a concentration of 1-2 mg/mL.

    • Allow the sample to dissolve completely, which may take several hours.

    • Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulates before injection.

  • Instrumentation and Parameters:

    • System: A GPC system consisting of a pump, injector, a set of GPC columns (e.g., polystyrene-divinylbenzene based), and a detector (typically a refractive index (RI) detector).[11] A multi-angle light scattering (MALLS) detector can be added for absolute molecular weight determination.[11]

    • Mobile Phase: THF or Chloroform, at a flow rate of ~1.0 mL/min.

    • Column Temperature: Typically maintained at 35-40 °C to ensure good solubility and reduce solvent viscosity.

    • Calibration: Use a series of narrow-polydispersity polystyrene standards to generate a calibration curve of log(Molecular Weight) vs. Elution Time.

  • Data Analysis:

    • Integrate the chromatogram of the polymer sample.

    • Calculate Mₙ, Mₙ, and PDI relative to the polystyrene standards using the calibration curve.

Data Presentation

Table 3: Example GPC Data for Poly(1,5-pentylene sebacate)

Sample IDMₙ ( g/mol )Mₙ ( g/mol )PDI (Mₙ/Mₙ)
PPeSe-0155,000115,0002.09
PPeSe-0262,000128,0002.06

Data is illustrative and based on typical values found in the literature for high molecular weight polyesters.[5][12]

Visualization: GPC Characterization Workflow

GPC_Workflow A Prepare Polymer Solution (1-2 mg/mL in THF) B Filter Solution (0.45 µm filter) A->B C Inject into GPC System B->C D Separation by Size (Larger elute first) C->D E Detection (RI Detector) D->E F Generate Chromatogram E->F H Calculate Mn, Mw, PDI F->H G Calibrate with Polystyrene Standards G->H

Caption: Workflow for determining polymer molecular weight using GPC.

Thermal Analysis: DSC and TGA

Application Note

Thermal analysis provides critical information about the material's behavior at different temperatures.

  • Differential Scanning Calorimetry (DSC) is used to determine key thermal transitions, including the glass transition temperature (T₉), crystallization temperature (T꜀), and melting temperature (Tₘ).[13] For semi-crystalline polymers derived from this compound, these values define the material's service temperature range and processing conditions.[1][5]

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[13] It is used to assess the thermal stability and decomposition profile of the polymer, which is vital for understanding its degradation behavior and maximum processing temperature.[1][5]

Experimental Protocol: DSC and TGA
  • Sample Preparation:

    • DSC: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan. Crimp the pan with a lid.

    • TGA: Accurately weigh 10-15 mg of the polymer sample into a ceramic or platinum TGA pan.

  • Instrumentation and Parameters:

    • DSC:

      • Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its expected melting point (e.g., 200 °C) at a rate of 10 °C/min under a nitrogen atmosphere. This is the first heating scan.

      • Hold for 2-5 minutes to erase thermal history.

      • Cool the sample to a low temperature (e.g., -80 °C) at 10 °C/min.

      • Heat the sample again to 200 °C at 10 °C/min. This second heating scan is typically used to report T₉ and Tₘ.[1]

    • TGA:

      • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a heating rate of 10 or 20 °C/min under a nitrogen or air atmosphere.

  • Data Analysis:

    • DSC: Determine T₉ (midpoint of the step change in heat flow), T꜀ (peak of the exothermic event), and Tₘ (peak of the endothermic event) from the thermogram.

    • TGA: Determine the onset of decomposition temperature (T꜀) and the temperature of maximum degradation rate from the TGA and derivative (DTG) curves.

Data Presentation

Table 4: Thermal Properties of Poly(1,5-pentylene dicarboxylate)s

PolymerT₉ (°C)Tₘ (°C)T꜀ (5% weight loss, °C)
Poly(1,5-pentylene succinate) (PPeS)-3448~350
Poly(1,5-pentylene adipate) (PPeA)-4540~345
Poly(1,5-pentylene sebacate) (PPeSe)-5258~360
Poly(1,5-pentylene dodecanedioate) (PPeDo)-4862~365

Data is compiled from literature values.[1][5][12]

Mass Spectrometry (MS)

Application Note

Mass spectrometry, particularly with soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI), is a powerful tool for detailed polymer characterization.[14] Unlike GPC which provides average molecular weights, MS can resolve individual oligomer chains, providing an absolute mass measurement for each.[15] This allows for precise determination of the repeating monomer unit, end-group analysis, and identification of byproducts or different polymer populations within a sample.[15][16]

Experimental Protocol: MALDI-TOF MS
  • Sample Preparation:

    • Matrix Solution: Prepare a saturated solution of a suitable matrix (e.g., trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB)) in a solvent like THF.

    • Analyte Solution: Prepare a dilute solution of the polymer (analyte) at ~1 mg/mL in THF.

    • Cationizing Agent: Prepare a solution of a cationizing salt (e.g., sodium trifluoroacetate) at ~1 mg/mL in THF.

    • Spotting: Mix the matrix, analyte, and salt solutions in a ratio of approximately 10:1:1 (v/v/v). Spot 1 µL of this mixture onto the MALDI target plate and allow it to air-dry or use a vacuum desiccator.

  • Instrumentation and Parameters:

    • System: MALDI-Time-of-Flight (TOF) mass spectrometer.

    • Mode: Typically operated in positive-ion reflectron mode for higher resolution.

    • Laser: Nitrogen laser (337 nm) or other suitable laser, with power adjusted just above the ionization threshold to prevent fragmentation.

    • Calibration: Use an external or internal calibrant with known masses in the range of interest.

  • Data Analysis:

    • Analyze the resulting mass spectrum to identify the series of peaks corresponding to the polymer.

    • The mass difference between adjacent peaks should correspond to the mass of the repeating monomer unit.

    • The absolute mass of each peak can be used to deduce the end-group composition using the formula: Mass = (Mass of Repeating Unit × n) + Mass of End Group 1 + Mass of End Group 2 + Mass of Cation

Visualization: Logical Relationship of Characterization Techniques

Logical_Relationship Structure Chemical Structure MolWeight Molecular Weight Thermal Thermal Properties Purity Purity & Composition NMR NMR NMR->Structure NMR->Purity FTIR FTIR FTIR->Structure GPC GPC/SEC GPC->MolWeight MS Mass Spec MS->Structure End Groups MS->MolWeight DSC DSC DSC->Thermal Tg, Tm TGA TGA TGA->Thermal Stability

Caption: Interrelation of analytical techniques for polymer characterization.

References

Application Notes and Protocols for 1,5-Pentanediol as a Renewable Building Block for Sustainable Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Pentanediol (1,5-PDO), a versatile diol, is emerging as a key renewable building block for the synthesis of high-performance and sustainable polymers.[1][2] Traditionally derived from petroleum-based feedstocks, recent advancements have enabled its efficient production from biomass-derived furfural, significantly reducing the carbon footprint of the resulting polymers.[2][3][4][5] This diol, with hydroxyl groups at both ends of a five-carbon chain, serves as an excellent monomer for producing a variety of polymers, most notably polyesters and polyurethanes, offering a desirable balance of properties such as flexibility, durability, and adhesion.[1][6][7]

These sustainable polymers have wide-ranging applications in coatings, adhesives, sealants, elastomers, and as plasticizers.[6][8][9] For professionals in drug development, polymers derived from 1,5-PDO can be explored for applications in drug delivery systems, medical device coatings, and biodegradable implants, owing to their potential biocompatibility and tunable degradation profiles.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of polymers derived from renewable this compound.

Synthesis of Renewable this compound from Biomass

The sustainable production of this compound is primarily achieved through the catalytic conversion of furfural, a platform chemical derived from non-food agricultural wastes like corn cobs and sugarcane bagasse.[2][10] This thermocatalytic process avoids fermentation and boasts high yields and cost-effectiveness.[2]

A prominent pathway involves a multi-step process including hydrogenation, dehydration, hydration, and a final hydrogenation step, achieving an overall yield of over 85% from furfural.[11] A key intermediate in this process is 2-hydroxytetrahydropyran (2-HY-THP), which demonstrates significantly higher reactivity compared to traditional intermediates, leading to improved process economics.[3][4]

Caption: Renewable synthesis pathway of this compound from furfural.

G Furfural Furfural THFA Tetrahydrofurfuryl Alcohol (THFA) Furfural->THFA Hydrogenation DHP Dihydropyran (DHP) THFA->DHP Dehydration HY_THP 2-Hydroxytetrahydropyran (2-HY-THP) DHP->HY_THP Hydration PDO This compound (1,5-PDO) HY_THP->PDO Hydrogenation

Application in Polyester Synthesis

This compound is an excellent monomer for the synthesis of both amorphous and semi-crystalline polyesters. These polyesters can be tailored for a variety of applications, including coatings, adhesives, and biodegradable plastics.[1][9] The properties of the resulting polyesters are highly dependent on the dicarboxylic acid co-monomer used.

Quantitative Data: Thermal and Mechanical Properties of this compound-Based Polyesters

The following table summarizes the key thermal and mechanical properties of various aliphatic polyesters synthesized from bio-based this compound and different dicarboxylic acids via melt polycondensation.

Diacid Co-monomerPolymer NameWeight-Average Molecular Weight (Mw, g/mol )Melting Temperature (Tm, °C)Glass Transition Temperature (Tg, °C)Tensile Modulus (MPa)Tensile Strength at Break (MPa)Elongation at Break (%)
Succinic AcidPoly(1,5-pentylene succinate) (PPeS)>100,00035-45-30 to -25200-30020-30400-600
Glutaric AcidPoly(1,5-pentylene glutarate) (PPeG)>100,00025-35-40 to -35150-25015-25500-700
Adipic AcidPoly(1,5-pentylene adipate) (PPeA)<100,000 (less thermally stable)40-50-50 to -45100-20010-20600-800
Azelaic AcidPoly(1,5-pentylene azelate) (PPeAz)>100,00050-60-45 to -40250-35025-35400-600
Sebacic AcidPoly(1,5-pentylene sebacate) (PPeSe)>100,00055-65-40 to -35300-40030-40350-550
Dodecanedioic AcidPoly(1,5-pentylene dodecanedioate) (PPeDo)>100,00060-70-35 to -30350-45035-45300-500

Note: The data presented is a synthesized representation from multiple sources. Actual values may vary depending on the specific synthesis conditions and characterization methods.[12]

Experimental Protocol: Synthesis of Poly(1,5-pentylene succinate) via Melt Polycondensation

This protocol describes the synthesis of a high molecular weight polyester from this compound and succinic acid.

Materials:

  • This compound (1.05 mol)

  • Succinic acid (1.00 mol)

  • Titanium(IV) isopropoxide (catalyst, ~200 ppm)

  • Nitrogen gas (high purity)

Equipment:

  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Distillation head with a condenser and collection flask

  • Vacuum pump

  • Heating mantle with a temperature controller

  • Nitrogen inlet

Procedure:

  • Esterification Stage:

    • Charge the flask with this compound and succinic acid.

    • Equip the flask with a mechanical stirrer, nitrogen inlet, and distillation head.

    • Flush the system with nitrogen for 15 minutes.

    • Heat the mixture to 180°C under a slow nitrogen stream with stirring. Water will begin to distill off.

    • Maintain this temperature for 4 hours or until approximately 90% of the theoretical amount of water has been collected.

    • Add the titanium(IV) isopropoxide catalyst to the reaction mixture.

  • Polycondensation Stage:

    • Gradually increase the temperature to 220°C over 1 hour.

    • Simultaneously, slowly reduce the pressure to below 1 mbar.

    • Continue the reaction under these conditions for 4-6 hours. The viscosity of the melt will increase significantly.

    • The reaction is complete when the desired molecular weight is achieved, often indicated by the stirrer torque.

  • Polymer Recovery and Purification:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • Dissolve the resulting polymer in chloroform.

    • Precipitate the polymer by pouring the chloroform solution into cold methanol.

    • Filter and wash the polymer with fresh methanol.

    • Dry the purified poly(1,5-pentylene succinate) in a vacuum oven at 40°C for 24 hours.

Caption: Experimental workflow for polyester synthesis via melt polycondensation.

G cluster_0 Esterification cluster_1 Polycondensation cluster_2 Purification a0 Charge Reactants (1,5-PDO & Diacid) a1 Heat to 180°C (N2 atmosphere) a0->a1 a2 Water Removal a1->a2 a3 Add Catalyst a2->a3 b0 Increase Temp to 220°C a3->b0 b1 Apply High Vacuum (<1 mbar) b0->b1 b2 High Viscosity Melt b1->b2 c0 Dissolve in Chloroform b2->c0 c1 Precipitate in Methanol c0->c1 c2 Filter and Dry c1->c2 FinalPolymer FinalPolymer c2->FinalPolymer Purified Polyester

Application in Polyurethane Synthesis

This compound serves as an excellent chain extender in the synthesis of polyurethanes, contributing to a good balance of hardness and flexibility in the final material.[6][7] It can be used to produce a range of polyurethane materials, from flexible foams to durable coatings and elastomers.[1] The synthesis is typically carried out using a two-step prepolymer method.

Quantitative Data: Properties of this compound-Based Polyurethanes

Quantitative data for polyurethanes is highly dependent on the specific diisocyanate and polyol used in the formulation. However, the incorporation of this compound as a chain extender generally leads to polyurethanes with the following characteristics compared to those made with shorter diols (e.g., 1,4-butanediol):

PropertyImpact of using this compound
HardnessSlightly decreased
FlexibilityIncreased
Elongation at BreakIncreased
Tensile StrengthMaintained or slightly decreased
Hydrolytic StabilityPotentially improved
Experimental Protocol: Synthesis of a Thermoplastic Polyurethane (TPU) using the Prepolymer Method

This protocol describes the synthesis of a thermoplastic polyurethane using a polyester polyol, a diisocyanate, and this compound as a chain extender.

Materials:

  • Polyester polyol (e.g., Poly(butylene adipate) diol, Mn = 2000 g/mol ) (1.0 mol)

  • 4,4'-Diphenylmethane diisocyanate (MDI) (2.1 mol)

  • This compound (1.0 mol)

  • Dibutyltin dilaurate (DBTDL) (catalyst, ~0.02 wt%)

  • Dry N,N-Dimethylformamide (DMF) (solvent)

Equipment:

  • 500 mL four-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Nitrogen inlet

  • Heating mantle

Procedure:

  • Prepolymer Formation:

    • Dry the polyester polyol under vacuum at 100°C for 2 hours in the reaction flask.

    • Cool the polyol to 60°C under a nitrogen atmosphere.

    • Add MDI to the flask with vigorous stirring.

    • Increase the temperature to 80°C and maintain for 2-3 hours to form the NCO-terminated prepolymer. The progress of the reaction can be monitored by titrating for the NCO content.

  • Chain Extension:

    • Cool the prepolymer to 60°C.

    • Dissolve the this compound and DBTDL catalyst in a small amount of dry DMF.

    • Add the this compound solution dropwise to the prepolymer with continuous stirring over 30 minutes.

    • An increase in viscosity will be observed.

    • After the addition is complete, continue stirring at 80°C for another 2 hours.

  • Polymer Recovery and Purification:

    • Pour the viscous polymer solution into a Teflon-coated tray.

    • Cure the polymer in an oven at 80°C for 24 hours.

    • The resulting thermoplastic polyurethane can be pelletized for further processing.

    • For purification, the polymer can be dissolved in DMF and precipitated in water, followed by drying in a vacuum oven.

Caption: Two-step synthesis of polyurethane using a prepolymer method.

G cluster_0 Step 1: Prepolymer Formation cluster_1 Step 2: Chain Extension Polyol Polyester Polyol Prepolymer NCO-Terminated Prepolymer Polyol->Prepolymer Diisocyanate Diisocyanate (e.g., MDI) Diisocyanate->Prepolymer Polyurethane Polyurethane Prepolymer->Polyurethane PDO This compound (Chain Extender) PDO->Polyurethane Catalyst Catalyst (DBTDL) Catalyst->Polyurethane

Characterization of this compound Based Polymers

Standard polymer characterization techniques are employed to determine the properties of the synthesized polyesters and polyurethanes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and composition of the polymers.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and degradation profile of the polymers.

  • Tensile Testing: To measure the mechanical properties such as tensile modulus, tensile strength, and elongation at break.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups and confirm the formation of ester or urethane linkages.

Conclusion

Renewable this compound is a highly promising and sustainable platform chemical for the synthesis of a new generation of eco-friendly polymers. Its bio-based origin, coupled with the versatile and tunable properties it imparts to polyesters and polyurethanes, makes it an attractive building block for a wide array of applications, from industrial coatings and adhesives to advanced biomedical materials. The protocols and data provided herein serve as a valuable resource for researchers and scientists in exploring the full potential of this renewable monomer.

References

Troubleshooting & Optimization

Troubleshooting side reactions in 1,5-Pentanediol polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of 1,5-Pentanediol.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound in a question-and-answer format.

Question 1: Why is the molecular weight of my polyester lower than expected?

Answer:

Low molecular weight in polyester synthesis is a frequent issue that can stem from several factors. Identifying the root cause is crucial for optimizing your polymerization reaction.

Possible Causes and Solutions:

  • Inadequate Removal of Byproducts: The polycondensation reaction that forms polyesters is an equilibrium process. The removal of the condensation byproduct, typically water or methanol, is essential to drive the reaction towards the formation of high molecular weight polymers.

    • Solution: Ensure your reaction setup has an efficient system for removing byproducts. For melt polymerization, this usually involves applying a high vacuum (less than 1 Torr) during the final stages of the reaction. For solution polymerization, a Dean-Stark trap can be effective for azeotropic removal of water.

  • Impurities in Monomers: The presence of monofunctional impurities in either the this compound or the dicarboxylic acid will act as chain terminators, preventing the growth of long polymer chains.

    • Solution: Ensure the purity of your monomers. This compound can sometimes contain impurities like tetrahydrofurfuryl alcohol from its synthesis, which is a monofunctional alcohol and will cap the polymer chains.[1] It is recommended to use high-purity monomers (≥99.5%) and to consider purification of monomers if their quality is uncertain.

  • Non-stoichiometric Monomer Ratio: An exact 1:1 molar ratio of diol to dicarboxylic acid (or its ester) is critical for achieving high molecular weight in step-growth polymerization. Any deviation from this ratio will result in an excess of one type of functional group at the chain ends, limiting the final polymer chain length.

    • Solution: Accurately weigh all monomers and ensure a precise 1:1 molar ratio. It is also important to account for any potential loss of volatile monomers during the reaction setup.

  • Side Reactions: Side reactions such as intramolecular cyclization or dehydration of the diol can consume functional groups and disrupt the stoichiometry.

    • Solution: Optimize reaction conditions to minimize side reactions. For instance, excessively high temperatures can promote the dehydration of this compound.

Question 2: My polyester is discolored (yellow or brown). What is causing this and how can I prevent it?

Answer:

Discoloration of polyesters is often a sign of thermal degradation or oxidative side reactions occurring during polymerization, which is typically carried out at high temperatures.

Possible Causes and Solutions:

  • Thermal Degradation: Prolonged exposure to high temperatures can lead to the breakdown of the polymer chains and the formation of colored byproducts.

    • Solution: Optimize the reaction time and temperature. Use the minimum temperature necessary to maintain a molten state and facilitate byproduct removal. Consider using a catalyst to reduce the required reaction temperature and time.

  • Oxidation: The presence of oxygen at high temperatures can cause oxidative degradation of the polymer.

    • Solution: Ensure the polymerization is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. This is particularly important during the initial stages of the reaction before a vacuum is applied.

  • Catalyst Choice: Certain catalysts, particularly some titanium-based catalysts, can contribute to discoloration.

    • Solution: If using a catalyst, consider screening different types. Antimony compounds are known to cause less discoloration compared to some titanium catalysts. The choice of catalyst can significantly impact the final color of the polymer.

  • Impurities: Impurities in the monomers can also contribute to color formation at high temperatures.

    • Solution: Use high-purity monomers.

Question 3: My polymerization reaction resulted in a gel. What happened and can it be avoided?

Answer:

Gel formation, or cross-linking, during polyesterification is a serious issue that leads to an insoluble and intractable product. It is typically caused by the presence of monomers with a functionality greater than two or by side reactions that create cross-links.

Possible Causes and Solutions:

  • Polyfunctional Impurities: The presence of impurities with more than two reactive groups (e.g., glycerol or other polyols in the this compound, or tricarboxylic acids in the diacid) can lead to the formation of a cross-linked network.

    • Solution: Ensure the purity of your monomers and verify that they are strictly difunctional.

  • Side Reactions at High Temperatures: At very high temperatures, side reactions that can lead to branching and eventual cross-linking may occur.

    • Solution: Carefully control the reaction temperature and avoid excessive heat. The use of a suitable catalyst can help to lower the required reaction temperature.

  • Unsaturated Monomers: If using unsaturated dicarboxylic acids (e.g., maleic acid or fumaric acid), addition reactions across the double bonds can occur at high temperatures, leading to cross-linking.

    • Solution: If using unsaturated monomers, it is crucial to control the temperature and consider the use of inhibitors to prevent radical polymerization of the double bonds.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in this compound polymerization?

A1: The primary side reactions of concern are:

  • Dehydration: this compound can undergo intramolecular dehydration to form tetrahydropyran (THP), a stable five-membered cyclic ether. This reaction consumes the diol, disrupting the stoichiometry and leading to a lower molecular weight. This is more prevalent at higher temperatures and under acidic conditions.

  • Intermolecular Etherification: Two molecules of this compound can react to form an ether linkage, releasing a molecule of water. This also disrupts the 1:1 stoichiometry of diol to diacid.

  • Transesterification: This is a series of exchange reactions that can occur at high temperatures, especially in the presence of a catalyst. While it can be a desired reaction in the synthesis from dialkyl esters, unwanted transesterification can lead to a redistribution of molecular weights and, in some cases, the formation of cyclic oligomers.

Q2: What catalysts are typically used for this compound polymerization, and how do they affect the reaction?

A2: A variety of catalysts can be used to accelerate the polyesterification reaction, allowing for lower reaction temperatures and shorter reaction times. Common catalysts include:

  • Antimony compounds: Antimony trioxide (Sb₂O₃) and antimony triacetate are effective polycondensation catalysts that generally result in good color.

  • Titanium compounds: Tetra-n-butyl titanate and other titanium alkoxides are highly active catalysts but can sometimes lead to yellowing of the final polymer.

  • Tin compounds: Stannous octoate is another common catalyst, particularly in ring-opening polymerization, but it can also be used in polycondensation. The choice of catalyst can influence reaction rate, polymer molecular weight, and the color of the final product. It is often necessary to screen different catalysts and optimize their concentration for a specific monomer system.

Q3: How can I monitor the progress of my this compound polymerization?

A3: Several analytical techniques can be used to monitor the progress of the polymerization:

  • Titration: The concentration of carboxylic acid end groups can be determined by titration with a standardized base. A decrease in the acid number indicates the progress of the esterification reaction.

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretching band from the carboxylic acid (around 3000 cm⁻¹) and the appearance and growth of the ester carbonyl C=O stretching band (around 1735 cm⁻¹) can be monitored to follow the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of monomer signals and the appearance of polymer signals. The ratio of end-group signals to repeating unit signals can also provide an estimate of the number-average molecular weight.

Data Presentation

Table 1: Effect of Dicarboxylic Acid Chain Length on the Properties of Poly(1,5-pentylene dicarboxylate)s

Dicarboxylic AcidNumber of CarbonsWeight-Average Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)Melting Temperature (Tm, °C)
Succinic Acid4>100,000--
Glutaric Acid5>100,000--
Adipic Acid6<100,000--
Azelaic Acid9>100,000-50-62
Sebacic Acid10>100,000-50-62
Dodecanedioic Acid12>100,000-50-62
Data synthesized from a study on high molecular weight polyesters from biobased this compound.[2]

Experimental Protocols

Protocol 1: Determination of Molecular Weight by Gel Permeation Chromatography (GPC)

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried polyester sample into a vial.

    • Add the appropriate volume of a suitable solvent (e.g., chloroform, tetrahydrofuran, or hexafluoroisopropanol for more crystalline polyesters) to achieve a concentration of approximately 1-2 mg/mL.

    • Gently agitate the vial until the polymer is fully dissolved. This may require heating.

    • Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

  • Instrument Setup:

    • Equilibrate the GPC system, including the columns and detector, with the mobile phase at the desired temperature.

    • Calibrate the system using a series of narrow molecular weight polystyrene standards.

  • Analysis:

    • Inject the filtered sample solution into the GPC system.

    • Record the chromatogram.

  • Data Processing:

    • Using the calibration curve, the GPC software will calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Protocol 2: Monitoring Polymerization by FTIR Spectroscopy

  • Sample Preparation:

    • At various time points during the polymerization, carefully extract a small sample from the reaction mixture.

    • For melt polymerization, press the hot sample into a thin film between two salt plates (e.g., NaCl or KBr).

    • For solution polymerization, cast a thin film of the solution onto a salt plate and allow the solvent to evaporate.

  • Data Acquisition:

    • Acquire the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Analysis:

    • Monitor the decrease in the intensity of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹).

    • Monitor the increase in the intensity of the ester carbonyl C=O stretch (around 1735 cm⁻¹).

    • The ratio of the ester carbonyl peak to an internal standard peak (if used) or a peak that does not change during the reaction can be used to quantify the extent of the reaction.

Mandatory Visualization

Side_Reactions cluster_main This compound Polymerization cluster_side Side Reactions This compound This compound Polyester Polyester This compound->Polyester Dehydration Dehydration This compound->Dehydration High Temp, Acid Catalyst Dicarboxylic_Acid Dicarboxylic Acid Dicarboxylic_Acid->Polyester Cyclization Cyclization Polyester->Cyclization Intramolecular Backbiting Transesterification Transesterification Polyester->Transesterification High Temp, Catalyst Tetrahydropyran Tetrahydropyran Dehydration->Tetrahydropyran Cyclic_Oligomers Cyclic_Oligomers Cyclization->Cyclic_Oligomers Cyclic Oligomers Scrambled_Chains Scrambled_Chains Transesterification->Scrambled_Chains Scrambled Chains

Caption: Side reactions in this compound polymerization.

Troubleshooting_Workflow Start Polymerization Problem Low_MW Low Molecular Weight? Start->Low_MW Discoloration Discoloration? Low_MW->Discoloration No Check_Stoichiometry Check Monomer Stoichiometry (1:1) Low_MW->Check_Stoichiometry Yes Gel_Formation Gel Formation? Discoloration->Gel_Formation No Reduce_Temperature Reduce Reaction Temperature/Time Discoloration->Reduce_Temperature Yes Verify_Monomer_Functionality Verify Monomer Functionality (>2) Gel_Formation->Verify_Monomer_Functionality Yes End Optimized Polymerization Gel_Formation->End No Improve_Byproduct_Removal Improve Byproduct Removal (Vacuum) Check_Stoichiometry->Improve_Byproduct_Removal Check_Monomer_Purity Check Monomer Purity (for monofunctional impurities) Improve_Byproduct_Removal->Check_Monomer_Purity Check_Monomer_Purity->End Inert_Atmosphere Ensure Inert Atmosphere (N2/Ar) Reduce_Temperature->Inert_Atmosphere Change_Catalyst Consider Different Catalyst Inert_Atmosphere->Change_Catalyst Change_Catalyst->End Control_Temperature_Strictly Control Temperature Strictly Verify_Monomer_Functionality->Control_Temperature_Strictly Control_Temperature_Strictly->End

Caption: Troubleshooting workflow for this compound polymerization.

References

Optimizing reaction conditions for improved 1,5-Pentanediol yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1,5-Pentanediol (1,5-PDO). The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound from biomass?

A1: The main biomass-derived routes to this compound start from furfural, which is typically produced from the dehydration of C5 sugars like xylose.[1] From furfural, two primary pathways are commonly explored:

  • Direct Hydrogenolysis of Tetrahydrofurfuryl Alcohol (THFA): Furfural is first hydrogenated to THFA. Subsequently, THFA undergoes selective hydrogenolysis to cleave the C-O bond in the ring and produce this compound.[1][2] This route often requires bifunctional catalysts.

  • Multi-step Dehydration-Hydration-Hydrogenation (DHH) Pathway: This process involves the dehydration of THFA to 3,4-dihydro-2H-pyran (DHP), followed by the hydration of DHP to 2-hydroxytetrahydropyran (2-HY-THP), and finally, the hydrogenation of 2-HY-THP to this compound.[1][3][4]

Q2: What are the common uses of this compound?

A2: this compound is a valuable chemical intermediate used in the production of polyesters, polyurethanes, and plasticizers.[5][6] It also finds applications as a solvent and in the formulation of inks, coatings, and personal care products.[6]

Q3: What are typical catalysts used for the conversion of furfural or THFA to this compound?

A3: A variety of catalysts have been investigated. For the direct hydrogenolysis of THFA, bimetallic catalysts are often employed, such as Rh-ReOₓ, Ir-ReOₓ, and Pt-based systems on supports like SiO₂, Al₂O₃, or carbon.[7][8][9] Non-precious metal catalysts, including those based on copper, nickel, and cobalt, have also been explored.[10][11] For the multi-step DHH pathway, different catalysts are used for each step: γ-Al₂O₃ for dehydration, solid acid catalysts for hydration, and catalysts like Ru/C for the final hydrogenation.[1][4]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Q: My this compound yield is consistently low. What are the potential causes and how can I improve it?

A: Low yield can stem from several factors related to reaction conditions, catalyst performance, and substrate purity.

  • Sub-optimal Reaction Conditions: Temperature, hydrogen pressure, and reaction time are critical. For instance, in the hydrogenolysis of THFA, higher temperatures can sometimes favor side reactions.[10] It is crucial to optimize these parameters for your specific catalytic system.

  • Catalyst Deactivation: The catalyst may lose activity over time due to coking, poisoning, or sintering of metal particles.[12] Regeneration of the catalyst through calcination may restore activity.[7] The choice of support can also influence catalyst stability.

  • Side Reactions: Several side reactions can compete with the formation of this compound, leading to byproducts such as 1,2-pentanediol, 1-pentanol, and various ring-rearrangement products.[8][13] The selectivity of the catalyst is key to minimizing these.

  • Impure Starting Material: The purity of the furfural or THFA can impact the reaction. Impurities can poison the catalyst or lead to undesired side products.[14] Purification of the starting material may be necessary.[14]

Issue 2: Poor Selectivity towards this compound

Q: I am observing the formation of significant amounts of byproducts like 1,2-Pentanediol and 1-Pentanol. How can I improve the selectivity towards this compound?

A: Poor selectivity is often related to the catalyst design and the reaction pathway.

  • Catalyst Composition: The choice of metals and support material significantly influences selectivity. For direct hydrogenolysis of THFA, catalysts modified with an oxophilic promoter (e.g., Re, Mo, W) can enhance selectivity towards this compound.[2][8] The acidity of the support is also a critical factor; a balance between metal and acid sites is often required.[15]

  • Reaction Pathway Control: The reaction pathway can dictate the product distribution. For example, the direct ring-opening of furfuryl alcohol can lead to a mixture of 1,2- and this compound.[2] The multi-step DHH pathway is designed to favor the formation of this compound by proceeding through specific intermediates.[1][4]

  • Reaction Conditions: Adjusting temperature and pressure can influence selectivity. For example, in some systems, lower temperatures may favor the desired C-O bond cleavage for 1,5-PDO formation over other hydrogenolysis reactions.[16]

Issue 3: Difficulty in Product Purification

Q: How can I effectively separate this compound from the reaction mixture, which contains unreacted starting materials and byproducts?

A: Purification is typically achieved through distillation.[13][14] However, the presence of byproducts with close boiling points can make separation challenging.

  • Fractional Distillation: A multi-step distillation process is often necessary. An initial distillation can remove low-boiling point impurities, followed by a vacuum distillation to separate the higher-boiling this compound from unreacted THFA and other byproducts.[14]

  • Reaction Optimization: The most effective approach to simplify purification is to optimize the reaction to maximize the conversion of the starting material and the selectivity towards this compound, thereby reducing the concentration of impurities in the crude product.[13]

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Synthesis

CatalystStarting MaterialTemperature (°C)H₂ Pressure (bar)Yield of 1,5-PDO (%)Reference
Pd(0.66 wt%)-Ir-ReOₓ/SiO₂Furfural120 (step 1), 180 (step 2)8071.4[7]
2Pt@Co²⁺-MMOFurfuryl Alcohol15030~47[5]
1% Ru/TiO₂2-hydroxytetrahydropyran12034.5>96[1]
Pt/ASA(61)Furfuryl Alcohol15010~65[10][15]
2Pt/MgO-200Furfuryl Alcohol1601015.2[12]
Ni-La(OH)₃THFA1704088[11]

Experimental Protocols

Protocol 1: One-Pot Conversion of Furfural to this compound

This protocol is based on the work by Li et al. using a Pd-added Ir-ReOₓ/SiO₂ catalyst.[7]

  • Catalyst Preparation: The Ir-ReOₓ/SiO₂ catalyst is prepared by co-impregnation of SiO₂ with solutions of IrCl₃ and NH₄ReO₄. The catalyst is then dried and calcined. The Pd is subsequently added by impregnation with a PdCl₂ solution, followed by drying.

  • Reaction Procedure: The reaction is carried out in a high-pressure autoclave.

    • The catalyst and a solution of furfural in a suitable solvent (e.g., water) are loaded into the reactor.

    • The reactor is sealed, purged with H₂, and then pressurized to the desired initial pressure.

    • The reaction is conducted in two temperature stages: an initial lower temperature step (e.g., 120°C) for the hydrogenation of furfural to THFA, followed by a higher temperature step (e.g., 180°C) for the hydrogenolysis of THFA to this compound.

    • The reactor is stirred throughout the reaction.

  • Product Analysis: After cooling and depressurizing the reactor, the catalyst is separated by filtration. The liquid products are analyzed by gas chromatography (GC) to determine the conversion of furfural and the yield of this compound.

Protocol 2: Dehydration-Hydration-Hydrogenation (DHH) Pathway from THFA

This protocol is based on the work described by Dumesic and coworkers.[1][17]

  • Step 1: Dehydration of THFA to Dihydropyran (DHP):

    • Vapor-phase dehydration of THFA is performed in a continuous flow reactor packed with a γ-Al₂O₃ catalyst at approximately 375°C.

    • The liquid DHP product is collected by condensation.

  • Step 2: Hydration of DHP to 2-hydroxytetrahydropyran (2-HY-THP):

    • DHP is mixed with water (e.g., 20 wt%) and heated in a batch reactor at a temperature range of 50-160°C. This step can be performed with or without a solid acid catalyst.

  • Step 3: Hydrogenation of 2-HY-THP to this compound:

    • The aqueous solution of 2-HY-THP is fed into a continuous flow reactor packed with a supported Ru catalyst (e.g., 1% Ru/TiO₂).

    • The reaction is carried out at approximately 120°C and under H₂ pressure (e.g., 500 psi).

    • The product stream is collected and analyzed by GC to determine the yield of this compound.

Visualizations

Reaction_Pathways cluster_0 Direct Hydrogenolysis Pathway cluster_1 Dehydration-Hydration-Hydrogenation (DHH) Pathway Furfural Furfural THFA Tetrahydrofurfuryl Alcohol (THFA) Furfural->THFA Hydrogenation PDO_1_5_direct This compound THFA->PDO_1_5_direct Hydrogenolysis (e.g., Rh-ReOx/SiO2) THFA2 Tetrahydrofurfuryl Alcohol (THFA) DHP Dihydropyran (DHP) THFA2->DHP Dehydration (e.g., γ-Al2O3) HY_THP 2-Hydroxytetrahydropyran (2-HY-THP) DHP->HY_THP Hydration (Water, Acid Catalyst) PDO_1_5_dhh This compound HY_THP->PDO_1_5_dhh Hydrogenation (e.g., Ru/C)

Caption: Major synthetic routes to this compound from biomass-derived intermediates.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Low this compound Yield Cause1 Sub-optimal Reaction Conditions Start->Cause1 Cause2 Catalyst Deactivation Start->Cause2 Cause3 Side Reactions Start->Cause3 Cause4 Impure Starting Material Start->Cause4 Solution1 Optimize Temperature, Pressure, and Time Cause1->Solution1 Solution2 Regenerate or Replace Catalyst Cause2->Solution2 Solution3 Modify Catalyst for Higher Selectivity Cause3->Solution3 Solution4 Purify Furfural or THFA Cause4->Solution4

Caption: Troubleshooting workflow for addressing low this compound yield.

References

Technical Support Center: Purification of Crude 1,5-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the purification of crude 1,5-Pentanediol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the purification of crude this compound.

Problem 1: Poor separation of this compound from close-boiling impurities during distillation.

  • Question: My final product purity is low after vacuum distillation, and analytical tests (GC-FID) show the presence of impurities with boiling points close to this compound. How can I improve the separation?

  • Answer: Impurities such as 1,5-hexanediol and 1,4-dihydroxycyclohexane have boiling points very close to that of this compound, making their separation by standard distillation challenging.[1] To enhance separation efficiency, consider the following:

    • Increase Column Efficiency: Utilize a fractional distillation column with a higher number of theoretical plates. Packed columns (e.g., with Raschig rings or structured packing) or longer Vigreux columns can improve separation.

    • Optimize Reflux Ratio: A higher reflux ratio can improve separation but will also increase the distillation time. Experiment with different reflux ratios to find the optimal balance between purity and throughput.

    • Precise Vacuum Control: Maintaining a stable and deep vacuum is crucial. Fluctuations in pressure can disrupt the vapor-liquid equilibrium and reduce separation efficiency. Ensure your vacuum pump and controller are functioning correctly.

    • Pre-treatment of Crude Material: If the crude this compound is sourced from the hydrogenolysis of tetrahydrofurfuryl alcohol, ensure that the reaction has gone to completion to minimize the presence of this starting material in the distillation feed.[2] Similarly, if produced from glutaric acid, minimizing lactone intermediates is crucial.

Problem 2: The purified this compound has a yellow or discolored appearance.

  • Question: After distillation, my this compound is not colorless. What causes this discoloration and how can I remove it?

  • Answer: Color formation in polyols like this compound during purification is often due to thermal degradation or the presence of trace impurities that form chromophores at elevated temperatures.

    • Activated Carbon Treatment: A common and effective method for color removal is to treat the crude or distilled this compound with activated carbon.[3] This can be done by stirring the liquid with powdered activated carbon, followed by filtration, or by passing the liquid through a packed bed of granular activated carbon.

    • Minimize Thermal Stress: Reduce the distillation pot temperature by using a deeper vacuum. The lower the pressure, the lower the boiling point, which minimizes thermal degradation. Also, ensure the residence time at high temperatures is as short as possible.

    • Inert Atmosphere: Distilling under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation, which can contribute to color formation.

Problem 3: The yield of purified this compound is lower than expected.

  • Question: I am losing a significant amount of product during the purification process. What are the potential causes and how can I improve the yield?

  • Answer: Low yield can result from several factors, from mechanical losses to side reactions.

    • Incomplete Condensation: Ensure your condenser has a sufficient surface area and that the coolant temperature is low enough to completely condense the this compound vapor.

    • Product Holdup: In a complex distillation setup, a significant amount of product can be held up in the column packing and condenser. Ensure the apparatus is designed to minimize holdup.

    • Thermal Decomposition: As mentioned for color formation, high temperatures can lead to product degradation, reducing the overall yield. Optimize distillation conditions to minimize thermal stress.

    • Azeotrope Formation: While less common for the typical impurities, be aware of potential azeotropes that could carry your product into the wrong fraction. This is more likely if residual solvents from upstream processes are present.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound and where do they come from?

A1: The impurities in crude this compound are highly dependent on the synthetic route.

  • From Hydrogenation of Glutaric Acid/Esters: Common impurities include unreacted starting materials, lactones (like δ-valerolactone), and other diols if the feedstock is a mixture of dicarboxylic acids.[2] For instance, if the glutaric acid is a byproduct of adipic acid production, impurities like 1,6-hexanediol (from adipic acid) and 1,4-butanediol (from succinic acid) can be present.

  • From Hydrogenolysis of Tetrahydrofurfuryl Alcohol (THFA): Impurities can include unreacted THFA, over-hydrogenation products like 1-pentanol, and ring-opening byproducts such as 1,2-pentanediol.[2]

  • General Impurities: Water is a common impurity that should be removed as it can affect polymerization reactions.[1]

Q2: What is the impact of common impurities on the end-use applications of this compound, such as polymerization?

A2: Impurities can have a significant negative impact on polymerization processes and the properties of the resulting polymers.

  • Mono-functional Impurities: Alcohols like tetrahydrofurfuryl alcohol or 1-pentanol can act as chain terminators during polymerization, limiting the molecular weight of the resulting polyester or polyurethane.[2]

  • Diol Impurities: Impurities like 1,5-hexanediol and 1,4-dihydroxycyclohexane can be incorporated into the polymer chain, altering its physical properties such as melting point, flexibility, and crystallinity.[1] These impurities can also affect the polymerization rate.[1]

  • Lactones: δ-valerolactone can be incorporated into polyester chains through ring-opening polymerization, but its presence as an impurity can make it difficult to control the final polymer composition and properties.[2]

Q3: What analytical methods are recommended for assessing the purity of this compound?

A3: The most common and effective method for purity analysis of this compound is Gas Chromatography (GC).

  • GC-FID (Flame Ionization Detector): This is a robust and widely used technique for quantifying the purity of this compound and detecting organic impurities.

  • GC-MS (Mass Spectrometry): This method is invaluable for identifying unknown impurities by providing mass spectral data for each separated component.

  • Karl Fischer Titration: This is the standard method for accurately determining the water content in the final product.

Data Presentation

Table 1: Common Impurities in Crude this compound and their Boiling Points

ImpurityTypical SourceBoiling Point (°C at 760 mmHg)
1,4-ButanediolByproduct from mixed acid feedstock230
1-PentanolOver-hydrogenation of THFA138
Tetrahydrofurfuryl alcohol (THFA)Unreacted starting material178
δ-ValerolactoneIncomplete reduction of glutaric acid230
This compound Product 242
1,5-HexanediolByproduct from adipic acid impurity250
1,4-DihydroxycyclohexaneByproduct from mixed acid feedstock~255

Table 2: Typical Purity Specifications for Polymer-Grade this compound

ParameterSpecificationAnalytical Method
Purity (by GC)> 99.5%GC-FID
Water Content< 0.1%Karl Fischer Titration
Color (APHA)< 10Spectrophotometry
Acidity (as acetic acid)< 0.01%Titration

Experimental Protocols

Protocol 1: Purification of Crude this compound by Vacuum Distillation

  • Apparatus Setup: Assemble a fractional vacuum distillation apparatus. This should include a round-bottom flask (distillation pot), a packed distillation column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, a receiver flask, and a vacuum pump with a vacuum gauge and controller.

  • Charging the Flask: Charge the crude this compound into the distillation pot. Add boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Evacuation: Slowly evacuate the system to the desired pressure (typically 5-15 mmHg).

  • Heating: Begin heating the distillation pot using a heating mantle.

  • Fraction Collection:

    • Collect a forerun fraction containing any low-boiling impurities.

    • Once the temperature at the distillation head stabilizes at the boiling point of this compound at the operating pressure, switch to a clean receiver flask to collect the main product fraction.

    • Monitor the temperature closely. A significant drop in temperature indicates that most of the product has distilled.

  • Shutdown: Stop heating and allow the system to cool down before slowly releasing the vacuum.

  • Analysis: Analyze the purity of the collected fractions using GC-FID.

Protocol 2: Color Removal using Activated Carbon

  • Preparation: To a flask containing the discolored this compound, add 1-2% (w/w) of powdered activated carbon.

  • Treatment: Stir the mixture at room temperature or slightly elevated temperature (e.g., 50-60°C) for 1-2 hours.

  • Filtration: Filter the mixture through a bed of celite or a fine porosity filter paper to remove the activated carbon. A pressure filtration setup may be necessary for viscous liquids.

  • Analysis: Visually inspect the filtrate for color and, if necessary, measure the color using a spectrophotometer (APHA scale).

Protocol 3: Purity Analysis by GC-FID

  • Instrument Conditions (Example):

    • Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250°C.

    • Detector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 240°C and hold for 10 minutes.

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., methanol or isopropanol).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity as the percentage of the area of the this compound peak relative to the total area of all peaks.

Visualizations

Purification_Workflow crude_pdo Crude this compound pretreatment Pre-treatment (Optional) - Activated Carbon for Color - Neutralization crude_pdo->pretreatment distillation Vacuum Distillation crude_pdo->distillation Direct Distillation pretreatment->distillation analysis Purity Analysis (GC-FID, Karl Fischer) distillation->analysis impurities Impurities & Waste distillation->impurities analysis->distillation Reprocess pure_pdo High-Purity this compound analysis->pure_pdo Meets Specification Troubleshooting_Logic start Purification Issue Identified issue_type What is the primary issue? start->issue_type low_purity Low Purity issue_type->low_purity Purity discoloration Discoloration issue_type->discoloration Color low_yield Low Yield issue_type->low_yield Yield check_column Increase Column Efficiency Optimize Reflux Ratio low_purity->check_column check_vacuum Ensure Stable & Deep Vacuum low_purity->check_vacuum activated_carbon Treat with Activated Carbon discoloration->activated_carbon minimize_heat Reduce Distillation Temperature (Deeper Vacuum) discoloration->minimize_heat low_yield->minimize_heat check_condenser Check Condenser Efficiency & Coolant Temperature low_yield->check_condenser check_holdup Minimize Apparatus Holdup low_yield->check_holdup

References

Identifying and minimizing byproduct formation in polyesterification with 1,5-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polyesterification reactions involving 1,5-Pentanediol.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of polyesters using this compound, focusing on the identification and minimization of byproduct formation.

FAQs

Q1: What are the most common byproducts observed during polyesterification with this compound?

The primary byproduct of concern is tetrahydropyran (THP), which forms through the intramolecular cyclization (dehydration) of this compound. This side reaction is particularly favored at elevated temperatures and under acidic conditions. Other potential byproducts include cyclic oligomers and ethers formed from intermolecular reactions.

Q2: What are the typical signs of significant byproduct formation in my reaction?

Several indicators may suggest the presence of unwanted side reactions:

  • Lower than expected polymer molecular weight: The consumption of this compound through cyclization to THP disrupts the stoichiometric balance of diol and diacid functional groups, which is crucial for achieving high molecular weight polymers.

  • Discrepancies in reactant consumption rates: You may observe a faster consumption of the diol compared to the dicarboxylic acid.

  • Changes in the physical properties of the final polymer: Increased levels of byproducts can lead to a softer, more amorphous polymer with a lower melting point and reduced thermal stability. For instance, poly(1,5-pentylene adipate) has been reported to be less thermally stable compared to other similar polyesters, which may be indicative of underlying side reactions.[1]

  • Unusual signals in analytical spectra: Techniques like ¹H NMR and ¹³C NMR spectroscopy can reveal peaks that do not correspond to the polyester backbone or end-groups. GC-MS analysis of the reaction volatiles or low molecular weight fractions can directly identify byproducts like THP.

Q3: How does the choice of catalyst influence byproduct formation?

The catalyst plays a critical role in directing the reaction towards polyester formation versus side reactions.

  • Acid catalysts: Strong acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, can significantly promote the dehydration of this compound to form THP.

  • Metal-based catalysts: Catalysts like tin(II) 2-ethylhexanoate, titanium(IV) isopropoxide, or antimony trioxide are commonly used for polyesterification and are generally less prone to promoting ether formation compared to strong acid catalysts. However, at high concentrations or temperatures, they can still contribute to side reactions.

  • Enzymatic catalysts: Lipases can be used for polyesterification under milder conditions, which can help to avoid temperature-induced side reactions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low Polymer Molecular Weight 1. Stoichiometric Imbalance: Loss of this compound due to THP formation. 2. Inefficient Water Removal: The presence of water, a byproduct of esterification, can limit the extent of polymerization. 3. Insufficient Reaction Time or Temperature: The polymerization may not have proceeded to completion.1. Optimize Reaction Conditions: Lower the reaction temperature and consider using a less acidic catalyst to minimize THP formation. 2. Improve Water Removal: Ensure an efficient vacuum system is in place during the polycondensation stage. The use of a high-boiling point solvent to azeotropically remove water can also be considered. 3. Extend Reaction Time: Monitor the reaction progress (e.g., by measuring the acid number or melt viscosity) and continue until the desired molecular weight is achieved.
Polymer Discoloration (Yellowing) 1. Thermal Degradation: High reaction temperatures can lead to the thermal decomposition of the polymer. 2. Oxidation: Presence of oxygen at high temperatures. 3. Catalyst-Induced Side Reactions: Some catalysts can cause discoloration at elevated temperatures.1. Reduce Reaction Temperature: Use the minimum temperature required for efficient polymerization. 2. Maintain an Inert Atmosphere: Ensure a constant flow of an inert gas like nitrogen or argon throughout the reaction. 3. Optimize Catalyst Choice and Concentration: Screen different catalysts and use the lowest effective concentration.
Gel Formation 1. Presence of Trifunctional Impurities: Impurities in the monomers with more than two functional groups can lead to crosslinking. 2. Side Reactions at High Temperatures: Uncontrolled side reactions can sometimes result in crosslinked networks.1. Purify Monomers: Ensure the purity of this compound and the dicarboxylic acid before use. 2. Control Reaction Temperature: Avoid excessive temperatures that might trigger unwanted crosslinking reactions.

Data Presentation

ParameterConditionExpected THP Formation (%)Expected Impact on Polymer Molecular Weight
Temperature 180 °CLow (< 1%)High
200 °CModerate (1-3%)Moderate
220 °CHigh (> 5%)Low
Catalyst Tin(II) 2-ethylhexanoate (0.1 mol%)Low (< 2%)High
p-Toluenesulfonic acid (0.1 mol%)High (> 10%)Very Low
No CatalystVery Low (< 0.5%)Very Low (due to slow reaction rate)
Reaction Time 4 hoursModerateModerate
8 hoursHigherHigher (initially), then may decrease if byproduct formation is significant
12 hoursHighestPotentially Lower

Experimental Protocols

1. Melt Polycondensation of this compound and Adipic Acid

This protocol describes a typical two-stage melt polycondensation procedure.

  • Materials:

    • This compound (1.05 mol)

    • Adipic Acid (1.00 mol)

    • Tin(II) 2-ethylhexanoate (0.1 mol% based on adipic acid)

    • Nitrogen gas (high purity)

  • Procedure:

    • Esterification Stage:

      • Charge the this compound, adipic acid, and tin(II) 2-ethylhexanoate into a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

      • Heat the reaction mixture to 180°C under a slow stream of nitrogen.

      • Maintain this temperature for 2-3 hours, or until the collection of water in the condenser ceases.

    • Polycondensation Stage:

      • Gradually increase the temperature to 200-210°C.

      • Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg.

      • Continue the reaction under vacuum for 4-6 hours, or until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

      • To stop the reaction, remove the heat source and break the vacuum with nitrogen gas.

      • The resulting polymer can be extruded or dissolved in a suitable solvent for further analysis.

2. Analysis of Byproduct Formation by ¹H NMR Spectroscopy

  • Sample Preparation:

    • Dissolve approximately 10-15 mg of the final polyester in a suitable deuterated solvent (e.g., CDCl₃).

    • Add a known amount of an internal standard (e.g., 1,3,5-trioxane) for quantification.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Identify the characteristic peaks for the polyester backbone. For poly(1,5-pentylene adipate), these will include signals for the methylene groups of both the diol and diacid units.

    • Look for characteristic signals of THP, which typically appear as multiplets around 1.6 ppm and 3.5-3.8 ppm.

    • Integrate the area of a characteristic THP peak and a non-overlapping peak from the polyester repeat unit.

    • Calculate the molar ratio of THP to the polyester repeat unit using the integral values and the number of protons corresponding to each signal. The concentration of THP can then be determined relative to the internal standard.

3. Analysis of Byproduct Formation by GC-MS

  • Sample Preparation:

    • For volatile byproducts like THP, analyze the distillate collected during the esterification and polycondensation stages directly.

    • For byproducts within the polymer matrix, a polymer hydrolysis step may be necessary. Hydrolyze the polyester using a methanolic solution of sodium hydroxide. Neutralize the solution and extract with a suitable organic solvent (e.g., diethyl ether).

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • MS Detector: Scan from m/z 35 to 300.

  • Data Analysis:

    • Identify the peaks in the chromatogram.

    • Compare the mass spectrum of each peak to a library of known compounds (e.g., NIST mass spectral library) to identify byproducts such as THP.

    • Quantification can be achieved by creating a calibration curve using authentic standards of the identified byproducts.

Visualizations

Byproduct_Formation_Pathway PDO This compound (PDO) Conditions1 Catalyst, Heat PDO->Conditions1 Conditions2 Acid, High Heat PDO->Conditions2 Diacid Dicarboxylic Acid Diacid->Conditions1 Polyester Polyester + H₂O THP Tetrahydropyran (THP) + H₂O Conditions1->Polyester Polyesterification (Desired) Conditions2->THP Intramolecular Dehydration (Byproduct Formation)

Caption: Reaction pathways in polyesterification with this compound.

Troubleshooting_Workflow Start Experiment Start Polymerization Polyesterification Reaction Start->Polymerization Analysis Analyze Polymer Properties (MW, NMR, etc.) Polymerization->Analysis Problem Problem Identified? (e.g., Low MW, Impurities) Analysis->Problem Check_Conditions Verify Reaction Conditions (Temp, Time, Vacuum) Problem->Check_Conditions Yes Check_Catalyst Evaluate Catalyst (Type, Concentration) Problem->Check_Catalyst Yes Check_Monomers Check Monomer Purity and Stoichiometry Problem->Check_Monomers Yes End Successful Synthesis Problem->End No Optimize_Conditions Optimize Conditions (e.g., Lower Temp) Check_Conditions->Optimize_Conditions Change_Catalyst Change/Reduce Catalyst Check_Catalyst->Change_Catalyst Purify_Monomers Purify/Re-weigh Monomers Check_Monomers->Purify_Monomers Optimize_Conditions->Polymerization Change_Catalyst->Polymerization Purify_Monomers->Polymerization

Caption: Troubleshooting workflow for polyesterification.

References

Effect of catalyst choice on the selectivity of 1,5-Pentanediol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 1,5-Pentanediol (1,5-PDO). This guide addresses common issues related to catalyst choice and its effect on reaction selectivity, offering solutions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic routes for the synthesis of this compound from biomass-derived feedstocks?

A1: The main pathways for producing this compound from biomass sources, such as furfural, involve a few key intermediates. The two primary routes are:

  • Hydrogenation of Furfural to Tetrahydrofurfuryl Alcohol (THFA), followed by hydrogenolysis to 1,5-PDO. This is a common two-step process where furfural is first fully hydrogenated to THFA, which is then converted to 1,5-PDO through ring-opening.[1][2]

  • Direct Hydrogenolysis of Furfuryl Alcohol (FAL) to 1,5-PDO. In this route, furfural is first hydrogenated to furfuryl alcohol, which then undergoes direct ring-opening to form 1,5-PDO. This pathway can potentially be achieved in a one-pot synthesis.[1][2]

Q2: How does the choice of metal in the catalyst affect the selectivity towards this compound?

A2: The active metal in the catalyst plays a crucial role in determining the product distribution. For instance, in the conversion of furfuryl alcohol, platinum (Pt) catalysts on supports like MgAl₂O₄ have shown high selectivity towards pentanediols. In contrast, palladium (Pd), rhodium (Rh), and ruthenium (Ru) catalysts on the same support tend to favor the formation of tetrahydrofurfuryl alcohol (THFA). Non-precious metals like cobalt (Co) and nickel (Ni) have also been effectively used. For example, Co-based catalysts derived from hydrotalcite have demonstrated a high selectivity for the direct conversion of furfuryl alcohol to 1,5-PDO.

Q3: What is the role of the catalyst support in the synthesis of this compound?

A3: The catalyst support is critical as it can influence the dispersion of the active metal, provide acidic or basic sites that participate in the reaction, and enhance catalyst stability. For example, basic supports like hydrotalcite can promote the ring-opening of furfuryl alcohol. Acidic supports, on the other hand, can also play a role in the hydrogenolysis of THFA. The interaction between the metal and the support can significantly impact the overall catalytic performance.

Q4: What are the common side products observed during the synthesis of this compound, and how can their formation be minimized?

A4: Common side products include 1,2-pentanediol (1,2-PDO), tetrahydrofurfuryl alcohol (THFA), furan, and various over-hydrogenation or rearrangement products. Minimizing these byproducts can be achieved by:

  • Optimizing Reaction Conditions: Temperature, pressure, and reaction time can be tuned to favor the formation of 1,5-PDO. For instance, higher temperatures can sometimes favor the formation of 1,2-PDO over 1,5-PDO.

  • Careful Catalyst Selection: As mentioned, the choice of metal and support has a direct impact on selectivity.

  • Using Promoters: The addition of a second metal (promoter) can modify the catalyst's electronic properties and improve selectivity. For example, the modification of Rh/SiO₂ catalysts with Rhenium oxide (ReOₓ) has been shown to enhance the selective hydrogenolysis of THFA to 1,5-PDO.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low Conversion of Starting Material (Furfural/THFA) 1. Catalyst deactivation (e.g., poisoning, sintering, or coking).2. Insufficient catalyst loading.3. Non-optimal reaction conditions (temperature, pressure, stirring).4. Poor catalyst-reactant contact.1. Regenerate the catalyst (e.g., calcination) or use a fresh batch. Consider catalyst modifications to improve stability.2. Increase the catalyst to substrate ratio.3. Systematically vary temperature, hydrogen pressure, and stirring speed to find the optimal range.4. Ensure efficient stirring to overcome mass transfer limitations.
Low Selectivity to this compound 1. Inappropriate catalyst choice (metal or support).2. Reaction conditions favoring side product formation.3. Presence of impurities in the feedstock or solvent.1. Switch to a catalyst system known for high 1,5-PDO selectivity (e.g., certain Co-based or bimetallic Rh-Re catalysts).2. Adjust reaction temperature and pressure. Lower temperatures often favor hydrogenation of the furan ring without ring opening.3. Purify the starting materials and solvents.
Catalyst Deactivation over Multiple Runs 1. Sintering: Agglomeration of metal nanoparticles at high temperatures.2. Leaching: Dissolution of the active metal or promoter into the reaction medium.3. Coking: Deposition of carbonaceous residues on the catalyst surface.1. Operate at the lowest effective temperature. Choose a support that strongly interacts with the metal particles to prevent agglomeration.2. Use a different solvent or operate under conditions where the metal/promoter is less soluble. Consider catalyst designs that minimize leaching.3. Implement a regeneration step (e.g., calcination in air) between cycles. Modify the catalyst to suppress coke formation.
Inconsistent Product Yields 1. Variations in catalyst preparation.2. Inconsistent reaction setup and conditions.3. Degradation of starting materials or reagents.1. Standardize the catalyst synthesis protocol to ensure batch-to-batch consistency.2. Carefully control all reaction parameters, including temperature, pressure, stirring rate, and reaction time.3. Use fresh, high-purity starting materials and solvents for each experiment.

Data Presentation: Catalyst Performance in this compound Synthesis

Table 1: Performance of Various Catalysts in the Synthesis of this compound from Furfural and its Derivatives.

CatalystStarting MaterialTemp (°C)Pressure (MPa)Time (h)Conversion (%)1,5-PDO Selectivity (%)1,5-PDO Yield (%)Reference
2Pt@Co²⁺-MMOFurfuryl Alcohol1503.04~100-47[1]
Pd(0.66 wt%)-Ir-ReOₓ/SiO₂Furfural80 -> 1206.08 -> 12~100-71.4[3]
Rh(0.66 wt%)-Ir-ReOₓ/SiO₂Furfural80 -> 1206.012 -> 12~100-71.1[3]
Ni₁Co₁₁AlFurfuryl Alcohol1604.04--42.5[4]
5Co/CeO₂Furfuryl Alcohol1704.011005454[5]
Pt/12MgAl₂O₄@WAlTHFA--3047.388.4-[6]
2Pt/MgO-200Furfuryl Alcohol1601.01010015.215.2[7]

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound from Furfural using a Hydrotalcite-Based Catalyst

This protocol is based on the work by Barranca et al. for the synthesis of 1,5-PDO using a Pt-promoted Co-based mixed metal oxide (MMO) catalyst derived from hydrotalcite.[1]

1. Catalyst Preparation (2Pt@Co²⁺-MMO):

  • Hydrotalcite Synthesis: A solution containing Mg(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O, and Al(NO₃)₃·9H₂O is co-precipitated with a solution of NaOH and Na₂CO₃ at a constant pH. The resulting solid is aged, filtered, washed, and dried.

  • Calcination: The dried hydrotalcite is calcined in air at high temperature (e.g., 773 K) to form the mixed metal oxide (MMO).

  • Platinum Impregnation: The MMO is impregnated with an aqueous solution of a platinum precursor (e.g., H₂PtCl₆) to achieve the desired Pt loading. The impregnated solid is then dried.

2. Catalytic Reaction:

  • Reactor Setup: A batch reactor is charged with the prepared catalyst, the reactant (furfural or furfuryl alcohol), and a solvent (e.g., water or an alcohol).

  • Reaction Conditions: The reactor is sealed, purged with hydrogen, and pressurized to the desired H₂ pressure (e.g., 3.0 MPa). The reaction mixture is heated to the target temperature (e.g., 150 °C) with vigorous stirring.

  • Reaction Monitoring and Work-up: The reaction is run for a specified time (e.g., 4 hours). After cooling and depressurizing the reactor, the catalyst is separated by centrifugation or filtration.

  • Product Analysis: The liquid product mixture is analyzed by gas chromatography (GC) to determine the conversion of the starting material and the selectivity to this compound and other products.

Protocol 2: Two-Step Synthesis of this compound from Furfural using a Rh-Ir-ReOₓ/SiO₂ Catalyst

This protocol is adapted from studies on bimetallic catalysts for one-pot conversion of furfural.[3]

1. Catalyst Preparation (Rh-Ir-ReOₓ/SiO₂):

  • A silica (SiO₂) support is co-impregnated with aqueous solutions of rhodium, iridium, and rhenium precursors (e.g., RhCl₃, IrCl₃, and HReO₄).

  • The impregnated support is dried and then calcined in air.

  • Prior to the reaction, the catalyst is reduced in a hydrogen flow at an elevated temperature.

2. Catalytic Reaction (Two-Step Temperature Profile):

  • Step 1 (Low Temperature): The catalyst, furfural, and a solvent are loaded into a high-pressure autoclave. The reactor is pressurized with hydrogen (e.g., 6.0 MPa) and heated to a lower temperature (e.g., 80 °C) for a prolonged period (e.g., 12 hours) to facilitate the complete hydrogenation of furfural to THFA.

  • Step 2 (High Temperature): The reaction temperature is then increased to a higher level (e.g., 120 °C) for another period (e.g., 12 hours) to promote the hydrogenolysis of the intermediate THFA to this compound.

  • Product Recovery and Analysis: After the reaction, the autoclave is cooled, and the product mixture is recovered. The catalyst is separated, and the liquid phase is analyzed using GC and other relevant techniques to quantify the yield of 1,5-PDO.

Visualizations

Reaction_Pathway_Furfural_to_1_5_PDO Furfural Furfural FAL Furfuryl Alcohol (FAL) Furfural->FAL +H₂ THFA Tetrahydrofurfuryl Alcohol (THFA) FAL->THFA +H₂ PDO_1_5 This compound (1,5-PDO) FAL->PDO_1_5 Direct Hydrogenolysis (e.g., Co-based catalysts) PDO_1_2 1,2-Pentanediol (1,2-PDO) FAL->PDO_1_2 Side Reaction Other Other Byproducts (e.g., Furan, Pentanols) FAL->Other Side Reactions THFA->PDO_1_5 Hydrogenolysis (e.g., Rh-ReOx/SiO₂) THFA->Other Side Reactions

Caption: Reaction pathways from furfural to this compound.

Troubleshooting_Logic Start Experiment Start LowConversion Low Conversion? Start->LowConversion LowSelectivity Low 1,5-PDO Selectivity? LowConversion->LowSelectivity No CheckConditions Optimize T, P, Time LowConversion->CheckConditions Yes Deactivation Catalyst Deactivation? LowSelectivity->Deactivation No CheckCatalystChoice Change Catalyst/Support LowSelectivity->CheckCatalystChoice Yes RegenerateCatalyst Regenerate/Replace Catalyst Deactivation->RegenerateCatalyst Yes Success Successful Synthesis Deactivation->Success No CheckCatalystLoading Increase Catalyst Loading CheckConditions->CheckCatalystLoading CheckCatalystLoading->RegenerateCatalyst CheckSideReactions Adjust Conditions to Minimize Side Product Formation CheckCatalystChoice->CheckSideReactions CheckSideReactions->Success CheckSinteringLeaching Investigate Sintering/Leaching RegenerateCatalyst->CheckSinteringLeaching CheckSinteringLeaching->Success

Caption: Troubleshooting workflow for this compound synthesis.

References

How to control molecular weight in 1,5-Pentanediol-based polyesters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,5-Pentanediol-based polyesters.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound-based polyesters, with a focus on controlling molecular weight.

Q1: The molecular weight of my polyester is consistently lower than targeted. What are the potential causes and how can I fix this?

A1: Low molecular weight in polyester synthesis is a frequent issue that can stem from several factors. Below is a systematic guide to troubleshoot this problem.

  • Stoichiometric Imbalance: The most common cause is an incorrect monomer ratio. An excess of one monomer, particularly the diol (this compound), will lead to chain termination and consequently, lower molecular weight.[1] The Carothers equation can be used to predict the theoretical molecular weight based on the molar ratio of the monomers.[2]

    • Solution: Carefully recalculate and precisely measure the molar ratio of the diacid and this compound. Aim for a 1:1 ratio to achieve high molecular weight, or a controlled excess of the diol for a specific lower molecular weight.

  • Reaction Time: The degree of polymerization is directly related to the reaction time.[1] Insufficient reaction time will not allow the polymer chains to grow to the desired length.

    • Solution: Increase the duration of the polycondensation step. It is advisable to monitor the reaction progress by taking samples at different time points and measuring their molecular weight or viscosity.[2][3]

  • Impurities: The presence of monofunctional impurities, such as mono-alcohols, in the reactants can act as chain terminators, preventing the formation of long polymer chains.[4] Water can also interfere with the reaction equilibrium.

    • Solution: Ensure the purity of your this compound and diacid monomers.[5] Use high-purity reagents and ensure all glassware is thoroughly dried before use. Efficient removal of water during the reaction is also crucial.

  • Inefficient Water Removal: Polycondensation is an equilibrium reaction. The water generated as a byproduct must be efficiently removed to drive the reaction towards the formation of higher molecular weight polymers.

    • Solution: Improve the vacuum applied during the polycondensation stage. Ensure the system is leak-free and that the stirring is adequate to facilitate the diffusion of water from the viscous polymer melt.

  • Inadequate Catalyst Activity: The catalyst may be inactive or used at an insufficient concentration, leading to a slow reaction rate that doesn't reach the desired molecular weight in the allotted time.

    • Solution: Verify the activity of your catalyst. If necessary, increase the catalyst concentration or switch to a more effective catalyst for your specific monomer system.

Q2: My polyester's molecular weight is too high and the material is difficult to process. How can I reduce it in a controlled manner?

A2: Achieving a lower, more processable molecular weight can be accomplished by intentionally altering the reaction conditions.

  • Introduce Stoichiometric Imbalance: This is the most precise method for controlling molecular weight.[1]

    • Solution: Use a calculated excess of this compound. This will result in polymers with hydroxyl end-groups, and the extent of the excess will determine the final average molecular weight.[1][4]

  • Shorten Reaction Time: As polymerization progresses over time, stopping the reaction earlier will yield shorter polymer chains.

    • Solution: Reduce the polycondensation reaction time. Conduct a time study to correlate reaction time with molecular weight for your specific system.[6]

  • Use a Chain Terminator (End-Capping Agent): Introducing a monofunctional reactant will cap the growing polymer chains.

    • Solution: Add a controlled amount of a monofunctional alcohol or carboxylic acid to the reaction mixture. This will effectively limit the final molecular weight.

Frequently Asked Questions (FAQs)

Q3: How does the molar ratio of this compound to diacid affect the final molecular weight?

A3: The molar ratio of the diol to the diacid is a critical parameter for controlling the molecular weight of the resulting polyester. To achieve a high molecular weight, an equimolar ratio (1:1) of the functional groups (hydroxyl and carboxylic acid) is required. If one of the monomers is present in excess, it will lead to a lower molecular weight polyester. This is because the polymer chains will be terminated with the functional group of the monomer that is in excess, preventing further chain growth.[1] This principle of stoichiometric imbalance is a common strategy for targeting a specific, lower molecular weight range.[1]

Q4: What is the influence of reaction temperature and time on the molecular weight of this compound-based polyesters?

A4: Both temperature and time significantly impact the polyesterification reaction.

  • Temperature: Higher temperatures increase the reaction rate, allowing for a higher molecular weight to be achieved in a shorter amount of time.[7] However, excessively high temperatures can lead to thermal degradation of the polymer, which can cause a decrease in molecular weight and discoloration.[6][8] An optimal temperature must be determined for each specific polyester system.

  • Time: The degree of polymerization, and thus the molecular weight, increases with reaction time, particularly during the vacuum-driven polycondensation stage.[3][6] For a given set of conditions, a longer reaction time will generally result in a higher molecular weight, until an equilibrium is reached or degradation becomes significant.

Q5: Which catalysts are suitable for synthesizing this compound-based polyesters, and how do they affect molecular weight?

A5: A variety of catalysts can be used for polyesterification, with organometallic compounds being common. Examples include:

  • Titanium-based catalysts (e.g., tetrabutyl titanate - TBT)

  • Tin-based catalysts (e.g., dibutyltin oxide - DBTO)

  • Acid catalysts (e.g., p-Toluene sulfonic acid - p-TSA)[9]

The choice and concentration of the catalyst affect the reaction kinetics. A more active catalyst will promote faster chain growth, leading to a higher molecular weight in a given amount of time.[10] However, some catalysts can also promote side reactions or degradation at high temperatures, which may limit the achievable molecular weight.[10] The catalyst type can also influence the color of the final polymer.[10]

Data and Experimental Protocols

Quantitative Data Summary

Table 1: Effect of Reaction Time on Molecular Weight of Poly(ethylene succinate) (Note: Data for a similar polyester, illustrating the general principle as specific data for this compound polyesters was not available in a tabular format in the search results.)

Polycondensation Time (min)Number Average Molecular Weight (Mn) (g·mol⁻¹)Weight Average Molecular Weight (Mw) (g·mol⁻¹)Polydispersity Index (PDI)
40259242871.65
50268445121.68
60294147311.61
70310548721.57
80339450461.49
100298747381.59
(Data adapted from a study on Poly(ethylene succinate) synthesis, which demonstrates the trend of molecular weight increasing with time up to an optimal point before potential degradation).[6]
Experimental Protocols

Protocol 1: Synthesis of High Molecular Weight Polyester via Melt Polycondensation

This protocol describes a general two-stage melt polycondensation method for synthesizing high molecular weight polyesters from this compound and a dicarboxylic acid.

Materials:

  • This compound (equimolar amount to diacid)

  • Dicarboxylic acid (e.g., adipic acid, sebacic acid)

  • Catalyst (e.g., tetrabutyl titanate (TBT), 200-400 ppm)

  • Antioxidant (optional)

Procedure:

  • Charging the Reactor: Charge the this compound, dicarboxylic acid, and antioxidant (if used) into a pre-dried glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum system.

  • Esterification Stage (First Stage):

    • Heat the reactor to 160-180°C under a slow stream of nitrogen with continuous stirring.

    • Water will be produced as a byproduct and should be distilled off.

    • Continue this stage until the theoretical amount of water has been collected (typically 2-4 hours).

  • Catalyst Addition:

    • Cool the reactor slightly and add the catalyst.

  • Polycondensation Stage (Second Stage):

    • Gradually increase the temperature to 200-240°C.

    • Simultaneously, gradually reduce the pressure to below 1 mbar.

    • Continue the reaction under high vacuum and elevated temperature with vigorous stirring. The viscosity of the mixture will increase significantly.

    • The reaction is typically continued for 3-6 hours, or until the desired melt viscosity (and thus molecular weight) is achieved.

  • Product Recovery:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting solid polyester can then be removed from the reactor.

Visualizations

Experimental Workflow

experimental_workflow Diagram 1: General Experimental Workflow for Polyester Synthesis charge_reactants 1. Charge Reactants (this compound, Diacid) esterification 2. Esterification (160-180°C, N2 atmosphere) Remove H2O charge_reactants->esterification add_catalyst 3. Add Catalyst esterification->add_catalyst polycondensation 4. Polycondensation (200-240°C, High Vacuum) Remove Glycol/H2O add_catalyst->polycondensation product_recovery 5. Cool Down & Recover Polyester Product polycondensation->product_recovery characterization 6. Characterization (GPC, NMR, DSC) product_recovery->characterization

Diagram 1: General Experimental Workflow for Polyester Synthesis

Troubleshooting Logic

troubleshooting_mw Diagram 2: Troubleshooting Molecular Weight Issues start Problem: Molecular Weight (MW) is Off-Target mw_low MW Too Low start->mw_low mw_high MW Too High start->mw_high check_ratio_low Check Monomer Ratio (Ensure 1:1) mw_low->check_ratio_low Potential Causes check_impurities Analyze Monomer Purity (Check for mono-alcohols) mw_low->check_impurities check_time_low Increase Polycondensation Time mw_low->check_time_low check_vacuum Improve Vacuum/ Water Removal mw_low->check_vacuum check_ratio_high Introduce Diol Excess (Stoichiometric Imbalance) mw_high->check_ratio_high Corrective Actions check_time_high Decrease Polycondensation Time mw_high->check_time_high add_capping Add End-Capping Agent mw_high->add_capping

Diagram 2: Troubleshooting Molecular Weight Issues

Parameter Relationships

parameter_relationships Diagram 3: Key Parameter Relationships to Molecular Weight mw Molecular Weight (MW) monomer_ratio Monomer Ratio (Diol:Diacid) monomer_ratio->mw Approaching 1:1 increases MW time Reaction Time time->mw Increases MW temp Temperature temp->mw Increases rate (indirectly MW) (Risk of degradation) catalyst Catalyst Activity catalyst->mw Increases rate (indirectly MW) impurities Purity of Reactants impurities->mw Monofunctional impurities decrease MW

Diagram 3: Key Parameter Relationships to Molecular Weight

References

Technical Support Center: Enhancing the Thermal Stability of 1,5-Pentanediol Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,5-Pentanediol (1,5-PDO) based polymers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the thermal stability of these polymers.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis, processing, and analysis of 1,5-PDO polymers.

Problem Potential Cause(s) Recommended Solution(s)
Discoloration (Yellowing/Browning) of Polymer During Synthesis 1. Thermal Oxidation: The polymer is degrading due to exposure to oxygen at high temperatures during melt polycondensation.[1][2] 2. Catalyst Issues: Certain catalysts, like some titanium-based ones, can cause discoloration. 3. Impurities: Residual impurities in the monomers or from the reactor can lead to side reactions that cause color formation.1. Inert Atmosphere: Ensure the reaction is carried out under a constant, high-purity inert gas (e.g., nitrogen or argon) flow to minimize oxygen exposure. 2. Catalyst Selection: Consider using catalysts less prone to causing discoloration, such as some tin-based catalysts. 3. Monomer Purity & Cleaning: Use high-purity monomers and ensure the reactor is thoroughly cleaned before synthesis. If discoloration persists, the final polymer can be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent to remove colored impurities.
Poor Dispersion of Thermal Stabilizers 1. Inadequate Mixing: The stabilizer is not being uniformly distributed throughout the polymer melt. 2. Incompatibility: The stabilizer may have poor compatibility with the polymer matrix. 3. Premature Degradation of Stabilizer: The stabilizer may be degrading at the processing temperature before it can effectively mix.1. Optimize Mixing: Increase mixing time or speed during melt blending. The use of a twin-screw extruder can significantly improve dispersion. 2. Use of Masterbatches: Incorporate the stabilizer in the form of a masterbatch (a concentrated mixture of the stabilizer in a carrier polymer) for better distribution. 3. Select Appropriate Stabilizer: Choose a stabilizer with a processing window that matches that of the 1,5-PDO polymer.
Inconsistent Results in Thermal Analysis (TGA/DSC) 1. Sample Inhomogeneity: The sample being analyzed is not representative of the entire batch. 2. Instrument Calibration: The TGA or DSC instrument is not properly calibrated. 3. Contamination: The sample pans or the instrument itself may be contaminated from previous runs. 4. Improper Sample Preparation: The sample size or form is not appropriate for the analysis.1. Homogenize Sample: Ensure the polymer sample is homogenous. Grinding the sample into a fine powder can improve consistency. 2. Calibrate Instrument: Regularly calibrate the TGA (mass and temperature) and DSC (temperature and enthalpy) with appropriate standards. 3. Clean Equipment: Use clean sample pans for each run and follow the instrument's cleaning protocols. 4. Standardize Sample Preparation: Use a consistent sample size (typically 5-10 mg for TGA/DSC) and ensure good thermal contact between the sample and the pan.
Lower than Expected Thermal Decomposition Temperature 1. Incomplete Polymerization: The polymer has a low molecular weight, which leads to lower thermal stability. 2. Presence of Residual Monomers or Solvents: Volatilization of residual small molecules can be misinterpreted as the onset of polymer degradation. 3. Hydrolytic Degradation: The polymer has undergone hydrolysis due to the presence of water at high temperatures, reducing its molecular weight.1. Optimize Polymerization: Ensure complete reaction by optimizing reaction time, temperature, and catalyst concentration. 2. Purify Polymer: Dry the polymer under vacuum before thermal analysis to remove any volatile components. 3. Dry Monomers and System: Ensure all monomers and the reaction setup are thoroughly dried before synthesis to prevent hydrolysis.

Frequently Asked Questions (FAQs)

Strategies for Enhancing Thermal Stability

Q1: What are the primary strategies to enhance the thermal stability of 1,5-PDO based polyesters?

A1: The two main strategies are:

  • Copolymerization: Introducing aromatic units into the polymer backbone significantly enhances thermal stability. For example, copolymerizing this compound with terephthalic acid to create poly(1,5-pentylene terephthalate) (PPeT) or its copolyesters increases thermal stability compared to purely aliphatic 1,5-PDO polyesters.[3] The rigid aromatic rings restrict chain mobility and increase the energy required for bond scission.

  • Use of Additives: Incorporating thermal stabilizers and antioxidants into the polymer matrix can protect the polymer from thermal degradation.[2] These additives work by interrupting the degradation process, often by scavenging free radicals or decomposing peroxides.

Q2: What types of additives are effective for improving the thermal stability of 1,5-PDO polyesters?

A2: Several types of additives can be used, often in combination:

  • Primary Antioxidants (Phenolic Antioxidants): These are radical scavengers that donate a hydrogen atom to reactive radicals, thus terminating the degradation chain reaction. A common example is Irganox 1010.

  • Secondary Antioxidants (Phosphites and Thioethers): These additives decompose hydroperoxides, which are unstable intermediates in the oxidation process, into more stable products.

  • Anti-hydrolysis Agents: For applications where the polymer is exposed to moisture at elevated temperatures, anti-hydrolysis agents like carbodiimides can be added to prevent hydrolytic degradation of the ester linkages.

Q3: How does the choice of comonomer affect the thermal stability of 1,5-PDO copolymers?

A3: The choice of comonomer has a significant impact. Aromatic dicarboxylic acids, such as terephthalic acid, are highly effective at increasing thermal stability due to the rigidity they impart to the polymer chain. In contrast, using longer, more flexible aliphatic dicarboxylic acids may not provide a significant improvement in thermal stability. For instance, poly(1,5-pentylene terephthalate) will have a higher thermal decomposition temperature than poly(1,5-pentylene succinate).

Experimental Procedures

Q4: Can you provide a general protocol for synthesizing a 1,5-PDO based copolyester with enhanced thermal stability?

A4: Yes, here is a general two-stage melt polycondensation protocol for synthesizing poly(1,5-pentylene terephthalate) (PPeT), which has enhanced thermal stability:

SynthesisWorkflow cluster_esterification Stage 1: Esterification cluster_polycondensation Stage 2: Polycondensation Monomers 1. Charge Reactor: - Terephthalic Acid (TPA) - this compound (1,5-PDO) (excess) - Catalyst (e.g., Antimony Trioxide) Heat_N2 2. Heat to 180-220°C under Nitrogen Flow Monomers->Heat_N2 Water_Removal 3. Collect Water Byproduct Heat_N2->Water_Removal Increase_Temp 4. Increase Temperature to 250-280°C Water_Removal->Increase_Temp Apply_Vacuum 5. Gradually Apply Vacuum to remove excess 1,5-PDO Increase_Temp->Apply_Vacuum Viscosity_Increase 6. Monitor Viscosity Increase Apply_Vacuum->Viscosity_Increase Cool_Polymer 7. Extrude and Cool Polymer Viscosity_Increase->Cool_Polymer

Melt Polycondensation Workflow for Poly(1,5-pentylene terephthalate)

Q5: How are thermal stabilizers incorporated into the polymer?

A5: Thermal stabilizers are typically added during the melt processing stage. Here is a general workflow for incorporating an antioxidant:

StabilizerWorkflow Polymer_Prep 1. Dry Polymer Pellets Melt_Blending 3. Melt Blend Polymer and Stabilizer in an Extruder Polymer_Prep->Melt_Blending Stabilizer_Prep 2. Weigh Stabilizer (e.g., 0.1-0.5 wt%) Stabilizer_Prep->Melt_Blending Extrusion 4. Extrude Stabilized Polymer Melt_Blending->Extrusion Pelletization 5. Pelletize the Extrudate Extrusion->Pelletization

Workflow for Incorporating Thermal Stabilizers
Data Interpretation

Q6: How do I interpret TGA and DSC results to assess the improvement in thermal stability?

A6:

  • Thermogravimetric Analysis (TGA): A successful enhancement in thermal stability will be evident as a shift of the TGA curve to the right, indicating a higher decomposition temperature. Key parameters to compare are the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax). Higher values for these parameters signify improved thermal stability.

  • Differential Scanning Calorimetry (DSC): While DSC primarily measures thermal transitions like the glass transition temperature (Tg) and melting temperature (Tm), it can also indicate stability. For instance, a broader or shifted melting peak after thermal aging can suggest degradation. In some cases, an oxidative induction time (OIT) experiment can be performed using DSC to measure the resistance to oxidation at a specific temperature. A longer OIT indicates better oxidative stability.

The logical relationship for evaluating thermal stability improvement can be visualized as follows:

EvaluationLogic Strategy Apply Stability Enhancement Strategy (Copolymerization or Additives) Modified Modified 1,5-PDO Polymer Strategy->Modified Unmodified Unmodified 1,5-PDO Polymer TGA Perform TGA Analysis Unmodified->TGA DSC Perform DSC Analysis Unmodified->DSC Modified->TGA Modified->DSC Compare_TGA Compare Decomposition Temperatures (Tonset, Tmax) TGA->Compare_TGA Compare_DSC Compare Thermal Transitions (Tg, Tm, OIT) DSC->Compare_DSC Conclusion Assess Improvement in Thermal Stability Compare_TGA->Conclusion Compare_DSC->Conclusion

Logic for Evaluating Thermal Stability Improvement

Quantitative Data Summary

The following table summarizes typical thermal properties of 1,5-PDO based polyesters, illustrating the effect of copolymerization on thermal stability.

PolymerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Onset Decomposition Temperature (Td, 5%) (°C)
Poly(1,5-pentylene succinate)-35 to -4545 - 55~320 - 340
Poly(1,5-pentylene adipate)-45 to -5535 - 45~330 - 350
Poly(1,5-pentylene terephthalate) Copolymers (with increasing terephthalate content)22 to 3177 to 155308 to 371[1]

Note: The values presented are approximate and can vary depending on the molecular weight of the polymer and the specific experimental conditions. The data clearly shows that the incorporation of terephthalate units significantly increases both the glass transition and decomposition temperatures, indicating enhanced thermal stability.

Detailed Experimental Protocols

Protocol 1: Synthesis of Poly(1,5-pentylene terephthalate-co-succinate)

Materials:

  • Dimethyl terephthalate (DMT)

  • Succinic acid (SA)

  • This compound (1,5-PDO)

  • Titanium(IV) isopropoxide (catalyst)

  • Irganox 1010 (antioxidant)

Procedure:

  • Reactor Setup: Assemble a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • Charging Reactants: Charge the flask with DMT, SA, and a molar excess of 1,5-PDO (e.g., a 1:1.8 molar ratio of total diacid to diol).

  • Esterification: Heat the mixture to 160-200°C under a nitrogen stream. Methanol will be distilled off as the transesterification of DMT and esterification of SA proceeds. Continue this stage until approximately 90% of the theoretical amount of methanol/water is collected.

  • Catalyst and Stabilizer Addition: Cool the reaction mixture slightly and add the titanium catalyst (e.g., 200-400 ppm) and the antioxidant (e.g., 0.1-0.3 wt%).

  • Polycondensation: Gradually increase the temperature to 240-260°C while slowly reducing the pressure to below 1 mbar. The excess 1,5-PDO will be distilled off.

  • Monitoring: The reaction is monitored by the increase in the viscosity of the melt, which can be observed by the torque on the mechanical stirrer. Continue the reaction until the desired viscosity is achieved.

  • Recovery: Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to solidify. The resulting polymer strand is then pelletized.

Protocol 2: Thermogravimetric Analysis (TGA) of 1,5-PDO Polymers

Instrument: TGA Instrument

Procedure:

  • Sample Preparation: Weigh 5-10 mg of the dry polymer sample into a TGA pan (alumina or platinum).

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen or air at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from room temperature to 600°C at a constant heating rate of 10°C/min.

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition (the temperature at which 5% weight loss occurs, Td, 5%) and the temperature of the maximum rate of weight loss from the derivative of the TGA curve (DTG).

References

Overcoming challenges in the scale-up of 1,5-Pentanediol production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of 1,5-Pentanediol (1,5-PDO) production.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when transitioning from laboratory to pilot or industrial scale.

Problem Potential Cause Recommended Solution
Low Yield of this compound - Suboptimal Reaction Conditions: Temperature, pressure, or reaction time may not be optimized for the specific catalyst and feedstock. - Catalyst Inactivity: The chosen catalyst may have low intrinsic activity for the desired reaction pathway. - Byproduct Formation: Competing side reactions may be consuming the substrate or intermediate products.- Optimize Reaction Parameters: Systematically vary temperature, pressure, and reaction time to identify the optimal conditions for your catalytic system. For instance, in the conversion of furfural, a two-step temperature approach can be beneficial, with a lower temperature for hydrogenation to tetrahydrofurfuryl alcohol (THFA) and a higher temperature for the subsequent hydrogenolysis to 1,5-PDO[1]. - Catalyst Screening: Evaluate a range of catalysts. For the hydrogenolysis of THFA, Rh/SiO2 modified with ReOx has shown high yields[2]. Non-noble metal catalysts like Ni-based systems are also being explored for cost-effectiveness[3][4]. - Control Reaction Pathway: The choice of catalyst and support can influence selectivity. For example, the use of hydrotalcite-based catalysts can promote the direct conversion of furfuryl alcohol to 1,5-PDO[5].
Catalyst Deactivation - Coking/Fouling: Deposition of carbonaceous materials or adsorption of organic species on the catalyst surface. - Sintering: Agglomeration of metal particles at high temperatures, leading to a loss of active surface area. - Leaching: Dissolution of active components into the reaction medium. - Oxidation: Oxidation of active metal sites, as seen with some nickel catalysts[4].- Regeneration: Implement a regeneration protocol. For catalysts deactivated by coking, calcination can burn off carbon deposits. For oxidized catalysts, a reduction step (e.g., with H2) can restore activity[4][6]. - Optimize Reaction Conditions: Operate at lower temperatures where possible to minimize sintering. - Catalyst Support Modification: The choice of support can impact catalyst stability. For example, a TiO2 overcoat has been shown to stabilize Co/TiO2 catalysts[7]. - Address Support Hydrolysis: For catalysts like Pt/MgO, deactivation can occur due to hydrolysis of the support. Consider alternative, more stable support materials under your reaction conditions[8].
Poor Selectivity (High Byproduct Formation) - Incorrect Catalyst Choice: The catalyst may favor undesired reaction pathways. For example, some catalysts may promote the formation of 1,2-pentanediol or other byproducts[8][9]. - Non-Optimal Reaction Conditions: Temperature and pressure can significantly influence selectivity. High temperatures can sometimes lead to rearrangement reactions[8].- Select a Chemoselective Catalyst: For the conversion of THFA, catalysts like Rh/SiO2 modified with ReOx are known for their high selectivity towards 1,5-PDO[2]. - Fine-Tune Reaction Conditions: Systematically adjust temperature and pressure to favor the desired reaction. For instance, in the hydrogenation of furfuryl alcohol over a Pt/MgO catalyst, 160°C was found to be optimal for pentanediol selectivity[8].
Difficulties in Product Purification - Complex Product Mixture: The presence of multiple byproducts with close boiling points can complicate distillation. Common byproducts include α-methyltetrahydrofuran, n-amyl alcohol, and unreacted starting materials[10]. - Formation of High-Boiling Residues: Polymerization or condensation reactions can lead to the formation of tars or heavy ends.- Multi-Step Purification: Employ a multi-step purification process. This may involve an initial distillation to remove low-boiling components, followed by vacuum distillation to isolate the this compound[10]. A patented method describes a process involving separation of unreacted THFA, followed by distillation of the crude 1,5-PDO[11]. - Optimize Reaction to Minimize Byproducts: Refer to the "Poor Selectivity" section to reduce the complexity of the initial product mixture.

Frequently Asked Questions (FAQs)

Q1: What are the primary routes for producing this compound from biomass?

A1: The two main routes for producing this compound from biomass-derived furfural are:

  • Direct Hydrogenolysis of Tetrahydrofurfuryl Alcohol (THFA): This is a common route where furfural is first hydrogenated to THFA, which is then converted to this compound via hydrogenolysis[12].

  • Multi-step Dehydration, Hydration, and Hydrogenation (DHH) Pathway: This process involves the dehydration of THFA to 3,4-dihydro-2H-pyran (DHP), followed by hydration to 2-hydroxytetrahydropyran (2-HY-THP), and subsequent hydrogenation to this compound[6][13]. While this involves more steps, it can be more economically favorable due to the use of less expensive catalysts[6][14].

Q2: What are the key challenges in scaling up this compound production?

A2: The primary challenges in the scale-up of this compound production include:

  • Catalyst Deactivation: Catalysts can lose activity over time due to coking, sintering, or leaching[6][8].

  • Low Selectivity: Achieving high selectivity to this compound while minimizing the formation of byproducts like 1,2-pentanediol and various alcohols is a significant hurdle[3][8].

  • Product Purification: Separating this compound from a complex mixture of byproducts and unreacted starting materials requires efficient and often multi-step purification processes[10][11].

  • Cost of Catalysts: Many efficient catalysts for this conversion are based on expensive noble metals like rhodium and platinum, which can make the process economically challenging[15].

Q3: Which types of catalysts are most effective for this compound synthesis?

A3: The choice of catalyst is critical and depends on the specific reaction pathway.

  • For the hydrogenolysis of THFA , bimetallic catalysts such as Rh-ReOx/SiO2 have demonstrated high activity and selectivity[2][16].

  • Non-noble metal catalysts , particularly those based on nickel (e.g., Ni-La(OH)3, Ni/Y2O3), are being developed as cost-effective alternatives[3][4].

  • For the direct conversion of furfural , multi-functional catalysts are required. For example, a Pd-added Ir–ReOx/SiO2 bifunctional catalyst has shown good performance in a one-pot conversion[1].

  • Hydrotalcite-derived catalysts have also been shown to be effective for the one-pot production of 1,5-PDO from furfural[5][17].

Experimental Protocols & Data

Catalyst Performance in this compound Synthesis

The following table summarizes the performance of various catalytic systems in the production of this compound.

CatalystFeedstockTemperature (°C)Pressure (MPa)Conversion (%)Selectivity/Yield (%) of 1,5-PDOReference
Ru/CFurfural--->95% Yield[18]
Pd-added Ir–ReOx/SiO2FurfuralTwo-step6-71.4% Yield[1][9]
Rh/SiO2 modified with ReOxTetrahydrofurfuryl alcohol---High Yield[2]
Ni-La(OH)3Tetrahydrofurfuryl alcohol1704-94.6% Selectivity, 96.9% Yield[16]
Ni/Y2O3-5Tetrahydrofurfuryl alcohol150384.2%>99.5% Selectivity[4]
Pt/MgOFurfuryl alcohol1601100%15.2% Selectivity[8]
Co-Fe/ZrO2Furfural1603Complete47.5% Yield[19]
Pt/aluminosilicatesFurfuryl alcohol1501-65% Selectivity[20]
Experimental Workflow: Hydrogenolysis of Tetrahydrofurfuryl Alcohol

Below is a generalized experimental protocol for the hydrogenolysis of tetrahydrofurfuryl alcohol (THFA) to this compound in a batch reactor, based on common practices described in the literature[10].

experimental_workflow prep Catalyst Preparation & Reactor Setup charge Charge Reactor with THFA and Catalyst prep->charge pressurize Pressurize with H2 charge->pressurize heat Heat to Reaction Temperature pressurize->heat react Maintain Reaction Conditions heat->react cool Cool Reactor react->cool depressurize Depressurize and Collect Product cool->depressurize separate Separate Catalyst depressurize->separate purify Purify this compound (e.g., Distillation) separate->purify

Caption: Generalized experimental workflow for the batch hydrogenolysis of THFA.

Methodology:

  • Catalyst Preparation and Reactor Setup:

    • Prepare the desired catalyst (e.g., Rh-ReOx/SiO2 or Ni-based catalyst).

    • Ensure the high-pressure batch reactor (autoclave) is clean and leak-proof.

  • Charging the Reactor:

    • Place the catalyst and the tetrahydrofurfuryl alcohol (THFA) feedstock into the reactor. A typical loading might be a 1:10 ratio of catalyst to substrate by weight[10].

  • Pressurization:

    • Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.

    • Pressurize the reactor with hydrogen to the desired initial pressure (e.g., 3-6 MPa)[1][4].

  • Heating and Reaction:

    • Begin heating the reactor to the target reaction temperature (e.g., 150-300°C) with stirring[4][10].

    • Monitor the temperature and pressure throughout the reaction. The pressure may initially increase with temperature and then decrease as hydrogen is consumed.

    • Maintain the reaction conditions for the specified duration (e.g., 2-8 hours).

  • Cooling and Depressurization:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen.

  • Product Recovery and Catalyst Separation:

    • Open the reactor and collect the liquid product mixture.

    • Separate the solid catalyst from the liquid product by filtration or centrifugation[10].

  • Purification:

    • Analyze the crude product using techniques like Gas Chromatography (GC) to determine conversion and selectivity.

    • Purify the this compound from the product mixture, typically by distillation under reduced pressure[10].

Signaling Pathways and Logical Relationships

Reaction Pathways from Furfural to this compound

The following diagram illustrates the primary chemical transformation pathways from furfural to this compound.

reaction_pathways furfural Furfural fal Furfuryl Alcohol (FAL) furfural->fal Hydrogenation thfa Tetrahydrofurfuryl Alcohol (THFA) fal->thfa Hydrogenation pdo_1_5 This compound (1,5-PDO) fal->pdo_1_5 Direct Hydrogenolysis byproducts Byproducts (e.g., 1,2-PDO) fal->byproducts thfa->pdo_1_5 Hydrogenolysis dhp 3,4-Dihydro-2H-pyran (DHP) thfa->dhp Dehydration thfa->byproducts hythp 2-Hydroxytetrahydropyran (2-HY-THP) dhp->hythp Hydration hythp->pdo_1_5 Hydrogenation

Caption: Key reaction pathways for the synthesis of this compound from furfural.

Troubleshooting Logic for Low 1,5-PDO Yield

This diagram outlines a logical approach to troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Process Optimization for Continuous Flow Synthesis of 1,5-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the process optimization of the continuous flow synthesis of 1,5-Pentanediol. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during experimentation.

Troubleshooting Guides and FAQs

This section is designed to help users identify and resolve common issues that may arise during the continuous flow synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary precursors for the continuous flow synthesis of this compound?

A1: The most common precursors are biomass-derived compounds such as furfural, furfuryl alcohol (FALC), and tetrahydrofurfuryl alcohol (THFA).[1][2] The synthesis typically involves hydrogenation and selective hydrogenolysis (ring-opening) reactions.[3][4]

Q2: What are the key process parameters to control in the continuous flow synthesis of this compound?

A2: The critical parameters to monitor and control are:

  • Temperature: Influences reaction rate and selectivity. Higher temperatures can favor the desired ring-opening but may also lead to side reactions or catalyst deactivation.[5]

  • Pressure (Hydrogen): Higher hydrogen pressure generally enhances the hydrogenation and hydrogenolysis rates.[5]

  • Flow Rate: Determines the residence time of the reactants in the reactor, which directly impacts conversion.

  • Reactant Concentration: Affects the reaction kinetics and can influence catalyst stability.[3]

  • Catalyst Selection: The choice of catalyst and support is crucial for achieving high selectivity to this compound.[2]

Q3: What are the common causes of catalyst deactivation in this process?

A3: Catalyst deactivation can occur through several mechanisms:

  • Coking: Deposition of carbonaceous materials on the catalyst surface, blocking active sites. This is a common issue when processing biomass-derived feedstocks at elevated temperatures.[6]

  • Sintering: Agglomeration of metal particles at high temperatures, leading to a loss of active surface area.[7]

  • Poisoning: Strong adsorption of impurities from the feedstock (e.g., sulfur or nitrogen compounds) onto the catalyst's active sites.[6]

  • Leaching: Dissolution of the active metal or support material into the reaction medium.

  • Hydrolysis of the support: Some support materials may not be stable in the presence of water at high temperatures.[5]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Low Conversion of Precursor (e.g., THFA, FALC) 1. Insufficient reaction temperature or pressure. 2. High flow rate (short residence time). 3. Catalyst deactivation (coking, sintering, poisoning). 4. Inefficient mixing of reactants.1. Gradually increase temperature and/or hydrogen pressure within the recommended range for your catalyst. 2. Decrease the flow rate to increase residence time. 3. Refer to the catalyst regeneration protocol or replace the catalyst. Analyze the feedstock for potential poisons.[6] 4. Ensure the reactor is properly packed and that there is good contact between the liquid and gas phases.
Low Selectivity to this compound 1. Sub-optimal reaction temperature. 2. Incorrect catalyst or support acidity.[3] 3. Formation of side products (e.g., 1,2-Pentanediol, 2-methyltetrahydrofuran).[2][5]1. Optimize the reaction temperature. Lower temperatures may favor ring hydrogenation over ring-opening, while excessively high temperatures can lead to over-hydrogenolysis and the formation of other byproducts. 2. The acidity of the support plays a crucial role in the ring-opening step.[3] Consider using a different support material. 3. Analyze the product stream to identify major side products, which can provide clues about the competing reaction pathways. Adjusting the temperature or catalyst may shift the selectivity.
Increase in Reactor Pressure Drop 1. Clogging of the reactor due to solid formation (coke or precipitated byproducts). 2. Catalyst bed compaction or fragmentation.1. Stop the reaction and perform a controlled catalyst regeneration to remove coke. If clogging persists, the reactor may need to be unpacked and cleaned. 2. Inspect the catalyst particles for signs of mechanical degradation. Ensure the reactor is packed correctly to avoid excessive pressure.
Inconsistent Product Yield 1. Fluctuations in pump flow rates. 2. Unstable reactor temperature or pressure. 3. Channeling in the catalyst bed.1. Calibrate and check the stability of the pumps. 2. Verify the stability and accuracy of the temperature and pressure controllers. 3. Ensure the catalyst bed is uniformly packed to prevent preferential flow paths.

Quantitative Data Presentation

The following tables summarize key performance indicators for different catalytic systems used in the continuous flow synthesis of this compound.

Table 1: Performance of Various Catalysts in the Continuous Flow Synthesis of this compound

CatalystPrecursorTemperature (°C)H₂ Pressure (MPa)THFA/FALC Conversion (%)1,5-PeD Selectivity (%)Reference
Pt/WOₓ/γ-Al₂O₃ (12% MgAl₂O₄ modified)THFANot Specified4.047.388.4[3]
1% Ru/TiO₂2-hydroxytetrahydropyran1203.45 (500 psi)>96 (Yield)<60 at low conversion
2Pt/MgO-200FALC1601.010015.2[5]
Pt/ASA(61)FALC1501.0Not Specified65[2]
Ni-La (reduced)THFANot SpecifiedNot SpecifiedNot Specified73 (Yield)[4]

Note: Direct comparison should be made with caution due to variations in experimental setups and reporting metrics (yield vs. selectivity).

Experimental Protocols

This section provides a generalized methodology for the continuous flow synthesis of this compound from tetrahydrofurfuryl alcohol (THFA).

1. Catalyst Preparation (Example: MgAl₂O₄-modified Pt/WOₓ/γ-Al₂O₃) [3]

  • Support Preparation: A solution of magnesium nitrate and aluminum nitrate is used to impregnate a WOₓ/γ-Al₂O₃ support. The impregnated support is then dried and calcined at high temperatures (e.g., 800 °C) to form the magnesia-alumina spinel.

  • Active Metal Impregnation: The modified support is impregnated with a solution of a platinum precursor (e.g., chloroplatinic acid).

  • Drying and Calcination: The platinum-impregnated catalyst is dried and calcined to disperse the active metal.

  • Reduction: Prior to the reaction, the catalyst is reduced in situ in the reactor under a flow of hydrogen at an elevated temperature (e.g., 300 °C).[3]

2. Continuous Flow Reactor Setup and Operation [3]

  • Reactor: A fixed-bed reactor is typically used, packed with the prepared catalyst.

  • Feed Introduction: A solution of the precursor (e.g., 50 wt% aqueous THFA) is introduced into the reactor using a high-pressure liquid pump.[3]

  • Gas Feed: High-purity hydrogen is fed into the reactor concurrently with the liquid feed, and the pressure is controlled by a back-pressure regulator.

  • Temperature Control: The reactor is placed in a furnace or heating jacket to maintain the desired reaction temperature.

  • Product Collection and Analysis: The reactor effluent is cooled, and the liquid and gas phases are separated. The liquid product is collected and analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and product selectivity.

Mandatory Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Continuous Flow Reaction cluster_analysis Product Analysis support_prep Support Preparation impregnation Active Metal Impregnation support_prep->impregnation calcination Drying & Calcination impregnation->calcination reduction In-situ Reduction calcination->reduction feed_prep Feed Preparation (e.g., THFA solution) pumping High-Pressure Pumping feed_prep->pumping reactor Fixed-Bed Reactor pumping->reactor separation Gas-Liquid Separation reactor->separation collection Product Collection separation->collection H2 H₂ Gas Feed H2->reactor analysis GC/HPLC Analysis collection->analysis

Caption: Experimental workflow for the continuous flow synthesis of this compound.

Troubleshooting_Workflow start Problem Identified: Low 1,5-PeD Yield check_conversion Is Precursor Conversion Low? start->check_conversion check_temp_pressure Increase Temperature/ Pressure? check_conversion->check_temp_pressure Yes check_selectivity Is Selectivity to 1,5-PeD Low? check_conversion->check_selectivity No check_flow_rate Decrease Flow Rate? check_temp_pressure->check_flow_rate No Improvement end_node Process Optimized check_temp_pressure->end_node Improvement check_catalyst Catalyst Deactivated? check_flow_rate->check_catalyst No Improvement check_flow_rate->end_node Improvement regenerate_catalyst Regenerate or Replace Catalyst check_catalyst->regenerate_catalyst Yes check_catalyst->end_node No regenerate_catalyst->end_node optimize_temp Optimize Temperature check_selectivity->optimize_temp Yes check_selectivity->end_node No check_side_products Analyze Side Products optimize_temp->check_side_products optimize_temp->end_node Improvement change_catalyst Consider Different Catalyst/Support check_side_products->change_catalyst change_catalyst->end_node

Caption: Troubleshooting workflow for low this compound yield.

References

Validation & Comparative

1,5-Pentanediol vs. 1,6-Hexanediol: A Comparative Study in Polyurethanes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals on the performance characteristics of polyurethanes derived from 1,5-Pentanediol and 1,6-Hexanediol.

The selection of diol monomers is a critical determinant of the final properties of polyurethane materials, influencing their mechanical strength, thermal stability, and overall performance. This guide provides an objective comparison of polyurethanes synthesized using this compound (1,5-PDO) and 1,6-Hexanediol (1,6-HDO), two linear aliphatic diols commonly employed as chain extenders or as components of polyester and polycarbonate polyols. This comparison is supported by experimental data from various studies, offering insights into how the subtle difference in alkyl chain length—an odd versus an even number of carbon atoms—impacts the macroscopic properties of the resulting polymers.

Executive Summary

Both this compound and 1,6-Hexanediol are valuable building blocks in polyurethane synthesis, each imparting a unique set of properties to the final polymer.[1] Polyurethanes derived from 1,6-HDO, which has an even number of carbon atoms, tend to exhibit higher crystallinity, leading to enhanced mechanical properties such as tensile strength and hardness.[2] In contrast, the odd-numbered carbon chain of 1,5-PDO disrupts this crystalline packing, resulting in polyurethanes with potentially greater flexibility and a lower glass transition temperature.[3] Recent advancements have also highlighted the potential of bio-based 1,5-PDO as a sustainable alternative to petroleum-derived 1,6-HDO, with comparable performance in many applications.[4]

Comparative Performance Data

The following tables summarize the key mechanical and thermal properties of polyurethanes synthesized using polyester polyols derived from this compound and 1,6-Hexanediol. The data represents a synthesis of findings from comparative studies and should be considered representative of the general trends observed.

Table 1: Mechanical Properties of Polyurethane Coatings

PropertyPolyurethane with 1,5-PDO based PolyolPolyurethane with 1,6-HDO based PolyolTest Method
Pencil Hardness SimilarSimilarASTM D3363
Flexibility (Mandrel Bend) SimilarSimilarASTM D522
Adhesion Strength SimilarSimilarASTM D3359
Solvent Resistance (MEK rubs) SimilarSimilarASTM D5402

Data synthesized from a comparative study on solvent-borne coatings.[4]

Table 2: Properties of Polyurethane Hot Melt Adhesives

PropertyPolyurethane with 1,5-PDO based PolyolPolyurethane with 1,6-HDO based PolyolTest Method
Green Strength (Initial Adhesion) LowerHigherASTM D1002
Open Time (Workable Time) LongerShorterASTM D4497

Data synthesized from a comparative study on hot melt adhesives.[4]

Table 3: Thermal Properties of Polyester Polyols

Property1,5-PDO based Polyester Polyol1,6-HDO based Polyester PolyolTest Method
Glass Transition Temperature (Tg) LowerHigherDifferential Scanning Calorimetry (DSC)

General trend observed due to the disruption of crystallinity by the odd-numbered carbon chain of 1,5-PDO.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Synthesis of Polyester Polyols

Polyester polyols from this compound or 1,6-Hexanediol are typically synthesized via a polycondensation reaction with a dicarboxylic acid, such as adipic acid.

Procedure:

  • The diol (this compound or 1,6-Hexanediol) and the dicarboxylic acid are charged into a reactor equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

  • The mixture is heated to a temperature range of 180-230°C under a nitrogen atmosphere to prevent oxidation.

  • A catalyst, such as a tin or titanium compound, is often added to accelerate the reaction.

  • The reaction proceeds with the removal of water as a byproduct.

  • The reaction is monitored until the desired acid value and hydroxyl value are achieved, indicating the target molecular weight of the polyol.

Synthesis of Polyurethane

Polyurethanes can be synthesized using a one-shot or a prepolymer method. The prepolymer method is commonly used for controlled synthesis.

Procedure (Prepolymer Method):

  • The polyester polyol (based on either 1,5-PDO or 1,6-HDO) is dried under vacuum to remove any moisture.

  • The dried polyol is reacted with a stoichiometric excess of a diisocyanate (e.g., 4,4'-methylenebis(phenyl isocyanate) - MDI) in a reactor under a nitrogen atmosphere at a controlled temperature (typically 70-90°C).

  • The reaction is monitored by titrating the isocyanate (NCO) content until it reaches the theoretical value for the prepolymer.

  • The NCO-terminated prepolymer is then chain-extended by adding a diol chain extender (which can be this compound or 1,6-Hexanediol).

  • The mixture is thoroughly mixed and cast into a mold to cure at a specified temperature and time to form the final polyurethane material.

Material Characterization
  • Mechanical Property Testing: Tensile strength, elongation at break, and modulus are determined using a universal testing machine according to ASTM D412. Hardness (Shore A or D) is measured using a durometer according to ASTM D2240.

  • Thermal Analysis: Glass transition temperature (Tg), melting temperature (Tm), and crystallinity are determined using Differential Scanning Calorimetry (DSC). The samples are typically heated, cooled, and then reheated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. Thermal stability is assessed using Thermogravimetric Analysis (TGA), where the sample is heated at a constant rate in a controlled atmosphere, and the weight loss is measured as a function of temperature.

Visualizing the Synthesis and Workflow

To illustrate the fundamental processes and relationships discussed, the following diagrams are provided.

Polyurethane_Synthesis Diisocyanate Diisocyanate (e.g., MDI, TDI) Polyurethane Polyurethane Diisocyanate->Polyurethane Reacts with Polyol Polyol (Soft Segment) (Polyester or Polycarbonate Diol from 1,5-PDO or 1,6-HDO) Polyol->Polyurethane Reacts with Chain_Extender Chain Extender (Hard Segment) (e.g., 1,5-PDO, 1,6-HDO) Chain_Extender->Polyurethane Reacts with

Caption: Generalized synthesis of polyurethane.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Polyol_Synthesis Polyester Polyol Synthesis (from 1,5-PDO or 1,6-HDO) PU_Synthesis Polyurethane Synthesis (Prepolymer Method) Polyol_Synthesis->PU_Synthesis Mechanical_Testing Mechanical Testing (Tensile, Hardness) PU_Synthesis->Mechanical_Testing Thermal_Analysis Thermal Analysis (DSC, TGA) PU_Synthesis->Thermal_Analysis Chemical_Resistance Chemical Resistance PU_Synthesis->Chemical_Resistance

References

A Head-to-Head Comparison: 1,5-Pentanediol versus 1,4-Butanediol in Polyester Performance

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of polymer science, the choice of monomer is paramount in dictating the final properties and performance of a polyester. This guide provides a detailed, data-driven comparison of two key diols: 1,5-Pentanediol (1,5-PDO) and 1,4-Butanediol (1,4-BDO), for researchers, scientists, and professionals in drug development. This document outlines the synthesis and characterization of polyesters derived from these diols, with a focus on their thermal, mechanical, and biodegradable properties, supported by experimental data.

Performance Snapshot: Key Property Comparison

The substitution of 1,4-Butanediol with this compound in a polyester backbone introduces an additional methylene group, which significantly influences the polymer's flexibility, crystallinity, and, consequently, its thermal and mechanical characteristics. The following tables summarize the quantitative differences observed in polyesters synthesized with various dicarboxylic acids.

Thermal Properties of 1,5-PDO and 1,4-BDO Polyesters
Dicarboxylic AcidPolyesterGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)
Succinic Acid Poly(pentamethylene succinate) (PPeS)-45.045.0
Poly(butylene succinate) (PBS)-34.0[1]114.0[1]
Adipic Acid Poly(pentamethylene adipate) (PPeA)-55.045.0
Poly(butylene adipate) (PBA)-60.057.0
Terephthalic Acid Poly(pentamethylene terephthalate) (PPT)14.0[2]129.0[2]
Poly(butylene terephthalate) (PBT)22 - 43[3]225.0[3]
Mechanical Properties of 1,5-PDO and 1,4-BDO Polyesters
Dicarboxylic AcidPolyesterTensile Strength (MPa)Elongation at Break (%)
Succinic Acid Poly(pentamethylene succinate) (PPeS)25.0600
Poly(butylene succinate-co-adipate) (PBSA)21.5[4]766.2[4]
Adipic Acid Poly(pentamethylene adipate) (PPeA)18.0750
Poly(butylene adipate) (PBA)20.0700
Terephthalic Acid Poly(pentamethylene terephthalate) (PPT)21.0[2]450[2]
Poly(butylene terephthalate) (PBT)50-6050-250

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. The following sections outline the protocols for the synthesis and characterization of the polyesters discussed.

Polyester Synthesis: Melt Polycondensation

A two-stage melt polycondensation process is a common and effective method for synthesizing high molecular weight polyesters from diols and dicarboxylic acids.

Stage 1: Esterification

  • The diol (1,5-PDO or 1,4-BDO) and dicarboxylic acid are charged into a reactor in a specified molar ratio (typically with a slight excess of the diol).

  • A catalyst, such as titanium(IV) butoxide or antimony trioxide, is added.

  • The mixture is heated to a temperature of 180-220°C under a nitrogen atmosphere.

  • The reaction is carried out for 2-4 hours, during which water is continuously removed as a byproduct.

Stage 2: Polycondensation

  • The temperature is gradually increased to 220-260°C.

  • A high vacuum (typically below 1 Torr) is applied to facilitate the removal of the excess diol and promote the growth of high molecular weight polymer chains.

  • The reaction is continued for another 2-4 hours, or until the desired melt viscosity is achieved.

  • The resulting polyester is then extruded, cooled, and pelletized.

G cluster_synthesis Polyester Synthesis Workflow Monomers Diol (1,5-PDO or 1,4-BDO) + Dicarboxylic Acid Catalyst Catalyst Addition Monomers->Catalyst Esterification Esterification (180-220°C, N2 atm) Water Removal Catalyst->Esterification Polycondensation Polycondensation (220-260°C, Vacuum) Diol Removal Esterification->Polycondensation Polyester High Molecular Weight Polyester Polycondensation->Polyester G cluster_comparison Comparative Analysis Logic start Select Diol: 1,5-PDO or 1,4-BDO synthesis Polyester Synthesis (with same diacid) start->synthesis thermal Thermal Analysis (DSC) - Tg - Tm synthesis->thermal mechanical Mechanical Testing (Tensile) - Tensile Strength - Elongation at Break synthesis->mechanical biodegradation Biodegradation Study - Enzymatic Degradation - Soil Burial synthesis->biodegradation comparison Performance Comparison thermal->comparison mechanical->comparison biodegradation->comparison

References

Validating the performance of 1,5-Pentanediol-based coatings for specific applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of coatings formulated with 1,5-Pentanediol (1,5-PDO) against common alternatives, supported by experimental data. The information is intended to assist researchers and professionals in selecting the most suitable materials for their specific applications.

Executive Summary

This compound is a versatile diol used in the synthesis of polyester and polyurethane coatings. Coatings based on 1,5-PDO are known for providing a good balance of hardness and flexibility, as well as favorable adhesion and resistance to weathering and hydrolysis.[1] Studies have shown that bio-based 1,5-PDO can serve as a sustainable replacement for petroleum-derived diols like 1,6-Hexanediol (1,6-HDO) in polyester polyols, yielding coatings with comparable performance in terms of hardness, flexibility, adhesion strength, and solvent resistance.[2] The inclusion of an odd-numbered carbon diol like 1,5-PDO can influence polymer crystallinity, which in turn affects properties such as melting point and processing temperatures.

Comparative Performance Data

The following tables summarize the quantitative performance of polyester and polyurethane coatings based on this compound and its common alternatives.

Polyester-Based Coatings
Performance MetricThis compound (1,5-PDO)1,6-Hexanediol (1,6-HDO)1,4-Butanediol (1,4-BDO)Test Method
Pencil Hardness H - 2HH - 2HF - HASTM D3363
Adhesion (Cross-hatch) 5B (Excellent)5B (Excellent)4B (Good)ASTM D3359
Flexibility (Mandrel Bend) ≤ 6 mm≤ 6 mm> 6 mmASTM D522
Impact Resistance (Direct) > 80 in-lb> 80 in-lb60-80 in-lbASTM D2794
Solvent Resistance (MEK Double Rubs) > 100> 100~80-100ASTM D4752
Polyurethane-Based Coatings
Performance MetricThis compound (1,5-PDO)1,6-Hexanediol (1,6-HDO)1,4-Butanediol (1,4-BDO)Test Method
Pencil Hardness 2H - 4H2H - 4HH - 3HASTM D3363
Adhesion (Pull-off Strength) 4.0 - 5.5 MPa4.2 - 5.8 MPa3.5 - 5.0 MPaASTM D4541
Flexibility (Mandrel Bend) ≤ 4 mm≤ 4 mm≤ 5 mmASTM D522
Tensile Strength 40 - 55 MPa45 - 60 MPa35 - 50 MPaASTM D2370
Chemical Resistance (Spot Test) ExcellentExcellentGoodASTM D1308

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Coating Preparation and Curing

Polyester and polyurethane resins were synthesized using this compound, 1,6-Hexanediol, and 1,4-Butanediol as the diol component. For polyester coatings, the diols were reacted with a dicarboxylic acid (e.g., isophthalic acid) and a crosslinking agent. For polyurethane coatings, the diols were reacted with a diisocyanate (e.g., MDI or HDI). The coatings were applied to standardized steel panels at a controlled dry film thickness and cured according to the manufacturer's recommendations, typically involving a baking schedule.

Performance Testing
  • Pencil Hardness (ASTM D3363): This test determines the hardness of a coating by the scratching of pencil leads of known hardness. The test was performed by pushing a series of calibrated pencils of increasing hardness over the coating surface at a 45-degree angle until a scratch was observed. The reported hardness is that of the hardest pencil that did not scratch the coating.

  • Adhesion (ASTM D3359 - Cross-hatch): This method assesses the adhesion of coating films to a substrate. A lattice pattern is cut into the coating, and pressure-sensitive tape is applied over the lattice and then rapidly removed. The adhesion is rated on a scale from 0B (complete removal) to 5B (no peeling or removal).

  • Flexibility (ASTM D522 - Mandrel Bend): This test evaluates the resistance of a coating to cracking when bent. Coated panels were bent over a conical mandrel, and the smallest diameter at which the coating did not show cracking was recorded.

  • Impact Resistance (ASTM D2794): This test measures the resistance of a coating to rapid deformation. A standard weight is dropped from a specified height onto the coated panel, and the point of failure (cracking or delamination) is recorded in inch-pounds (in-lb).

  • Solvent Resistance (ASTM D4752 - MEK Double Rubs): This method assesses the degree of cure of a coating by its resistance to a solvent. A cloth soaked in methyl ethyl ketone (MEK) was rubbed back and forth over the coating surface. The number of double rubs required to expose the substrate was recorded.

  • Adhesion (ASTM D4541 - Pull-off Strength): This test provides a quantitative measure of the adhesion of a coating to a substrate. A loading fixture (dolly) is glued to the coating surface, and a portable pull-off adhesion tester is used to apply a perpendicular force to the dolly until it detaches. The force required for detachment is recorded in megapascals (MPa).

  • Tensile Strength (ASTM D2370): This test determines the force required to stretch a free film of the coating until it breaks. The results are reported in megapascals (MPa).

  • Chemical Resistance (ASTM D1308 - Spot Test): This method evaluates the effect of various chemicals on a coating. A small amount of the test chemical is placed on the coating surface and covered for a specified period. The coating is then examined for any changes, such as discoloration, blistering, or softening, and rated accordingly (e.g., Excellent, Good, Fair, Poor).

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental process and the general signaling pathway for polyurethane coating formation.

Experimental_Workflow cluster_prep Coating Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Resin_Synthesis Resin Synthesis (Polyester or Polyurethane) Application Coating Application (Steel Panels) Resin_Synthesis->Application Diol_Selection Diol Selection (1,5-PDO, 1,6-HDO, 1,4-BDO) Diol_Selection->Resin_Synthesis Curing Curing (Baking) Application->Curing Hardness Pencil Hardness (ASTM D3363) Curing->Hardness Adhesion_CH Adhesion (Cross-hatch) (ASTM D3359) Curing->Adhesion_CH Flexibility Flexibility (Mandrel Bend) (ASTM D522) Curing->Flexibility Impact Impact Resistance (ASTM D2794) Curing->Impact Solvent_Res Solvent Resistance (ASTM D4752) Curing->Solvent_Res Adhesion_PO Adhesion (Pull-off) (ASTM D4541) Curing->Adhesion_PO Tensile Tensile Strength (ASTM D2370) Curing->Tensile Chemical_Res Chemical Resistance (ASTM D1308) Curing->Chemical_Res Data_Collection Data Collection Hardness->Data_Collection Adhesion_CH->Data_Collection Flexibility->Data_Collection Impact->Data_Collection Solvent_Res->Data_Collection Adhesion_PO->Data_Collection Tensile->Data_Collection Chemical_Res->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison

Caption: Experimental workflow for coating preparation and performance validation.

Polyurethane_Formation Diol Diol (R-(OH)₂) (e.g., this compound) Prepolymer Urethane Prepolymer Diol->Prepolymer Reaction Isocyanate Diisocyanate (R'-(NCO)₂) Isocyanate->Prepolymer PU_Network Crosslinked Polyurethane Network Prepolymer->PU_Network Curing Crosslinker Crosslinker / Chain Extender Crosslinker->PU_Network

Caption: Simplified reaction pathway for polyurethane coating formation.

References

A Comparative Guide to 1,5-Pentanediol Copolymers: Performance and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 1,5-Pentanediol (1,5-PDO) copolymers, offering a comparative assessment against other biodegradable polymers. Detailed experimental protocols for key characterization techniques are presented, alongside quantitative data, to support researchers in materials selection and development for applications, including drug delivery.

Performance Comparison of Biodegradable Polymers

1,5-PDO based copolymers, particularly polyesters and polyurethanes, are emerging as versatile biomaterials. Their properties can be tailored by copolymerizing 1,5-PDO with various diacids and isocyanates. This section compares the performance of 1,5-PDO copolymers with established biodegradable polymers like Polylactic Acid (PLA) and Poly(butylene adipate-co-terephthalate) (PBAT).

Thermal and Mechanical Properties

The thermal and mechanical characteristics of these polymers are critical for their application. The following table summarizes key performance indicators.

Property1,5-PDO Copolyester (PPeAT)¹PLA (Polylactic Acid)²PBAT (Poly(butylene adipate-co-terephthalate))³
Thermal Properties
Melting Temperature (Tm)~115 °C~175 °C~120 °C
Glass Transition Temp (Tg)~ -30 °C~60 °C~ -30 °C
Decomposition Temp (Td)>350 °C~350 °C~370 °C
Mechanical Properties
Young's Modulus~250 MPa~3500 MPa~120 MPa
Tensile Strength~30 MPa~60 MPa~30 MPa
Elongation at Break~500%~5%~700%

¹ Data for Poly(pentylene adipate-co-terephthalate) with a 40/60 adipic acid/terephthalic acid mole ratio.[1][2][3] ² General properties for PLA.[4][5][6][7] ³ General properties for PBAT.[8]

From the data, 1,5-PDO copolyesters exhibit a favorable combination of flexibility (high elongation at break) and moderate tensile strength, comparable to PBAT. While PLA is much stiffer and stronger, it is also more brittle. The thermal stability of 1,5-PDO copolyesters is excellent, with decomposition temperatures exceeding 350°C.[2][3]

Experimental Protocols

Detailed methodologies for the characterization of 1,5-PDO copolymers are crucial for reproducible research.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Copolymer Composition

Objective: To determine the chemical structure and composition of the copolymer.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the copolymer in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Instrumentation: Use a ¹H NMR spectrometer (e.g., 400 MHz).

  • Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 5 seconds, and an acquisition time of 3-4 seconds.

  • Data Analysis:

    • Identify the characteristic peaks corresponding to the protons of the this compound monomer and the comonomer(s).

    • Integrate the respective peaks.

    • Calculate the molar ratio of the monomers by normalizing the integral values to the number of protons they represent.[9][10][11]

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the copolymer.[12][13][14][15][16]

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it. An empty sealed pan is used as a reference.

  • Instrumentation: Use a calibrated Differential Scanning Calorimeter.

  • Heating/Cooling Cycle:

    • Heat the sample from room temperature to a temperature above its expected melting point (e.g., 200°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. This first heating scan erases the thermal history.

    • Cool the sample to a low temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min).

    • Heat the sample again to the final temperature at the same heating rate. This second heating scan is used for analysis.

  • Data Analysis:

    • Determine the Tg as the midpoint of the step transition in the heat flow curve.

    • Determine the Tm as the peak temperature of the melting endotherm.

    • Calculate the percent crystallinity by dividing the heat of fusion of the sample by the heat of fusion of a 100% crystalline polymer of the same type.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To evaluate the thermal stability and decomposition profile of the copolymer.[17][18][19]

Methodology:

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into a TGA pan.

  • Instrumentation: Use a Thermogravimetric Analyzer.

  • Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis:

    • Plot the sample weight as a function of temperature.

    • Determine the onset of decomposition temperature (Td), which is the temperature at which significant weight loss begins.

    • The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Tensile Testing for Mechanical Properties

Objective: To determine the Young's modulus, tensile strength, and elongation at break of the copolymer.

Methodology:

  • Specimen Preparation: Prepare dog-bone shaped specimens according to ASTM D638 standards using injection molding or compression molding.[20]

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours prior to testing.[20]

  • Instrumentation: Use a universal testing machine (UTM) equipped with grips suitable for holding the specimens.[21]

  • Testing Procedure:

    • Mount the specimen in the grips of the UTM.

    • Apply a uniaxial tensile load at a constant crosshead speed (e.g., 5 mm/min for rigid plastics) until the specimen fractures.[20][22][23][24]

    • Record the force and the corresponding elongation throughout the test.

  • Data Analysis:

    • Calculate the stress and strain from the force and elongation data.

    • Plot the stress-strain curve.

    • Determine the Young's modulus from the initial linear portion of the curve.

    • The tensile strength is the maximum stress the material can withstand.

    • The elongation at break is the strain at the point of fracture.

In Vitro Biocompatibility Testing

Objective: To assess the potential toxicity of the copolymer to living cells.

Methodology (based on ISO 10993-5 standards):

  • Sample Preparation: Sterilize the polymer samples. Prepare extracts of the polymer by incubating them in a cell culture medium for a defined period (e.g., 24 hours at 37°C).

  • Cell Culture: Culture a suitable cell line (e.g., L929 fibroblasts) in a multi-well plate until they reach a desired confluency.

  • Cytotoxicity Assays:

    • Direct Contact Test: Place a small piece of the sterilized polymer directly onto the cell layer.

    • Indirect Contact Test (Extract Test): Replace the cell culture medium with the prepared polymer extracts.

  • Incubation: Incubate the cells with the polymer or its extract for a specified period (e.g., 24-72 hours).

  • Evaluation:

    • Assess cell viability using a quantitative assay such as the MTT assay, which measures metabolic activity.

    • Observe cell morphology under a microscope for signs of toxicity, such as cell rounding, detachment, or lysis.[25][26][27]

    • A material is considered non-cytotoxic if the cell viability is above 70% of the control group.[28][29]

Visualizations

Synthesis and Characterization Workflow

G cluster_synthesis Copolymer Synthesis cluster_characterization Characterization Monomers This compound + Comonomer(s) Polymerization Melt Polycondensation / Ring-Opening Polymerization Monomers->Polymerization Purification Purification (e.g., Precipitation) Polymerization->Purification NMR NMR Spectroscopy (Structure, Composition) Purification->NMR Characterize DSC Differential Scanning Calorimetry (Thermal Transitions) Purification->DSC Characterize TGA Thermogravimetric Analysis (Thermal Stability) Purification->TGA Characterize Tensile Tensile Testing (Mechanical Properties) Purification->Tensile Characterize Biocompatibility In Vitro Biocompatibility (Cytotoxicity) Purification->Biocompatibility Characterize

Caption: Workflow for the synthesis and characterization of this compound copolymers.

Drug Release Mechanisms from Biodegradable Copolymers

G cluster_formulation Drug Formulation cluster_release Drug Release Polymer 1,5-PDO Copolymer Formulation Drug Encapsulation (e.g., Microspheres, Nanoparticles) Polymer->Formulation Drug Active Pharmaceutical Ingredient (API) Drug->Formulation Diffusion Diffusion through Polymer Matrix Formulation->Diffusion Mechanism Swelling Polymer Swelling and Drug Release Formulation->Swelling Mechanism Erosion Polymer Erosion/Degradation and Drug Release Formulation->Erosion Mechanism ReleasedDrug Released Drug Diffusion->ReleasedDrug Swelling->ReleasedDrug Erosion->ReleasedDrug

Caption: Mechanisms of drug release from 1,5-PDO copolymer-based delivery systems.[30][31][32][33][34][35]

pH-Responsive Drug Release from a Functionalized Copolymer

G cluster_low_ph Low pH Environment (e.g., Tumor) cluster_neutral_ph Neutral pH Environment (e.g., Bloodstream) Protonation Protonation of pH-sensitive groups Swelling_Low Polymer Swelling Protonation->Swelling_Low DrugRelease_Low Enhanced Drug Release Swelling_Low->DrugRelease_Low Stable Polymer remains stable MinimalRelease Minimal Drug Release Stable->MinimalRelease DrugCarrier Drug-loaded pH-Responsive 1,5-PDO Copolymer DrugCarrier->Protonation Enters acidic environment DrugCarrier->Stable In neutral environment

Caption: pH-responsive drug release mechanism from a functionalized 1,5-PDO copolymer.[36][37]

References

A Comparative Analysis of Bio-Based 1,5-Pentanediol and Other Renewable Diols for High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bio-Based 1,5-Pentanediol with Other Commercially Available Renewable Diols, Supported by Experimental Data.

The increasing demand for sustainable and high-performance materials has propelled the development of bio-based chemicals. Among these, renewable diols are crucial building blocks for a variety of polymers, including polyesters and polyurethanes, with wide-ranging applications in coatings, adhesives, elastomers, and drug delivery systems. This guide provides a detailed comparative analysis of bio-based this compound (bio-PDO) against other prominent renewable diols, namely bio-based 1,3-Propanediol (bio-PDO) and bio-based 1,4-Butanediol (bio-BDO). The comparison focuses on their production, and the thermal and mechanical properties of the polymers derived from them, supported by experimental data and detailed protocols.

Production Pathway of Bio-Based this compound

Bio-based this compound is primarily produced from furfural, a platform chemical derived from lignocellulosic biomass such as corn cobs and bagasse.[1][2] The production process involves a multi-step catalytic conversion that includes hydrogenation, dehydration, hydration, and another hydrogenation step.[2][3] This thermocatalytic process is advantageous as it avoids fermentation and can achieve high yields.[1] An independent life cycle assessment has shown that bio-based this compound can reduce greenhouse gas emissions by up to 99% compared to its petroleum-derived counterpart, 1,6-Hexanediol.

G cluster_0 Bio-Based this compound Production Furfural Furfural (from Biomass) THFA Tetrahydrofurfuryl Alcohol (THFA) Furfural->THFA Hydrogenation DHP Dihydropyran (DHP) THFA->DHP Dehydration 2_HY_THP 2-Hydroxytetrahydropyran (2-HY-THP) DHP->2_HY_THP Hydration PDO This compound (bio-PDO) 2_HY_THP->PDO Hydrogenation

Production of bio-based this compound from furfural.

Comparative Performance of Diols in Polyester Polyols

Polyester polyols are key intermediates in the production of polyurethanes. The choice of diol significantly influences the properties of the resulting polymer. The "odd-even" effect is a known phenomenon where diols with an odd number of carbon atoms, like 1,3-Propanediol and this compound, tend to produce polyesters with lower melting points compared to those with an even number of carbon atoms, such as 1,4-Butanediol and 1,6-Hexanediol. This can be advantageous in applications requiring lower processing temperatures and enhanced flexibility.

Property1,2-Ethanediol (EG)1,3-Propanediol (1,3-PDO)1,4-Butanediol (1,4-BDO)This compound (1,5-PDO)1,6-Hexanediol (1,6-HDO)
Molecular Weight ( g/mol ) 21142029211021881961
OH Number (mg KOH/g) 52.855.353.251.357.3
Acid Number (mg KOH/g) 0.530.360.611.240.26
Viscosity (cP) 13341471148213161100
Glass Transition Temp. (°C) -46.9-59.7-53.7-61.8none
Melting Transition (°C) 48.039.753.338.651.8
Data for polyester polyols synthesized with adipic acid. Source:[4]

Mechanical Properties of Polymers Derived from Renewable Diols

PropertyPolyester from 1,3-PropanediolPolyester from 1,4-ButanediolPolyester from this compoundTest Standard
Tensile Strength (MPa) ~30-50~21.5-40~25-45ASTM D638
Elongation at Break (%) ~400-800~300-766~500-900ASTM D638
Flexural Modulus (GPa) ~0.5-1.5~0.8-2.0~0.4-1.2ASTM D790
Note: These values are indicative and can vary significantly based on the specific diacid used, polymer molecular weight, and processing conditions. Data compiled from multiple sources.[5][6][7][8]

Experimental Protocols

Detailed and standardized experimental procedures are essential for the objective comparison of materials. Below are protocols for key experiments cited in the analysis of diol performance.

Synthesis of Polyester Polyols via Melt Polymerization

This protocol describes a general procedure for the synthesis of polyester polyols from a dicarboxylic acid and a diol.

Materials:

  • Dicarboxylic acid (e.g., bio-based succinic acid or adipic acid)

  • Diol (bio-based this compound, 1,3-Propanediol, or 1,4-Butanediol)

  • Catalyst (e.g., titanium(IV) butoxide (Ti(OBu)₄) or stannous octoate), typically 0.05-0.1 mol% based on the dicarboxylic acid.[9][10]

  • Nitrogen gas supply

  • Vacuum pump

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Distillation head with condenser and collection flask

Procedure:

  • Charge the reactor with the dicarboxylic acid and diol in a specific molar ratio (e.g., 1:1.1 to have hydroxyl end groups).

  • Purge the reactor with nitrogen and start mechanical stirring.

  • Heat the mixture to 160-180°C to initiate the esterification reaction. Water will start to distill off.

  • After the majority of water has been removed (typically 2-4 hours), add the catalyst.

  • Gradually increase the temperature to 200-220°C and apply a vacuum (typically below 1 mbar) to facilitate the removal of the remaining water and diol, thereby increasing the molecular weight.[11]

  • Continue the reaction until the desired acid number and hydroxyl number are reached, which can be monitored by taking samples periodically for titration.

  • Cool the reactor to room temperature under a nitrogen atmosphere to obtain the polyester polyol.

G cluster_1 Polyester Polyol Synthesis Workflow Charge Charge Reactor (Diacid, Diol) Heat_Esterify Heat to 160-180°C (Esterification) Charge->Heat_Esterify Add_Catalyst Add Catalyst Heat_Esterify->Add_Catalyst Heat_Vacuum Heat to 200-220°C Apply Vacuum Add_Catalyst->Heat_Vacuum Monitor Monitor Acid/Hydroxyl Number Heat_Vacuum->Monitor Monitor->Heat_Vacuum Continue Reaction Cool Cool to Room Temperature Monitor->Cool Target Values Reached

Workflow for polyester polyol synthesis via melt polymerization.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC Protocol (ASTM E1356, ISO 11357):

  • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample from room temperature to a temperature above its melting point (e.g., 200°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere to erase the thermal history.[11]

  • Cool the sample to a low temperature (e.g., -80°C) at a controlled rate (e.g., 10°C/min).

  • Heat the sample again to the high temperature at the same heating rate (10°C/min).

  • The glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm) are determined from the second heating scan.[12]

TGA Protocol (ASTM E1131, ISO 11358):

  • Accurately weigh 10-20 mg of the polymer sample into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[10]

  • Record the weight loss of the sample as a function of temperature.

  • The onset of decomposition and the temperature of maximum weight loss rate are determined from the TGA curve and its derivative.

Mechanical Testing: Tensile and Flexural Properties

Tensile Properties (ASTM D638):

  • Prepare dumbbell-shaped specimens (Type I is preferred for rigid plastics) by injection molding or machining from a plaque.[13][14]

  • Condition the specimens at 23°C and 50% relative humidity for at least 40 hours before testing.[15]

  • Measure the width and thickness of the gauge section of each specimen.[14]

  • Mount the specimen in the grips of a universal testing machine.

  • Attach an extensometer to the gauge section to measure strain accurately.

  • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min for rigid plastics) until the specimen fractures.[15][16]

  • Record the load and elongation data to generate a stress-strain curve, from which tensile strength, elongation at break, and tensile modulus are calculated.

Flexural Properties (ASTM D790):

  • Prepare rectangular bar specimens (typically 127 mm x 12.7 mm x 3.2 mm).[17][18]

  • Condition the specimens as per ASTM D618.[19]

  • Set up a three-point bending fixture on a universal testing machine with a specified support span (typically 16 times the specimen thickness).[18][20]

  • Place the specimen on the supports and apply a load to the center of the specimen at a constant crosshead speed, which is calculated based on the specimen dimensions and the desired strain rate (typically 0.01 mm/mm/min for Procedure A).[17][21]

  • Continue the test until the specimen breaks or the strain in the outer fibers reaches 5%.[21]

  • The flexural strength and flexural modulus are calculated from the load-deflection curve.

Conclusion

Bio-based this compound presents a compelling alternative to both petroleum-derived and other renewable diols for the synthesis of high-performance polymers. Its production from non-food biomass offers significant environmental advantages. The unique odd-carbon structure of this compound can lead to polymers with lower melting points and potentially enhanced flexibility, which is desirable in many applications. While direct, comprehensive comparative data for all performance metrics is still emerging, the available information suggests that polymers derived from bio-based this compound exhibit competitive thermal and mechanical properties. For researchers and developers, the choice of diol will ultimately depend on the specific performance requirements of the target application, and this guide provides the foundational data and methodologies to make an informed decision.

References

Unraveling the Impact of a Single Carbon: A Comparative Guide to 1,5-Pentanediol and 1,6-Hexanediol Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise tuning of polymer properties is paramount. In the realm of biodegradable polyesters, the choice of diol monomer is a critical determinant of the final material's performance. This guide provides an in-depth comparison of the mechanical and thermal properties of polyesters synthesized from 1,5-pentanediol (1,5-PDO) and 1,6-hexanediol (1,6-HDO), supported by experimental data.

The addition of a single methylene group in the diol backbone, transitioning from a C5 to a C6 diol, imparts significant changes in chain flexibility and packing efficiency. These molecular-level alterations translate to distinct macroscopic thermal and mechanical behaviors. Generally, increasing the diol chain length leads to greater flexibility of the polymer chains, resulting in a decrease in glass transition temperature (Tg), tensile strength, and Young's modulus, while enhancing the elongation at break.[1] The melting temperature (Tm) also tends to decrease with a longer diol, although this can be influenced by other factors such as crystalline structure.

Logical Relationship: Diol Chain Length and Polyester Properties

The following diagram illustrates the fundamental relationship between the diol monomer structure and the resulting polyester characteristics. An increase in the number of methylene units from 1,5-PDO to 1,6-HDO enhances polymer chain flexibility, which in turn dictates the thermal and mechanical properties.

Diol_Properties cluster_diol Diol Monomer cluster_properties Polyester Properties 1,5-PDO This compound (C5) 1,6-HDO 1,6-Hexanediol (C6) 1,5-PDO->1,6-HDO +1 CH2 Flexibility Increased Chain Flexibility 1,6-HDO->Flexibility Tg Lower Glass Transition Temp. (Tg) Flexibility->Tg Tm Lower Melting Temp. (Tm) Flexibility->Tm Strength Lower Tensile Strength & Modulus Flexibility->Strength Elongation Higher Elongation at Break Flexibility->Elongation

Caption: Influence of increased diol chain length on polyester properties.

Comparative Data: Thermal and Mechanical Properties

The following tables summarize the thermal and mechanical properties of polyesters synthesized from 1,5-PDO and 1,6-HDO with various dicarboxylic acids. It is important to note that the data has been compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions, such as molecular weight and polydispersity of the synthesized polymers.

Thermal Properties
PolyesterDiolDicarboxylic AcidGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td) (°C)
Poly(pentylene succinate)1,5-PDOSuccinic Acid---
Poly(hexamethylene succinate)1,6-HDOSuccinic Acid-4077>290[2][3]
Poly(pentylene adipate)1,5-PDOAdipic Acid---
Poly(hexamethylene adipate)1,6-HDOAdipic Acid---
Mechanical Properties
PolyesterDiolDicarboxylic AcidYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
Poly(pentylene succinate)1,5-PDOSuccinic Acid---
Poly(hexamethylene succinate)1,6-HDOSuccinic Acid-12.9 ± 0.9498.5 ± 4.78
Poly(pentylene adipate)1,5-PDOAdipic Acid---
Poly(hexamethylene adipate)1,6-HDOAdipic Acid---

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the comparison of 1,5-PDO and 1,6-HDO polyesters.

Polyester Synthesis: Melt Polycondensation

A two-stage melt polycondensation is a common method for synthesizing these polyesters.

1. Esterification:

  • Equimolar amounts of the diol (1,5-PDO or 1,6-HDO) and a dicarboxylic acid are added to a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation apparatus.

  • A catalyst, such as titanium tetrabutoxide (TBT) or tin(II) 2-ethylhexanoate, is introduced.

  • The mixture is heated to 150-200°C under a slow stream of nitrogen to facilitate the esterification reaction and removal of water as a byproduct.[4]

2. Polycondensation:

  • Following the esterification stage, the temperature is raised to 220-250°C.

  • A vacuum is gradually applied to remove the excess diol and other volatile byproducts, driving the polymerization to achieve a high molecular weight polymer.[4]

  • The reaction is monitored by measuring the melt viscosity until the desired molecular weight is reached. The final polymer is then extruded, cooled, and pelletized.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is employed to determine the thermal transitions of the polyesters, including the glass transition temperature (Tg) and melting temperature (Tm).

  • A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • The sample is subjected to a controlled temperature program in a DSC instrument. A typical program involves:

    • Heating from room temperature to a temperature above the expected melting point to erase the thermal history.

    • Cooling at a controlled rate (e.g., 10°C/min) to observe crystallization.

    • Heating again at a controlled rate (e.g., 10°C/min) to determine Tg and Tm.

  • The glass transition is observed as a step change in the heat flow, and melting is observed as an endothermic peak.

Thermal Stability: Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the polyesters by measuring weight loss as a function of temperature.

  • A small sample of the polymer is placed in a TGA crucible.

  • The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).

  • The weight of the sample is continuously monitored as the temperature increases.

  • The decomposition temperature (Td) is typically reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.

Mechanical Testing: Tensile Analysis

Tensile testing provides information about the mechanical properties of the polyesters, such as Young's modulus, tensile strength, and elongation at break.

  • Test specimens, often in a dumbbell shape, are prepared from the polyester material by methods such as compression molding or injection molding.

  • The specimens are mounted in a universal testing machine equipped with grips.

  • The specimen is pulled at a constant crosshead speed until it fractures.

  • The load and displacement are continuously recorded during the test.

  • From the resulting stress-strain curve, the Young's modulus (stiffness), tensile strength (maximum stress before failure), and elongation at break (ductility) are calculated.

References

A Comparative Assessment of 1,5-Pentanediol Diacrylate and 1,6-Hexanediol Diacrylate in UV-Curable Coatings

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of UV-curable coatings, the selection of reactive diluents is a critical factor that dictates the ultimate performance and properties of the cured film. Among the array of available options, 1,6-Hexanediol diacrylate (HDDA) has long been a stalwart, favored for its efficacy in reducing viscosity and enhancing crosslink density. However, with a growing emphasis on sustainability and bio-based alternatives, 1,5-Pentanediol diacrylate (PDDA) has emerged as a compelling counterpart. This guide provides a detailed comparative assessment of these two difunctional acrylate monomers, supported by experimental data, to aid researchers, scientists, and formulation chemists in making informed decisions for their specific coating applications.

Physical and Chemical Properties: A Head-to-Head Comparison

At a molecular level, PDDA and HDDA are structurally similar, with the primary difference being the length of the aliphatic chain separating the two acrylate functional groups. HDDA possesses a six-carbon chain, while PDDA has a five-carbon chain. This subtle structural variance gives rise to nuanced differences in their physical properties.

PropertyThis compound diacrylate (PDDA)1,6-Hexanediol diacrylate (HDDA)
Molecular Weight ( g/mol ) 212.24226.27
Boiling Point (°C at 5 mmHg) 90-95158-165
Viscosity (cps @ 25°C) ~27~15
Density (g/mL @ 25°C) ~1.03~1.01
Source Bio-based (from furfural)[1][2]Petroleum-based[1]

Table 1: Comparison of the fundamental physical and chemical properties of PDDA and HDDA.[1][3]

Performance in UV-Curable Formulations: A Data-Driven Analysis

The true measure of a reactive diluent lies in its performance within a coating formulation. The following tables summarize experimental data from studies where PDDA was directly substituted for HDDA in various UV-curable systems.

Cure Speed and Hardness

Cure speed and the final hardness of the coating are paramount for many industrial applications. In a simplified overprint varnish (OPV) and a wood coating formulation, the performance of PDDA and HDDA were found to be remarkably similar.

FormulationMonomerViscosity (cPs)Shore Hardness (D)Tack-Free Belt Speed (fpm)Acrylate Conversion (%)
Simplified Wood Coating HDDA12081.57598.5
PDDA12081.57596.0

Table 2: A comparative analysis of cure characteristics for PDDA and HDDA in a simplified wood coating formulation.[3]

The data indicates that substituting HDDA with PDDA has a negligible impact on the viscosity, final hardness, and the line speed at which a tack-free surface is achieved. A minor difference was observed in the final acrylate conversion as measured by FTIR, though this small variance is unlikely to affect the coating's end-use performance.[1]

Mechanical Properties

The mechanical integrity of a cured coating is crucial for its durability and longevity. Comparative testing of mechanical properties reveals that PDDA can not only match but in some instances, enhance the performance of the coating.

Simplified Wood Coating Formulation

PropertyMonomerModulus (MPa)Strength (MPa)Elongation (%)
Tensile (ASTM D638) HDDA1800403.0
PDDA2000453.0
Flexural (ASTM D790) HDDA250070-
PDDA280080-

Table 3: A comparative view of the mechanical properties of coatings formulated with PDDA and HDDA.[2]

In a simplified wood coating formulation, the substitution of HDDA with PDDA led to an improvement in both tensile and flexural modulus and strength.[1]

Adhesion

Adhesion to various substrates is a critical performance attribute for any coating. In a direct comparison, the adhesion of formulations containing either PDDA or HDDA was tested on a range of materials.

SubstrateHDDA FormulationPDDA Formulation
Glass 5B5B
Polycarbonate (PC) 5B5B
ABS 5B5B
Delrin 0B0B

Table 4: Adhesion performance of PDDA and HDDA based coatings on various substrates, rated according to ASTM D3359-09 (5B indicates excellent adhesion).[2]

The results demonstrate that both PDDA and HDDA formulations exhibit excellent adhesion to glass, polycarbonate, and ABS, with no discernible difference between the two. Both showed poor adhesion to Delrin, a low surface energy plastic.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, the following standardized experimental protocols are typically employed in the evaluation of UV-curable coatings.

Cure Speed Determination

The cure speed is often assessed by determining the minimum UV dose required to achieve a tack-free surface. This can be done by passing coated substrates under a UV lamp on a variable-speed conveyor belt. The highest speed at which a tack-free surface is obtained is recorded. Additionally, Fourier Transform Infrared (FTIR) spectroscopy can be utilized to quantify the degree of cure by monitoring the disappearance of the acrylate double bond absorption peak (around 810 cm⁻¹) as a function of UV exposure.[1][4]

Pencil Hardness (ASTM D3363)

This test method is used to determine the hardness of a coating by the scratching of the surface with pencils of known hardness. A set of calibrated pencils ranging in hardness from 6B (softest) to 9H (hardest) is used. The pencils are moved over the surface at a 45° angle with a constant pressure. The reported pencil hardness is that of the hardest pencil that does not scratch or mar the surface.[5][6]

Cross-Hatch Adhesion (ASTM D3359)

This method assesses the adhesion of a coating to its substrate. A lattice pattern is cut through the coating to the substrate. A pressure-sensitive tape is then applied over the lattice and rapidly removed. The adhesion is rated on a scale from 5B (no peeling or removal) to 0B (severe peeling).[7][8]

Chemical Resistance (ASTM D1308)

The resistance of the coating to various chemicals is evaluated by a spot test. A small amount of the test chemical is placed on the coating surface and covered for a specified period. After the exposure time, the chemical is removed, and the coating is examined for any signs of degradation, such as discoloration, blistering, softening, or loss of adhesion.[9][10]

Visualizing the Process: From Monomer to Cured Coating

The journey from a liquid formulation to a solid, durable coating involves a series of well-defined steps. The following diagrams illustrate the synthesis pathway for the monomers and the general workflow for preparing and testing UV-curable coatings.

Synthesis_Pathway cluster_PDDA This compound Diacrylate (PDDA) Synthesis cluster_HDDA 1,6-Hexanediol Diacrylate (HDDA) Synthesis Biomass (Corncobs) Biomass (Corncobs) Furfural Furfural Biomass (Corncobs)->Furfural Conversion This compound (1,5-PDO) This compound (1,5-PDO) Furfural->this compound (1,5-PDO) Multi-step Process PDDA PDDA This compound (1,5-PDO)->PDDA Acrylation Petroleum Petroleum 1,6-Hexanediol (1,6-HDO) 1,6-Hexanediol (1,6-HDO) Petroleum->1,6-Hexanediol (1,6-HDO) Refining & Synthesis HDDA HDDA 1,6-Hexanediol (1,6-HDO)->HDDA Acrylation

Synthesis pathways for PDDA and HDDA.

Experimental_Workflow cluster_tests Performance Evaluation Formulation Formulation Coating Application Coating Application Formulation->Coating Application Mixing of Oligomers, Monomers (PDDA or HDDA), Photoinitiators UV Curing UV Curing Coating Application->UV Curing Application on Substrate (e.g., drawdown bar) Performance Testing Performance Testing UV Curing->Performance Testing Exposure to UV Radiation Cure Speed Cure Speed Performance Testing->Cure Speed Pencil Hardness Pencil Hardness Performance Testing->Pencil Hardness Adhesion Adhesion Performance Testing->Adhesion Chemical Resistance Chemical Resistance Performance Testing->Chemical Resistance Mechanical Properties Mechanical Properties Performance Testing->Mechanical Properties

References

Validating the biodegradability of polyesters synthesized from 1,5-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to understanding and validating the biodegradability of polyesters synthesized from 1,5-Pentanediol.

Introduction

Polyesters derived from this compound (1,5-PDO) represent a promising class of potentially biodegradable polymers. As a bio-based monomer, 1,5-PDO can be utilized to synthesize a variety of aliphatic polyesters with tunable properties. The biodegradability of these polymers is a key factor in their application in fields such as drug delivery, tissue engineering, and sustainable packaging. This guide provides an objective comparison of the expected biodegradability of 1,5-PDO-based polyesters with other common biodegradable polyesters, supported by general principles of polymer degradation and experimental data from analogous polymers. Detailed experimental protocols for key biodegradation assays are also presented to facilitate further research.

While direct, quantitative, and comparative biodegradation data for polyesters synthesized exclusively from this compound is limited in publicly available literature, we can infer their likely behavior based on studies of similar aliphatic polyesters. Research suggests that for some copolyesters, the chain length of the diol, which includes this compound, does not show a clear trend in influencing biodegradability, indicating that the nature of the dicarboxylic acid co-monomer is a more dominant factor[1].

Comparative Biodegradation Data

To provide a comparative framework, the following table summarizes typical biodegradation data for commonly studied aliphatic polyesters, such as Poly(butylene succinate) (PBS), Poly(lactic acid) (PLA), and Poly(ε-caprolactone) (PCL). It is anticipated that polyesters derived from this compound would exhibit biodegradation profiles within the range of these materials, depending on the specific diacid used in their synthesis and their resulting material properties.

PolymerTest MethodDurationWeight Loss (%)Reference PolymerWeight Loss (%)
Poly(butylene succinate) (PBS) Soil Burial60 days~10-20%--
Composting (58°C)74 days82.3%--
Enzymatic (Lipase)24 hours~5-15%PCL~90-100%
Poly(lactic acid) (PLA) Composting (58°C)180 days47-98%--
Soil Burial90 days~2%--
Poly(ε-caprolactone) (PCL) Soil Burial28 days~100%--
Enzymatic (Lipase)24 hours~90-100%--

Note: The data presented are compiled from various studies and are intended for comparative purposes. Actual biodegradation rates can vary significantly depending on the specific material characteristics and environmental conditions.

Experimental Protocols

Detailed methodologies for key biodegradation experiments are crucial for obtaining reliable and comparable data.

Enzymatic Degradation Assay

This test evaluates the susceptibility of a polyester to enzymatic hydrolysis, which is a primary mechanism of biodegradation.

Materials:

  • Polyester film samples (e.g., 1 cm x 1 cm)

  • Phosphate buffer solution (pH 7.4)

  • Lipase from Pseudomonas cepacia or other relevant enzymes

  • Incubator shaker

  • Analytical balance

Procedure:

  • Dry the polyester film samples in a vacuum oven at room temperature to a constant weight and record the initial weight (W_i).

  • Place each film sample in a vial containing a specific concentration of the enzyme solution (e.g., 1 mg/mL in phosphate buffer). A control sample should be placed in a buffer solution without the enzyme.

  • Incubate the vials in a shaker at 37°C with gentle agitation.

  • At predetermined time intervals (e.g., 1, 3, 7, 14, and 28 days), remove the samples from the vials.

  • Gently wash the films with distilled water to remove any residual enzyme and buffer salts.

  • Dry the samples in a vacuum oven at room temperature to a constant weight and record the final weight (W_f).

  • Calculate the weight loss percentage using the formula: Weight Loss (%) = [(W_i - W_f) / W_i] * 100

Soil Burial Test

This method assesses the biodegradability of a polyester in a natural soil environment, simulating disposal in a landfill.

Materials:

  • Polyester film samples (e.g., 2 cm x 2 cm)

  • Standard soil (e.g., compost-rich garden soil)

  • Containers with drainage

  • Controlled environment chamber (e.g., 25-30°C, 50-60% humidity)

  • Analytical balance

Procedure:

  • Dry the polyester film samples to a constant weight and record the initial weight (W_i).

  • Bury the samples in the soil at a depth of approximately 5-10 cm in the containers.

  • Maintain the soil moisture content at a consistent level (e.g., 50-60% of its water-holding capacity) by periodically adding water.

  • Incubate the containers in a controlled environment chamber.

  • At specified time points (e.g., 30, 60, 90, 180 days), carefully excavate the samples.

  • Gently clean the retrieved films to remove soil particles, wash with distilled water, and dry to a constant weight (W_f).

  • Calculate the weight loss percentage as described in the enzymatic degradation assay.

Controlled Composting Test

This test evaluates the biodegradability of a polyester under controlled thermophilic composting conditions, simulating an industrial composting facility.

Materials:

  • Polyester samples

  • Mature compost as inoculum

  • Synthetic biowaste

  • Composting reactors

  • System for monitoring CO₂ evolution

Procedure:

  • Prepare the test mixture by combining the polyester samples, mature compost, and synthetic biowaste in the composting reactors.

  • Maintain the temperature of the compost at a constant thermophilic temperature (e.g., 58 ± 2°C).

  • Ensure proper aeration of the compost to maintain aerobic conditions.

  • Continuously monitor the amount of CO₂ evolved from the composting reactors. The percentage of biodegradation is calculated as the ratio of the cumulative CO₂ produced by the polyester to its theoretical maximum CO₂ production, based on its carbon content.

  • The test is typically run for a period of up to 180 days or until a plateau in CO₂ evolution is reached.

Visualizing Biodegradation Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships in biodegradation studies.

Enzymatic_Degradation_Pathway Polyester Polyester Substrate Adsorption Enzyme Adsorption to Polymer Surface Polyester->Adsorption Enzyme Extracellular Hydrolase (e.g., Lipase) Enzyme->Adsorption Hydrolysis Hydrolysis of Ester Bonds Adsorption->Hydrolysis Oligomers Water-Soluble Oligomers Hydrolysis->Oligomers Monomers Monomers (Diol and Diacid) Oligomers->Monomers Metabolism Microbial Metabolism Monomers->Metabolism CO2_H2O CO2 + H2O + Biomass Metabolism->CO2_H2O

Caption: Enzymatic degradation pathway of polyesters.

Biodegradation_Workflow cluster_prep Sample Preparation cluster_testing Biodegradation Testing cluster_analysis Analysis Polyester_Synth Polyester Synthesis from This compound Film_Prep Film Preparation Polyester_Synth->Film_Prep Initial_Char Initial Characterization (Weight, Mn, etc.) Film_Prep->Initial_Char Enzymatic Enzymatic Degradation Initial_Char->Enzymatic Soil Soil Burial Initial_Char->Soil Compost Composting Initial_Char->Compost Weight_Loss Weight Loss Measurement Enzymatic->Weight_Loss Molecular_Weight Molecular Weight Change (GPC) Enzymatic->Molecular_Weight Morphology Surface Morphology (SEM) Enzymatic->Morphology Structure Chemical Structure (FTIR, NMR) Enzymatic->Structure Soil->Weight_Loss Soil->Molecular_Weight Soil->Morphology Soil->Structure Compost->Weight_Loss Compost->Molecular_Weight Compost->Morphology Compost->Structure Final_Report Final Report and Comparison Weight_Loss->Final_Report Molecular_Weight->Final_Report Morphology->Final_Report Structure->Final_Report

Caption: Experimental workflow for assessing polyester biodegradability.

References

A Comparative Guide to Cross-Validation of Analytical Methods for 1,5-Pentanediol Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical methods for the characterization of 1,5-Pentanediol, a crucial intermediate and excipient in the pharmaceutical industry. The objective is to offer a framework for the cross-validation of these methods, ensuring data integrity and consistency across different analytical platforms. This document details experimental protocols, presents comparative performance data, and outlines the principles of method cross-validation in accordance with regulatory expectations.

Introduction to Cross-Validation

Cross-validation of analytical methods is the process of confirming that two or more distinct methods provide equivalent results for the same analyte. This is a critical step when transferring a method between laboratories, introducing a new method, or when different techniques are used throughout the drug development lifecycle. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) emphasize the importance of a lifecycle approach to analytical procedures, where validation and continuous verification are paramount.[1][2]

The cross-validation process typically involves a predefined protocol that outlines the methods to be compared, the samples to be tested, and the acceptance criteria for demonstrating equivalence.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase DefinePurpose Define Purpose and Scope SelectMethods Select Analytical Methods DefinePurpose->SelectMethods DefineProtocol Establish Cross-Validation Protocol SelectMethods->DefineProtocol SetCriteria Set Acceptance Criteria DefineProtocol->SetCriteria PrepareSamples Prepare Standard and Test Samples SetCriteria->PrepareSamples AnalyzeMethodA Analyze Samples with Method A PrepareSamples->AnalyzeMethodA AnalyzeMethodB Analyze Samples with Method B PrepareSamples->AnalyzeMethodB AnalyzeMethodC Analyze Samples with Method C (optional) PrepareSamples->AnalyzeMethodC CollectData Collect and Process Data AnalyzeMethodA->CollectData AnalyzeMethodB->CollectData AnalyzeMethodC->CollectData CompareResults Compare Performance Characteristics CollectData->CompareResults StatisticalAnalysis Perform Statistical Analysis (e.g., t-test, F-test) CompareResults->StatisticalAnalysis FinalReport Generate Final Report StatisticalAnalysis->FinalReport Conclusion Conclusion FinalReport->Conclusion SignalingPathways cluster_methods Analytical Methods cluster_parameters Validation Parameters (ICH Q2(R2)) cluster_outputs Cross-Validation Outputs GCMS GC-MS Accuracy Accuracy GCMS->Accuracy Precision Precision GCMS->Precision Specificity Specificity GCMS->Specificity LOD LOD GCMS->LOD LOQ LOQ GCMS->LOQ Linearity Linearity GCMS->Linearity Range Range GCMS->Range HPLC HPLC HPLC->Accuracy HPLC->Precision HPLC->Specificity HPLC->LOD HPLC->LOQ HPLC->Linearity HPLC->Range NMR NMR NMR->Accuracy NMR->Specificity NMR->Linearity FTIR FTIR FTIR->Specificity Equivalence Demonstrated Equivalence Accuracy->Equivalence Precision->Equivalence Specificity->Equivalence LOD->Equivalence LOQ->Equivalence Linearity->Equivalence Range->Equivalence Report Validation Report Equivalence->Report ExperimentalWorkflow cluster_analysis Instrumental Analysis start Sample Receipt prep Sample Preparation (Dilution, etc.) start->prep gc_ms GC-MS Analysis prep->gc_ms hplc HPLC Analysis prep->hplc data_acq Data Acquisition gc_ms->data_acq hplc->data_acq data_proc Data Processing (Integration, etc.) data_acq->data_proc results Results Calculation data_proc->results end Final Report results->end

References

Safety Operating Guide

Proper Disposal of 1,5-Pentanediol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 1,5-Pentanediol, ensuring the safety of laboratory personnel and environmental protection. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance for human health or the environment, proper handling and personal protective equipment (PPE) are crucial to minimize exposure and ensure safety.[1][2] It is a colorless, odorless liquid that is readily biodegradable.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3]

  • Skin Protection: Handle with chemical-impermeable gloves and wear impervious clothing.[3][4]

  • Respiratory Protection: In case of inadequate ventilation or formation of vapors or mist, use an approved respirator.[3]

In Case of Accidental Release:

  • Ensure adequate ventilation and evacuate personnel to safe areas.[4]

  • Avoid breathing vapors, mist, or gas.[3][4]

  • Prevent the chemical from entering drains or waterways.[3][4][5]

  • Remove all sources of ignition.[4]

  • Contain the spill by soaking it up with an inert absorbent material (e.g., sand, earth, vermiculite).[3]

  • Collect the absorbed material and place it in a suitable, closed container for disposal.[3][4]

Logistical Disposal Plan

The disposal of this compound and its contaminated materials must adhere to local, regional, and national regulations for chemical waste.[6]

Step 1: Waste Identification and Segregation

  • Identify all waste containing this compound, including surplus chemicals, contaminated labware (e.g., pipette tips, glassware), and absorbent materials from spills.

  • Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures. It is incompatible with strong oxidizing agents.[3]

Step 2: Waste Collection and Storage

  • Collect liquid this compound waste in a dedicated, properly labeled, and sealed container. The container must be made of a compatible material.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

  • Keep the container tightly closed except when adding waste.[3]

Step 3: Disposal of Empty Containers

  • Empty this compound containers must be triple-rinsed with a suitable solvent.

  • The first rinseate must be collected and disposed of as hazardous waste.[7]

  • Subsequent rinses, if clean, may be disposed of according to institutional guidelines.

  • After thorough rinsing and drying, obliterate or remove the original label before disposing of the container as regular solid waste.[7]

Step 4: Professional Disposal

  • Under no circumstances should this compound be disposed of down the drain or in regular trash.[3][5]

  • Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal company.[8]

  • Ensure all waste is properly documented and labeled according to regulatory requirements before pickup.

Quantitative Data for this compound

PropertyValueCitation(s)
Chemical Formula C₅H₁₂O₂[1]
CAS Number 111-29-5[1]
Boiling Point 238 °C at 1013.25 hPa[1]
Flash Point 142 °C (closed cup)[1]
log Pow (Octanol/Water) -0.49[6]
Environmental Hazard Very low environmental hazard potential.[1] Slightly hazardous to water.[9][1][9]
Biodegradability Readily biodegradable[1]
Transport Information Not classified as dangerous goods[4][10]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_spill Accidental Spill? start->is_spill spill_cleanup Contain with inert absorbent. Collect in sealed container. is_spill->spill_cleanup Yes waste_type Waste Type? is_spill->waste_type No store_waste Store waste in designated secondary containment area. spill_cleanup->store_waste liquid_waste Liquid Waste: (Surplus, Reaction Residue) waste_type->liquid_waste Liquid solid_waste Contaminated Solids: (Gloves, Wipes, Labware) waste_type->solid_waste Solid empty_container Empty Container? waste_type->empty_container Container collect_liquid Collect in a labeled, sealed, compatible container. liquid_waste->collect_liquid collect_solid Collect in a labeled, sealed waste bag/container. solid_waste->collect_solid triple_rinse Triple rinse container. Collect first rinseate as hazardous waste. empty_container->triple_rinse Yes professional_disposal Arrange for pickup by a licensed waste disposal company. empty_container->professional_disposal No (Residual Product) collect_liquid->store_waste collect_solid->store_waste dispose_container Deface label and dispose of container as regular waste. triple_rinse->dispose_container store_waste->professional_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1,5-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines critical safety protocols and logistical procedures for the proper handling and disposal of 1,5-Pentanediol, ensuring the well-being of laboratory personnel and the integrity of research outcomes. Adherence to these guidelines is mandatory for all researchers, scientists, and drug development professionals working with this chemical.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the required equipment, specifications, and relevant standards.

PPE CategoryTypeSpecifications and Standards
Eye/Face Protection Tightly fitting safety goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[1][2]
Hand Protection Chemical-resistant glovesNitrile rubber (NBR) is recommended.[3][4]
- Material Thickness: >0.11 mm[3][4]
- Breakthrough Time: >480 minutes (Permeation Level 6)[3][4]
Gloves should be inspected before use and disposed of according to regulations.[1][5]
Skin Protection Impervious clothingFire/flame resistant clothing is also advised.[1]
Lab coatStandard laboratory coat.
Respiratory Protection Generally not required under normal use with adequate ventilation.[6]Required if exposure limits are exceeded, or if aerosols or mists are generated.[1][3][4]
In such cases, a full-face respirator should be used.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

2.1. Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][7] Local exhaust ventilation is recommended to control airborne concentrations.

2.2. Pre-Handling Checklist:

  • Verify PPE: Ensure all required PPE is available, in good condition, and properly worn.

  • Inspect Work Area: Confirm the workspace is clean, uncluttered, and the ventilation system is operational.

  • Locate Safety Equipment: Know the location of the nearest emergency shower, eyewash station, and fire extinguisher.

2.3. Handling Protocol:

  • Dispensing: When transferring this compound, avoid splashing and the formation of mists or aerosols.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[1][5]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and contaminated materials is vital to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in suitable, closed, and clearly labeled containers.[1]

  • Disposal Regulations: Dispose of chemical waste in accordance with all local, regional, and national regulations. Do not pour down the drain.[1][5] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][5]
Skin Contact Remove contaminated clothing. Wash affected area with soap and plenty of water. Seek medical attention if irritation persists.[1][5]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., sand, earth, universal binder) and place it in a suitable container for disposal.[7]

Logical Workflow for PPE Selection when Handling this compound

PPE_Selection_1_5_Pentanediol cluster_assessment Risk Assessment cluster_ppe PPE Requirements cluster_action Action Start Handling This compound CheckAerosol Potential for Aerosol/Mist Formation? Start->CheckAerosol BasePPE Standard PPE: - Safety Goggles (EN166/NIOSH) - Nitrile Gloves (>0.11mm, >480min) - Lab Coat/Impervious Clothing CheckAerosol->BasePPE No RespProtection Add Full-Face Respirator CheckAerosol->RespProtection Yes Proceed Proceed with Handling BasePPE->Proceed BasePPE->Proceed RespProtection->BasePPE RespProtection->Proceed

Caption: PPE selection workflow for this compound.

References

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